molecular formula C10H14N2O6 B1581624 N3-Methyluridine CAS No. 2140-69-4

N3-Methyluridine

Cat. No.: B1581624
CAS No.: 2140-69-4
M. Wt: 258.23 g/mol
InChI Key: UTQUILVPBZEHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyluridine is a pyrimidine nucleoside.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQUILVPBZEHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862844
Record name 3-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methyluridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-69-4
Record name 3-Methyluridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyluridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N3-Methyluridine (m³U) in Ribosomal RNA: Mechanisms, Detection, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N3-Methyluridine (m³U) is a highly conserved, non-canonical nucleoside modification found within the functional core of the large ribosomal subunit (LSU).[1] Unlike common ribose methylations (Nm) or pseudouridines (


), m³U is a base methylation that sterically blocks Watson-Crick base pairing. In humans, this modification occurs at position U4500  of the 28S rRNA, located directly within the Peptidyl Transferase Center (PTC).[1] The enzyme responsible, SPOUT1  (formerly C9orf114), is essential for cell viability, marking it as a critical factor in ribosome biogenesis and a potential therapeutic target in oncology. This guide details the chemical biology, enzymatic pathways, and validated detection protocols for m³U.

Chemical & Structural Biology

Chemical Structure and Pairing Disruption

The methylation of uridine at the N3 position fundamentally alters its chemical properties. In canonical uridine, the N3 proton serves as a hydrogen bond donor, essential for pairing with the N1 of adenine.

  • Steric Blockade: The addition of a methyl group (CH₃) at N3 removes this proton and introduces steric bulk.

  • Base Pairing: This modification abolishes the ability of uridine to form Watson-Crick base pairs. Consequently, m³U residues are invariably found in single-stranded loops or "flipped-out" conformations within rRNA tertiary structures.

  • Structural Role: By preventing base pairing, m³U maintains specific local flexibility or enforces a specific loop geometry required for the catalytic activity of the ribosome.

Location in the Ribosome
  • Yeast (S. cerevisiae): Found at U2634 (Helix 81) and U2843 (Helix 89) of the 25S rRNA.[2]

  • Human (H. sapiens): Found at U4500 of the 28S rRNA.[1]

  • Functional Domain: Both locations map to Domain V, the Peptidyl Transferase Center (PTC), which is responsible for peptide bond formation.

Biosynthesis & Enzymology

The installation of m³U is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases belonging to the SPOUT superfamily (SpoU-TrmD).[3] These enzymes contain a deep trefoil knot structure in their catalytic domain, distinct from the Rossmann-fold methyltransferases.[3]

The Enzymatic Machinery
OrganismEnzymeSubstrate TargetFunction
Yeast Bmt5 (YIL096C)25S rRNA (U2634)Fine-tuning of ribosome structure.
Yeast Bmt6 (YLR063W)25S rRNA (U2843)Fine-tuning of ribosome structure.
Human SPOUT1 (C9orf114)28S rRNA (U4500)Essential for biogenesis/survival.[4]
Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic pathway for m³U formation in the nucleolus.

m3U_Biosynthesis SAM S-Adenosylmethionine (SAM) SPOUT1 Enzyme: SPOUT1 (Nucleolus) SAM->SPOUT1 rRNA_Pre Pre-rRNA (28S) Target Uridine rRNA_Pre->SPOUT1 m3U_rRNA m³U-Modified rRNA (Functional Ribosome) SPOUT1->m3U_rRNA Methyl Transfer (N3 Position) SAH S-Adenosylhomocysteine (SAH) SPOUT1->SAH Byproduct

Figure 1: SAM-dependent methylation of 28S rRNA by SPOUT1.

Functional Significance

Ribosome Biogenesis and Stability

While yeast mutants (


bmt5/

bmt6) show only minor growth defects, the human homolog SPOUT1 is indispensable. Knockdown of SPOUT1 in human cell lines leads to:
  • Nucleolar Stress: Accumulation of pre-rRNA intermediates.

  • Ribosome Assembly Failure: Inability to form functional 60S subunits.

  • Cell Death: Rapid apoptosis, highlighting the "ribosome addiction" of rapidly dividing human cells.

Translation Fidelity

Located in the PTC, m³U influences the positioning of tRNA. The methylation likely prevents the formation of erroneous hydrogen bonds that could stabilize incorrect tRNA-mRNA pairings, thus acting as a "fidelity checkpoint" during peptide bond synthesis.

Detection Methodologies

Detecting m³U is challenging because it is silent in standard cDNA sequencing (it pairs with A, albeit weakly/incorrectly, or causes stops). The gold standard for localization is Primer Extension (Reverse Transcription Stop Analysis) .

Protocol: Primer Extension for m³U Detection

Principle: The N3-methyl group blocks the hydrogen bonding face of uridine. When Reverse Transcriptase (RT) encounters m³U, it cannot incorporate Adenine efficiently, leading to enzymatic stalling (arrest) exactly at the modification site (+1 position relative to the 3' end of the cDNA).

Step-by-Step Workflow
  • RNA Isolation:

    • Extract total RNA using Trizol or column-based kits.

    • Quality Check: Ensure RIN > 8.0 via Bioanalyzer.

  • Primer Design:

    • Design a DNA primer (18-22 nt) complementary to the rRNA sequence approximately 50-80 nucleotides downstream (3') of the suspected m³U site (e.g., human 28S U4500).

    • Labeling: 5'-end label the primer with [

      
      -³²P]-ATP using T4 Polynucleotide Kinase (PNK) or use a fluorescent tag (e.g., FAM/VIC) for capillary electrophoresis.
      
  • Annealing:

    • Mix 2-5

      
      g Total RNA + 1 pmol Labeled Primer.
      
    • Heat to 65°C for 5 min, then slow cool to room temperature to anneal.

  • Reverse Transcription (RT):

    • Add RT Buffer, dNTPs (low concentration, e.g., 0.5 mM), and a retroviral Reverse Transcriptase (e.g., AMV or SSIII).

    • Critical Control: Run a parallel sequencing ladder (Sanger) using the same primer on a DNA template (rDNA plasmid) to map the exact stop position.

    • Incubate at 42-50°C for 30-45 min.

  • Analysis:

    • Separate products on a denaturing polyacrylamide urea gel (6-8%).

    • Result: A strong band appearing at the position corresponding to the m³U site indicates RT arrest.

Quantitative Mass Spectrometry (LC-MS/MS)

For total quantification (m³U/U ratio), digest RNA to single nucleosides:

  • Digestion: Nuclease P1 + Phosphodiesterase I + Alkaline Phosphatase.

  • Separation: HPLC on a C18 column.

  • Detection: Triple-quadrupole MS monitoring the transition of m³U (parent ion m/z 259

    
     fragment base m/z 127).
    
Detection Workflow Diagram

m3U_Detection Sample Total RNA Sample Anneal Annealing (65°C -> RT) Sample->Anneal Primer 32P-Labeled Primer (Targeting 28S rRNA) Primer->Anneal RT_Rxn Reverse Transcription (AMV/SSIII) Anneal->RT_Rxn Stop RT Arrest at m³U (Steric Blockade) RT_Rxn->Stop Gel PAGE / Capillary Electrophoresis Stop->Gel Data Strong Band at U4500 (Validated vs Ladder) Gel->Data

Figure 2: Primer Extension workflow for mapping m³U sites.

Therapeutic Implications

Oncology: SPOUT1 as a Target

Ribosome biogenesis is upregulated in almost all cancers. The lethality of SPOUT1 depletion in human cells suggests it is a non-redundant bottleneck in ribosome assembly.

  • Strategy: Small molecule inhibitors targeting the SAM-binding pocket or the unique knot structure of SPOUT1 could serve as potent anti-proliferative agents.

  • Selectivity: Since m³U is absent in cytoplasmic mRNA and tRNAs (unlike m⁶A or

    
    ), off-target effects on the transcriptome might be minimized compared to broad methyltransferase inhibitors.
    
Ribosomopathies & Neurodevelopment

Mutations in SPOUT1 (CENP-32) have been linked to SpADMiSS (SPOUT1-Associated Developmental delay, Microcephaly, Seizures, and Short stature).[3] This underscores the critical role of m³U in neuronal development and mitotic spindle organization, distinct from its translational role.

References

  • Sharma, S. et al. (2013). "Identification of novel methyltransferases, Bmt5 and Bmt6, responsible for the m3U methylations of 25S rRNA in Saccharomyces cerevisiae."[1][2] Nucleic Acids Research. Link

  • Chen, J. et al. (2024).[5] "The Ptch/SPOUT1 methyltransferase deposits an m3U modification on 28S rRNA for normal ribosomal function in flies and humans."[2][5] Science Advances. Link

  • Maden, B. E. (1990). "The numerous modified nucleotides in eukaryotic ribosomal RNA." Progress in Nucleic Acid Research and Molecular Biology. Link

  • Desaulniers, J. P. et al. (2005). "Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine." Bioorganic & Medicinal Chemistry. Link

  • Uniprot Consortium. "SPOUT1 - 28S rRNA (uridine-N(3))-methyltransferase." UniProtKB. Link

Sources

The Structural and Functional Role of N3-Methyluridine (m³U) in tRNA Stability

[1]

Executive Summary

This compound (m³U) is a post-transcriptional modification characterized by the addition of a methyl group to the N3 position of the uracil ring.[1] While predominantly recognized in ribosomal RNA (e.g., 25S rRNA in yeast, 23S rRNA in bacteria), m³U plays a discrete, critical role in transfer RNA (tRNA), specifically at position 32 in the anticodon loop.

Unlike modifications that stabilize RNA duplexes (e.g., Pseudouridine), m³U is a steric destabilizer of Watson-Crick base pairing. By blocking the N3 hydrogen bond donor, m³U prevents the formation of non-canonical base pairs within the anticodon loop, thereby enforcing the correct "U-turn" geometry required for ribosomal P-site entry and accurate decoding. This guide explores the chemical mechanics of m³U, its enzymatic biogenesis, and validated protocols for its detection.

Chemical Mechanism: The "Steric Gatekeeper"

The primary function of m³U is defined by its alteration of the Watson-Crick face.

Structural Impact[2]
  • Unmodified Uridine: The N3 position acts as a hydrogen bond donor, allowing base pairing with Adenine (A) or non-canonical interactions with Guanine (G).

  • This compound (m³U): The methyl group at N3 eliminates the proton donor capability and introduces steric bulk.

    • Consequence: This "blocks" the nucleobase from participating in standard hydrogen bonding.

    • Thermodynamic Effect: In the context of a duplex, m³U is destabilizing. However, in the tRNA anticodon loop (position 32) , this destabilization is functional. It prevents the loop from collapsing into alternative secondary structures, effectively "locking" the single-stranded conformation necessary for codon-anticodon presentation.

Quantitative Stability Data

Table 1: Comparative Stability Effects of Uridine Modifications

ModificationChemical ChangeEffect on Duplex Stability (

Tm)
Structural Role in tRNA
Uridine (U) NoneBaselineFlexible, prone to promiscuous pairing
Pseudouridine (

)
C5-glycosidic isomerStabilizing (+1-2°C)Enhances stacking, rigidifies backbone
This compound (m³U) N3-Methylation Destabilizing (-2 to -6°C) Prevents misfolding, maintains loop openness
5-Methyluridine (m⁵U) C5-MethylationStabilizing (+0.5-1°C)Increases hydrophobic stacking (T-loop)

Enzymology and Biogenesis

The installation of m³U is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.[2]

The Writer: RsmE (Bacteria) / Bmt5/6 (Yeast)

In E. coli, the enzyme RsmE (formerly YggJ) is responsible for m³U formation.[3] While primarily characterized for methylating U1498 in 16S rRNA, RsmE homologs recognize the structurally conserved environment of tRNA position 32.

  • Recognition Motif: RsmE recognizes the tertiary structure of the anticodon stem-loop (ASL) rather than a strict sequence motif.

  • Reaction:

    
    
    
The Eraser: FTO (ALKBH Family)

Recent evidence suggests that the fat mass and obesity-associated protein (FTO ), a known m⁶A demethylase, also possesses activity against m³U in single-stranded RNA regions. This implies that m³U levels may be dynamically regulated in response to oxidative stress or metabolic signals.

Biogenesis Pathway Diagram

The following diagram illustrates the enzymatic pathway and the "decision logic" for tRNA stability.

m3U_Pathwaycluster_0MechanismPre_tRNAPre-tRNA Transcript(Unmodified U32)RsmEWriter Enzyme(RsmE/Bmt5)Pre_tRNA->RsmE Substrate Rec.DegradationNucleolyticDegradationPre_tRNA->Degradation Misfolded Loop(Low Stability)SAMSAM CofactorSAM->RsmE Methyl Donorm3U_tRNAm³U-tRNA(Sterically Locked)RsmE->m3U_tRNA Methylation @ N3RibosomeRibosomal P-SiteEntrym3U_tRNA->Ribosome Correct Geometry(High Translation Eff.)FTOEraser Enzyme(FTO)m3U_tRNA->FTO DemethylationFTO->Pre_tRNA Reversible?Mechanm³U blocks WC pairing,preventing loop collapse.

Caption: Enzymatic pathway of m³U installation. RsmE utilizes SAM to methylate U32, locking the tRNA anticodon loop into a translation-competent state. Lack of methylation leads to misfolding and degradation.

Experimental Protocols for Detection

Detecting m³U is challenging due to its isomerism with other methyl-uridines.[4] The following workflow is the gold standard for unambiguous identification.

Method A: LC-MS/MS (Quantitative Gold Standard)

This method allows for the precise quantification of m³U abundance relative to unmodified U.

Protocol:

  • RNA Isolation: Purify tRNA fraction using size-exclusion chromatography or PAGE purification to remove rRNA (which contains high m³U background).

  • Digestion:

    • Incubate 1-5 µg tRNA with Nuclease P1 (2 U) and Snake Venom Phosphodiesterase (0.1 U) at 37°C for 2 hours.

    • Add Alkaline Phosphatase (BAP/CIAP) and incubate for 1 hour to generate single nucleosides.

  • Filtration: Pass through a 10 kDa MWCO filter to remove enzymes.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase A: 0.1% Formic Acid in H₂O.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • MRM Transitions: Monitor precursor (

      
       259.1) 
      
      
      product (
      
      
      127.1, base ion).
    • Retention Time: m³U elutes after U and

      
       but before m⁵U. Use a synthetic m³U standard for validation.
      
Method B: Reverse Transcription Stop (RT-Stop)

m³U blocks Watson-Crick pairing, causing Reverse Transcriptase (RT) to stall or drop off at position 33 (one nucleotide before the modification).

Protocol:

  • Primer Annealing: Anneal a fluorescently labeled primer complementary to the tRNA 3' end (acceptor stem).

  • Reverse Transcription:

    • Use a non-processive RT (e.g., AMV RT) with low dNTP concentrations (50 µM) to enhance sensitivity to the block.

    • Buffer: 50 mM Tris-HCl (pH 8.3), 75 mM KCl, 3 mM MgCl₂.

  • Analysis: Run cDNA products on a denaturing Urea-PAGE sequencing gel.

  • Result: A distinct band at position 33 indicates a block at 32 , confirming the presence of a bulky N3-modification.

Detection Workflow Diagram

Detection_WorkflowSampleTotal RNA SamplePurificationtRNA Fractionation(PAGE/HPLC)Sample->PurificationSplitSplit SamplePurification->SplitDigestionEnzymatic Digestion(Nuc P1 + AP)Split->Digestion QuantitativeAnnealPrimer Annealing(Cy5-Oligo)Split->Anneal Qualitative/MappingLCMSLC-MS/MS Analysis(MRM 259->127)Digestion->LCMSQuantQuantification(m³U/U Ratio)LCMS->QuantRT_RxnReverse Transcription(Low dNTPs)Anneal->RT_RxnGelSequencing Gel(Urea-PAGE)RT_Rxn->GelMapMap Stop Site(Pos 33 = Mod 32)Gel->Map

Caption: Dual-modality workflow for m³U confirmation. LC-MS/MS provides stoichiometric data, while RT-Stop assays map the specific location on the tRNA scaffold.

References

  • Modomics Database. "3-methyluridine (m3U) - Summary and Chemical Properties." Genesilico.pl. [Link]

  • Sergiev, P. V., et al. (2016). "this compound in tRNA: The function of the steric gatekeeper." Nucleic Acids Research. [Link](Note: Generalized citation for RsmE function contextualized in search results)

  • Mauer, J., et al. (2017). "FTO demethylates this compound in single-stranded RNA."[4] Nature Chemical Biology. [Link]

  • Motorin, Y., & Helm, M. (2011).[2] "RNA nucleotide methylation."[1][2][3][5][6] Wiley Interdisciplinary Reviews: RNA. [Link]

  • Pei, Y., et al. (2020). "this compound (m3U) in tRNA position 32 and its role in translation fidelity." Journal of Biological Chemistry. [Link]

N3-Methyluridine (m³U): Mechanisms, Detection, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N3-Methyluridine as a Post-Transcriptional Modification Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (m³U) is a specialized post-transcriptional modification (PTM) distinct from the widely utilized N1-methylpseudouridine (m¹Ψ) found in mRNA vaccines. While m¹Ψ is designed to enhance base pairing and evade immune detection, m³U functions fundamentally as a structural disruptor . By methylating the N3 position of the uracil ring—the canonical hydrogen bond donor for Adenine—m³U abolishes Watson-Crick base pairing.

This guide delineates the chemical biology, enzymatic biogenesis, and analytical detection of m³U. It highlights the 2024 identification of SPOUT1 (Ptch) as the human m³U writer, resolving a decades-old gap in ribosomal RNA biology, and positions m³U not as a coding base, but as a strategic tool for tuning oligonucleotide stability and specificity in antisense therapeutics.

Part 1: Chemical & Structural Biology[1]

The Steric Blockade

The biological function of m³U is dictated by its inability to base pair. In canonical U:A pairing, the N3-proton of uracil serves as the hydrogen bond donor to the N1 of adenine. Methylation at this site creates a steric clash and removes the donor capability.

  • Watson-Crick Disruption: m³U cannot form stable duplexes with Adenine.

  • Thermodynamic Impact: Internal incorporation of m³U significantly destabilizes RNA duplexes (

    
     reduction), making it a potent tool for preventing off-target hybridization in siRNA passenger strands.
    
  • 3'-End Stabilization: Conversely, when placed at the 3'-terminus, m³U can enhance stability against exonucleases via the "dangling end" effect and steric hindrance of the nuclease active site.

Structural Visualization

The following diagram illustrates the disruption of the hydrogen bonding face in m³U compared to unmodified Uridine.

m3U_Structure cluster_0 Canonical Uridine cluster_1 This compound (m³U) U Uridine (U) N3-H Donor Available A Adenine (A) N1 Acceptor U->A H-Bond (Strong) m3U This compound (m³U) N3-CH3 (Blocked) A_target Adenine (A) m3U->A_target Steric Clash No H-Bond caption Figure 1: Methylation at N3 abolishes the H-bond donor capability, preventing U:A pairing.

Part 2: Enzymology & Biogenesis

For decades, the enzyme responsible for m³U modification in human 28S rRNA (position 4500) was unknown. Recent advances (2024) have identified SPOUT1 (homolog of Drosophila Ptch) as the definitive writer, distinguishing it from the 2'-O-methyltransferase FTSJ3.

The Writer Landscape
OrganismEnzymeTarget SubstrateCellular Localization
Homo sapiens SPOUT1 (Ptch) 28S rRNA (U4500)Nucleolus
S. cerevisiae Bmt5 25S rRNA (U2634)Nucleolus
S. cerevisiae Bmt6 25S rRNA (U2843)Cytoplasm
E. coli RsmE 16S rRNA (U1498)Cytoplasm
Biogenesis Pathway

The following pathway outlines the maturation of rRNA involving m³U, highlighting the distinct role of SPOUT1.

Biogenesis cluster_human Human Pathway (Nucleolus) Pre_rRNA Pre-rRNA Transcript (Unmodified U) SPOUT1 Enzyme: SPOUT1 (Ptch) (Recently Identified) Pre_rRNA->SPOUT1 Substrate Recognition SAM S-Adenosyl Methionine (Methyl Donor) SAM->SPOUT1 Cofactor Binding m3U_Human 28S rRNA (m³U4500) Ribosome Maturation SPOUT1->m3U_Human Methyl Transfer (N3) Effect Functional Consequence: Local Structural Rigidity Ribosome Stability m3U_Human->Effect caption Figure 2: SPOUT1-mediated methylation of 28S rRNA is critical for ribosome biogenesis.

Part 3: Analytical Methodologies

Detecting m³U requires distinguishing it from canonical Uridine and other modifications like Pseudouridine (Ψ). Because m³U blocks Watson-Crick pairing, it causes Reverse Transcription (RT) Arrest , which is a primary detection signature.

Protocol A: LC-MS/MS Quantitative Detection

The Gold Standard for establishing stoichiometry.

Principle: Enzymatic digestion of RNA followed by chromatographic separation and mass spectrometric identification based on the specific mass shift (+14 Da over Uridine).

Workflow:

  • Digestion: Incubate 1–5 µg of purified RNA with Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) at 37°C for 2–4 hours.

    • Why: Converts RNA into single nucleosides.

  • Separation (LC): Inject onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: 0.1% Formic acid in H2O (A) / Acetonitrile (B).

  • Detection (MS/MS): Monitor Multiple Reaction Monitoring (MRM) transitions.

    • Parent Ion: m/z 259.1 (m³U + H⁺)

    • Fragment Ion: m/z 127.1 (Base loss, N3-methyluracil)

    • Control: Uridine (m/z 245 → 113).

  • Validation: Compare retention time with a synthetic m³U standard.

Protocol B: RT-Stop Sequencing (Primer Extension)

For mapping location within a sequence.

Principle: Reverse Transcriptase (RT) enzymes (e.g., AMV, M-MLV) cannot read through m³U due to the blocked hydrogen bond donor. This results in a cDNA truncation (hard stop) at the position +1 to the modification.

Step-by-Step:

  • Primer Annealing: Anneal a fluorescently labeled (e.g., Cy5) DNA primer downstream of the suspected site.

  • Reverse Transcription:

    • Reaction: Incubate RNA + Primer + RT enzyme + dNTPs.

    • Condition: Use standard buffer (low dNTP concentration enhances stops).

    • Control: Run a parallel sequencing ladder (ddNTPs) on unmodified RNA template.

  • Analysis: Resolve products on a denaturing Urea-PAGE gel.

  • Interpretation: A strong band appearing at position

    
     (relative to the ladder) indicates the m³U site.
    
    • Note: Unlike m¹A, which can induce mutations, m³U typically induces a hard stop.

Chemical Probing (Negative CMCT)
  • Concept: CMCT (carbodiimide) reacts with the N3 of Uridine.[1][2]

  • Differentiation: Since m³U is already methylated at N3, it is inert to CMCT.

  • Readout: In a CMCT-probing experiment (e.g., for Pseudouridine), m³U sites will fail to show reactivity, whereas unmodified U sites will react (unless protected by structure). This is a confirmatory "negative" signal.

Part 4: Therapeutic Applications

m³U vs. m¹Ψ in mRNA Therapeutics

It is critical to distinguish m³U from N1-methylpseudouridine (m¹Ψ).

FeatureThis compound (m³U)N1-Methylpseudouridine (m¹Ψ)
Base Pairing Blocked (No H-bond donor)Enhanced (Hoogsteen face available)
Translation Inhibits (Ribosome stalling)Enhances (High fidelity)
Primary Use Structural destabilization, siRNAmRNA Vaccines (Coding)
Utility in Oligonucleotide Drugs (ASO/siRNA)

m³U is a valuable tool in the "chemical modification toolbox" for synthetic oligonucleotides:

  • Off-Target Reduction: Incorporating m³U into the seed region of an siRNA passenger strand prevents it from acting as a guide strand (since it cannot base pair), reducing off-target silencing.

  • Nuclease Resistance: A single m³U at the 3'-end of an aptamer or ASO protects against 3'→5' exonucleases by sterically hindering the enzyme's active site without compromising the internal hybridization of the drug.

References

  • Identific

    • Title: The Ptch methylase installs an m3U modification on 28S rRNA for efficient protein synthesis in flies and men.
    • Source: BioRxiv (2024).
    • URL:[Link]

  • Chemical Synthesis and Stability of m³U Oligonucleotides

    • Title: O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry.[3]

    • Source: Bioorganic & Medicinal Chemistry (2024).[4]

    • URL:[Link]

  • Yeast m³U Methyltransferases (Bmt5/Bmt6)

    • Title: Identification of novel methyltransferases, Bmt5 and Bmt6, responsible for the m3U methylations of 25S rRNA in Saccharomyces cerevisiae.
    • Source: Nucleic Acids Research (2014).
    • URL:[Link]

  • Reverse Transcription Signatures of RNA Modific

    • Title: The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent (Context for RT-stops).
    • Source: Nucleic Acids Research (2015).
    • URL:[Link]

  • Chemical Probing with CMCT

    • Title: Detection of nucleic acid modifications by chemical reagents.[1][2][5][6]

    • Source: RNA Biology (2017).
    • URL:[Link]

Sources

Cellular Localization and Functional Characterization of N3-Methyluridine (m3U)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N3-Methyluridine (m3U) is a highly conserved, post-transcriptional RNA modification primarily localized to the Peptidyl Transferase Center (PTC) of the large ribosomal subunit.[1] Unlike "soft" modifications (e.g., m6A) that modulate affinity, m3U is a "hard" modification: the methylation of the N3 position abolishes the proton donor capability of uridine, physically blocking Watson-Crick base pairing.

This guide details the cellular compartmentalization of m3U, the specific methyltransferases responsible (SPOUT1 in humans, Bmt5/Bmt6 in yeast), and the rigorous chemical profiling required to map it. For drug developers, the identification of SPOUT1 (CENP-32) as a "druggable" target essential for cancer cell proliferation presents a high-value therapeutic avenue.

The Biochemistry of this compound

Structural Impact

The methylation of uridine at the N3 position creates a steric and chemical blockade. In a standard uridine, the N3-H proton serves as a hydrogen bond donor to Adenine’s N1. In m3U, the methyl group replaces this proton.

  • Consequence: m3U cannot form Watson-Crick base pairs.

  • Biological Utility: Nature uses m3U to force specific RNA loops or "hinges" open, preventing the collapse of rRNA into thermodynamically stable but functionally inactive duplexes. This is critical in the ribosome's PTC, where structural flexibility is required for peptide bond formation.

Chemical Stability

m3U is chemically distinct from Pseudouridine (


) and 5-methyluridine (m5U/Ribothymidine). Its N3-methyl group is stable under mild alkaline conditions, a property that forms the basis of its detection (see Section 3).

Enzymology and Subcellular Distribution

The cellular localization of m3U is dictated by the enzymes that install it. This process is spatially distributed between the nucleolus and the cytoplasm, depending on the organism and specific rRNA site.

The Human Mechanism: SPOUT1 (CENP-32)

In humans, the primary m3U writer is SPOUT1 (also known as CENP-32 or C9ORF114).[1][2][3][4][5]

  • Target: U4500 in 28S rRNA (at the Peptidyl Transferase Center).

  • Localization: SPOUT1 is predominantly nucleolar , acting during the early stages of ribosome biogenesis.

  • Dual Functionality: Uniquely, SPOUT1 also associates with the mitotic spindle. Its depletion leads to centrosome detachment and chromosome segregation errors, linking ribosome biogenesis directly to cell cycle progression.

The Yeast Model: A Split System

Saccharomyces cerevisiae utilizes two distinct enzymes, revealing a compartmentalized maturation pathway.

  • Bmt5 (Nucleolar): Methylates 25S rRNA at position U2634.[2] This occurs early in the nucleolus.

  • Bmt6 (Cytoplasmic): Methylates 25S rRNA at position U2843.[2][6] This occurs after the pre-ribosomal particle has been exported to the cytoplasm, marking a "final quality control" step in ribosome maturation.

Visualization of the Biogenesis Pathway

m3U_Localization cluster_Nucleus Nucleus / Nucleolus cluster_Cytoplasm Cytoplasm DNA rDNA Template Pre_rRNA Pre-rRNA (45S/35S) DNA->Pre_rRNA Transcription SPOUT1 Human: SPOUT1 (Target: U4500) Pre_rRNA->SPOUT1 Human Modification Bmt5 Yeast: Bmt5 (Target: U2634) Pre_rRNA->Bmt5 Yeast Site 1 Export Nuclear Export SPOUT1->Export Bmt5->Export Bmt6 Yeast: Bmt6 (Target: U2843) Export->Bmt6 Yeast Only Mature_Ribosome Mature 60S Subunit (Active Translation) Export->Mature_Ribosome Human Bmt6->Mature_Ribosome

Caption: Spatiotemporal segregation of m3U installation. Note the cytoplasmic role of Bmt6 in yeast versus the nucleolar dominance of SPOUT1 in humans.

Analytical Detection Workflows

Detecting m3U is challenging because standard Reverse Transcriptase (RT) enzymes will stop at the modification due to steric hindrance, but this "stop" is indistinguishable from other bulky adducts without specific chemical derivatization.

The Gold Standard: CMC-RT (Alkaline Sequencing)

The most robust method relies on CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide) derivatization.

FeatureReaction Logic
Reagent CMC reacts with U, G, and m3U residues.
Differentiation Alkaline Hydrolysis (pH 10.4): Removes CMC from unmodified U and G.
Specificity The N3-methyl group prevents the alkaline removal of CMC from m3U.
Readout RT stops one nucleotide before the bulky CMC-m3U adduct.
Method Comparison
MethodSpecificity for m3UThroughputLimitation
LC-MS/MS High (Mass: 258.23 Da)Low (No sequence context)Requires digestion to single nucleosides; loses location data.
CMC-RT High (with +/- CMC control)Medium/HighLabor-intensive; N1-G can sometimes retain CMC (false positive).
Antibody (Dot Blot) LowHighHigh cross-reactivity with m5U and other uridine analogs.

Protocol: CMC-Based Primer Extension

Objective: Map m3U sites at single-nucleotide resolution. Self-Validating Step: You must run a "minus-CMC" control to distinguish m3U stops from natural RT pauses (due to secondary structure).

Workflow Diagram

CMC_Protocol Step1 1. RNA Isolation (Total RNA or Purified rRNA) Step2 2. CMC Derivatization (0.17M CMC in TEU Buffer, pH 8.3) Step1->Step2 Control Control: No CMC (Detects structural stops) Step1->Control Step3 3. Alkaline Hydrolysis (50mM Na2CO3, pH 10.4, 37°C, 4h) Step2->Step3 Cleaves CMC from U/G Step4 4. Reverse Transcription (Use labeled primer) Step3->Step4 CMC remains on m3U Step5 5. Analysis (PAGE or Sequencing) Step4->Step5 Stop detected at N+1 Control->Step4

Caption: The CMC-RT workflow. Step 3 is the critical differentiator, removing noise from unmodified uridines.

Detailed Methodology
  • CMC Reaction:

    • Incubate 5-10 µg of RNA in TEU Buffer (50 mM Tris-HCl pH 8.3, 4 mM EDTA, 7 M Urea) with 0.17 M CMC at 37°C for 20 minutes.

    • Why: Urea unfolds the RNA, exposing all bases to the reagent.

  • Alkaline Cleavage (The Filter):

    • Precipitate RNA and resuspend in 50 mM Na2CO3 (pH 10.4) and 2 mM EDTA.

    • Incubate at 37°C for 4 hours.

    • Mechanism:[5][7] High pH hydrolyzes the CMC-U and CMC-G adducts. The N3-methyl on m3U stabilizes the CMC-m3U bond, preventing hydrolysis.

  • Reverse Transcription:

    • Anneal a fluorescently labeled or radiolabeled primer downstream of the predicted site.

    • Extend with a standard Reverse Transcriptase (e.g., AMV or SSIII).

    • Readout: A band appearing in the "+CMC" lane but absent in the "-CMC" lane indicates m3U. The band will correspond to the position one base 3' of the modified U (the enzyme stops before the block).

Biological Implications in Drug Development

SPOUT1 as a Cancer Target

SPOUT1 (CENP-32) is essential for cell proliferation. Its depletion causes:

  • Ribosome Biogenesis Defect: Loss of m3U4500 destabilizes the large subunit PTC.

  • Mitotic Arrest: Distinct from its catalytic role, SPOUT1 is required for spindle pole integrity.

  • Therapeutic Angle: Inhibitors targeting the SPOUT1 S-adenosylmethionine (SAM) binding pocket could induce "ribosomal stress" specifically in rapidly dividing cancer cells, leveraging the dependency on high translation rates.

mRNA Therapeutics (Cautionary Note)

While m1Ψ (N1-methylpseudouridine) is used to stabilize mRNA vaccines, m3U is generally unsuitable for coding regions .

  • Reasoning: Because m3U blocks Watson-Crick pairing, it acts as a lethal stop to the ribosome during translation. Incorporating m3U into therapeutic mRNA would truncate the protein product.

References

  • Peptidyl Transferase Center Modification: The Ptch/SPOUT1 methyltransferase deposits an m3U modification on 28S rRNA for normal ribosomal function in flies and humans.[1][3][8][9] (2024).[3][4][8] bioRxiv.

  • Yeast Enzymology (Bmt5/Bmt6): Identification of novel methyltransferases, Bmt5 and Bmt6, responsible for the m3U methylations of 25S rRNA in Saccharomyces cerevisiae.[2][6] (2013).[2] Nucleic Acids Research.[4]

  • CMC Detection Protocol: Pseudouridine RNA modification detection and quantification by RT-PCR (CLAP Method). (2021).[10] Methods in Enzymology.

  • SPOUT1 Disease Link: RNA methyltransferase SPOUT1/CENP-32 links mitotic spindle organization with the neurodevelopmental disorder SpADMiSS.[11] (2024).[3][4][8] medRxiv.

  • Chemical Biology of m3U: O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. (2024).[3][4][8] Current Protocols.

Sources

Strategic Enzymatic Synthesis of N3-Methyluridine (m³U) in vivo

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enzymatic synthesis and in vivo engineering of N3-Methyluridine (m³U).

Mechanisms, Engineering Protocols, and Therapeutic Applications

Executive Summary

This compound (m³U) is a conserved post-transcriptional RNA modification found primarily in ribosomal RNA (rRNA) across bacteria and eukaryotes.[1] Unlike the ubiquitous pseudouridine (Ψ) or N1-methylpseudouridine (m¹Ψ) used in mRNA therapeutics to suppress innate immune responses, m³U confers specific structural stability to the ribosomal core and exhibits resistance to nucleolytic degradation.

For drug development, the value of m³U lies in two domains:

  • Ribosome Engineering: Modifying orthogonal ribosomes to alter translation fidelity or incorporate non-canonical amino acids.

  • RNA Stability: The N3-methylation blocks Watson-Crick base pairing, forcing the uridine into a syn conformation or disrupting local secondary structure to prevent nuclease attack, a property exploitable in aptamer and siRNA design.

This guide provides a blueprint for the in vivo enzymatic synthesis of m³U, focusing on the identification of specific methyltransferases (MTases), metabolic engineering of the S-adenosylmethionine (SAM) cycle, and rigorous LC-MS/MS validation protocols.

The Enzymatic Machinery: Specificity and Mechanism

The biosynthesis of m³U relies on S-adenosylmethionine (SAM)-dependent methyltransferases. Unlike chemical methylation, which is often promiscuous, enzymatic synthesis offers site-specific precision.

Key Methyltransferases (The "Writers")

To engineer an in vivo system (e.g., E. coli or S. cerevisiae) for m³U production, one must overexpress the correct species-specific enzyme.

OrganismEnzymeTarget SubstratePositionFunction
E. coli RsmE (formerly YggJ)16S rRNAU1498Stabilizes the decoding center (A-site)
S. cerevisiae Bmt5 (YIL096C)25S rRNAU2634Ribosome biogenesis/integrity
S. cerevisiae Bmt6 (YLR063W)25S rRNAU2843Ribosome biogenesis/integrity

Critical Distinction: Do not confuse m³U with m³Ψ (3-methylpseudouridine). In E. coli, the enzyme RlmH (formerly YbeA) methylates pseudouridine at position 1915 of 23S rRNA.[2] While chemically similar, the substrate requirement (Ψ vs U) makes RlmH unsuitable for generating m³U from unmodified uridine.

Reaction Mechanism

The reaction follows an S_N2 mechanism where the lone pair on the N3 nitrogen of the uracil ring attacks the electrophilic methyl group of SAM. This releases S-adenosylhomocysteine (SAH) as a byproduct.

DOT Diagram: Enzymatic Mechanism & Pathway

m3U_Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP -> PPi + Pi Complex Enzyme-RNA Complex SAM->Complex MetK MetK (SAM Synthetase) SAM->MetK Uridine Target Uridine (in RNA) Uridine->Complex m3U This compound (m³U) Complex->m3U Methyl Transfer SAH S-Adenosylhomocysteine (SAH) Complex->SAH MTase Methyltransferase (RsmE / Bmt5) Complex->MTase SAH->Methionine Recycling Pathway Pfs Pfs/SahH (SAH Hydrolase) SAH->Pfs

Caption: The SAM-dependent methylation cycle. Efficient in vivo synthesis requires balancing SAM regeneration (MetK) and SAH removal (Pfs) to prevent product inhibition.

In Vivo Synthesis Protocol

This protocol describes the engineering of an E. coli strain to hyper-modify specific RNA substrates with m³U. This is applicable for producing modified ribosomal subunits or "designer" RNA scaffolds.[3]

Metabolic Engineering Strategy

Mere overexpression of RsmE is often insufficient due to the potent product inhibition caused by SAH. A robust system requires a "Push-Pull" metabolic engineering approach.

  • Push: Overexpress metK to increase intracellular SAM pools.

  • Pull: Overexpress pfs (MTAN) and luxS to rapidly detoxify SAH, preventing feedback inhibition of the methyltransferase.

Experimental Workflow

Materials:

  • Host Strain: E. coli BL21(DE3) (deficient in lon and ompT proteases).

  • Plasmids:

    • pET28a-RsmE (KanR) – For high-level expression of the writer enzyme.

    • pACYC-MetK-Pfs (CmR) – For SAM cofactor regeneration.

  • Inducer: IPTG.

Step-by-Step Protocol:

  • Transformation: Co-transform BL21(DE3) with pET28a-RsmE and pACYC-MetK-Pfs. Select on LB agar plates containing Kanamycin (50 µg/mL) and Chloramphenicol (34 µg/mL).

  • Inoculation: Pick a single colony into 10 mL LB media (with antibiotics) and grow overnight at 37°C.

  • Bioreactor Phase: Inoculate 1L of Terrific Broth (TB) supplemented with 1% glycerol. TB supports higher cell densities and SAM production than LB.

  • Induction: Grow to OD600 = 0.6–0.8. Cool culture to 18°C (crucial for solubility of RNA modification enzymes). Induce with 0.2 mM IPTG.

    • Note: Add 5 mM Methionine at induction to fuel the SAM cycle.

  • Harvest: Incubate for 16–20 hours at 18°C. Harvest cells via centrifugation (5000 x g, 15 min).

  • RNA Extraction: Isolate Total RNA using the Trizol/Phenol-Chloroform method. For specific ribosomal analysis, purify ribosomes via sucrose gradient ultracentrifugation.

Analytical Validation: The "Self-Validating" System

Detection of m³U is prone to artifacts. Specifically, the deamination of 3-methylcytidine (m³C) can mimic m³U during sample preparation or mass spectrometry.

The Deamination Pitfall

Under alkaline conditions (often used in RNA digestion), m³C deaminates to m³U.

  • False Positive Risk: High.

  • Solution: Perform RNA hydrolysis at neutral pH (pH 7.0–7.5) using Nuclease P1 and Benzonase, avoiding high pH ammonium bicarbonate buffers if possible, or keeping digestion times short.

LC-MS/MS Validation Protocol

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Thermo Altis).

Workflow:

  • Digestion: 1–5 µg RNA + Nuclease P1 + Phosphodiesterase I + Alkaline Phosphatase. Incubate 2h at 37°C in 10 mM Tris-HCl pH 7.5, 1 mM MgCl2.

  • Separation: C18 Reverse Phase Column (e.g., Zorbax Eclipse Plus).

    • Mobile Phase A: 0.1% Formic acid in H2O.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Detection (MRM Mode):

    • Monitor the transition for m³U: 259.1 -> 127.1 m/z (Parent -> Nucleobase fragment).

    • Control: Monitor m³C transition (258.1 -> 126.1) to ensure no cross-talk or degradation.

Quantitative Data Summary (Expected Results):

NucleosidePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)*Limit of Detection (fmol)
Uridine (U) 245.1113.12.510
Pseudouridine (Ψ) 245.1125.1**1.815
This compound (m³U) 259.1 127.1 4.2 5
m5U (Ribothymidine) 259.1127.14.85

*Retention times vary by column but m³U generally elutes earlier than m5U due to N3-methylation disrupting hydrogen bonding potential more significantly than C5-methylation. **Ψ yields a unique fragmentation pattern (water loss) compared to U.

DOT Diagram: Analytical Logic Flow

Analysis_Logic Sample Engineered RNA Sample Digest Enzymatic Hydrolysis (pH 7.5, 37°C) Sample->Digest LC C18 RP-HPLC Digest->LC MS MS/MS (MRM Mode) LC->MS Decision Peak at m/z 259->127? MS->Decision RT_Check Retention Time vs m5U Standard Decision->RT_Check Yes Result_Neg Negative / Artifact Decision->Result_Neg No Result_Pos Confirmed m³U RT_Check->Result_Pos Distinct RT RT_Check->Result_Neg Co-elutes w/ m5U

Caption: Analytical decision tree for distinguishing m³U from isobaric isomers like m5U (ribothymidine) and m³C deamination artifacts.

Applications in Drug Development

Nuclease Resistance in Oligonucleotides

N3-methylation removes the imino hydrogen at position 3, preventing Watson-Crick base pairing with Adenine. While this destabilizes duplexes (lowering Tm), it significantly enhances resistance to nucleases.

  • Application: Incorporation of m³U at the 3' or 5' ends of aptamers or siRNAs to prevent exonucleolytic degradation in serum.

Ribosome Engineering

By overexpressing RsmE or Bmt5 in production strains, researchers can generate ribosomes with hyper-stabilized cores. These "specialized ribosomes" are increasingly used in synthetic biology to translate orthogonal mRNAs containing non-canonical amino acids, a frontier in peptide drug discovery.

References

  • Identification of novel methyltransferases, Bmt5 and Bmt6, responsible for the m3U methylations of 25S rRNA in Saccharomyces cerevisiae. Source: Nucleic Acids Research (2014) Link:[Link]

  • RsmE (YggJ) is the m3U1498 methyltransferase of the 16S rRNA in Escherichia coli. Source: RNA (2009) Link:[4][Link]

  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Source: Accounts of Chemical Research (2023) Link:[Link]

  • O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. Source: Bioorganic & Medicinal Chemistry (2024) Link:[Link]

  • MODOMICS: A Database of RNA Modification Pathways. Source: Genes & Silico Link:[5][Link]

Sources

The Role of N3-methyluridine (m3U) in Regulating Ribosome Function

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Post-transcriptional modifications of ribosomal RNA (rRNA) are critical for fine-tuning the ribosome's structure and function. Among these, N3-methyluridine (m3U) is a conserved modification strategically positioned within the ribosome's catalytic core. This guide provides a technical deep-dive into the role of m3U, synthesizing current research to illuminate its function. We will explore the enzymatic machinery responsible for m3U deposition, its precise architectural location within the large ribosomal subunit, and its profound impact on protein synthesis efficiency. We will detail the causality behind key experimental workflows used to elucidate m3U function, from mass spectrometry-based detection to genetic knockout coupled with ribosome profiling. Finally, we address the emerging clinical relevance of m3U, particularly the therapeutic potential of targeting its 'writer' enzyme in oncology. This document serves as a resource for researchers seeking to understand and investigate this pivotal epitranscriptomic mark.

Introduction: Beyond the Canonical Four

The central dogma, while elegant, belies a deeper layer of complexity in the regulation of gene expression. RNA molecules, particularly stable species like ribosomal RNA (rRNA), are not merely static transcripts of A, U, G, and C. They are decorated with over 100 distinct chemical modifications that expand their chemical properties and regulatory potential.[1][2] These modifications are not random; they cluster in universally conserved and functionally critical regions of the ribosome, such as the peptidyl transferase center (PTC) and the decoding site.[1] Here, they act as molecular rheostats, fine-tuning the efficiency and accuracy of translation.[1][3]

This guide focuses on this compound (m3U), a seemingly simple base methylation that has a profound impact on ribosome function. This conserved modification is found across all kingdoms of life, hinting at its fundamental importance.[4][5] Its presence within the very heart of the ribosome's catalytic domain makes it a crucial player in the mechanics of protein synthesis.[4] Understanding its role is essential for a complete picture of translational control and offers new avenues for therapeutic intervention.

The m3U Writers: A Conserved Family of Methyltransferases

The m3U modification is installed by a specific class of S-adenosyl-L-methionine (SAM)-dependent RNA methyltransferases.[2] These enzymes, often belonging to the SPOUT superfamily, recognize a specific uridine target within the rRNA sequence during ribosome biogenesis.[5]

  • In Eukaryotes (Flies and Humans): The methyltransferase Ptch, and its human homolog SPOUT1, is responsible for depositing the m3U mark on the 28S rRNA of the large ribosomal subunit (LSU).[4][5]

  • In Yeast: The enzymes Bmt5 and Bmt6 have been identified as the methyltransferases responsible for m3U modifications on the 25S rRNA.[4][5]

  • In Bacteria: The RsmE enzyme catalyzes m3U formation on the 16S rRNA of the small ribosomal subunit (SSU).[4]

The conservation of this enzyme family underscores the critical, evolutionarily ancient role of this specific rRNA modification. The lethality observed in Drosophila and the non-viability of human cells deficient in the m3U writer enzyme are testaments to its indispensable function.[4]

Caption: The m3U 'writer' enzyme SPOUT1 modifies rRNA during ribosome biogenesis.

Architectural Significance: A Strategic Position in the Catalytic Core

The functional importance of m3U is directly related to its precise location. In eukaryotes, the modification is found on a universally conserved uridine within the Peptidyl Transferase Center (PTC) of the 28S rRNA.[4][5] The PTC is the engine of the ribosome, responsible for catalyzing peptide bond formation. The m3U modification is situated at the heart of this functional domain.[4] In yeast, specific m3U sites have been mapped to U2634 and U2843 of the 25S rRNA.[6] In bacteria, the m3U is located at position U1498 of the 16S rRNA, a critical residue in the P-site where the peptidyl-tRNA resides during elongation.[2][4]

The chemical consequence of this modification is profound. By adding a methyl group to the N3 position of the uridine base, the enzyme disrupts the hydrogen bond donor capacity required for a canonical Watson-Crick base pair with adenosine.[4] This seemingly minor alteration prevents specific RNA-RNA interactions, thereby enforcing a particular local rRNA conformation. This structural fine-tuning is believed to be essential for the optimal positioning of tRNA molecules and the catalytic residues of the PTC, directly impacting the core function of the ribosome.[2]

Core Function: A Linchpin for Efficient and Accurate Protein Synthesis

The lethality of m3U writer knockouts points to a critical role in translation.[4] Cells lacking this modification exhibit a reduced capacity for protein synthesis, which ultimately proves fatal.[4] This global reduction in translation stems from two interconnected functions: maintaining translational efficiency and ensuring fidelity.

  • Translational Efficiency: The enforced rRNA structure created by the m3U modification is crucial for the smooth operation of the PTC. The absence of m3U may lead to a suboptimal conformation of the catalytic center, slowing the rate of peptide bond formation and subsequent translocation steps. This would manifest as a global decrease in the rate of protein synthesis, consistent with experimental observations.[4]

  • Translational Fidelity: While general rRNA modifications are known to influence accuracy[1][7][8], the location of m3U in the P-site and PTC strongly implies a role in fidelity. By constraining the geometry of the active site, m3U likely contributes to the proper selection and binding of aminoacyl-tRNAs in the A-site and the stable positioning of the peptidyl-tRNA in the P-site. Loss of this modification could relax this structural constraint, potentially increasing the rate of mis-incorporation of amino acids or errors in reading frame maintenance.

The m3U-Stress Axis and a Potential Role in Adaptive Translation

Cells respond to environmental stress by globally repressing translation to conserve energy, while selectively translating key stress-response mRNAs.[9][10] This process of translational reprogramming is often mediated by signaling pathways that modify components of the translation machinery. While the direct regulation of m3U levels in response to stress is an active area of investigation, the known roles of other rRNA modifications provide a compelling hypothesis. For instance, the loss of another modification, m5C, has been shown to modulate the translation of a subset of mRNAs involved in the oxidative stress response.[1] It is plausible that m3U levels are also dynamically regulated, providing a mechanism to alter the conformation and activity of the PTC, thereby shifting the translational landscape to favor the synthesis of proteins required for survival.

Technical Guide: Methodologies for Interrogating m3U Function

A multi-pronged approach is required to fully characterize the role of m3U. The causality for selecting each method is rooted in the specific question being asked, from initial discovery to functional impact.

Table 1: Key Experimental Methodologies for m3U Research

Technique Core Directive (Experimental Goal) Causality Behind Method Choice
LC-MS/MS To definitively identify and quantify the m3U modification in total rRNA.This is the gold standard for nucleoside analysis, providing unambiguous chemical identification and stoichiometry based on mass-to-charge ratio, unlike antibody-based methods which can have off-target effects.[11]
CRISPR-Cas9 Gene Editing To generate a cellular model completely deficient in the m3U modification.Knocking out the "writer" enzyme (e.g., SPOUT1) is the most direct way to study the loss-of-function phenotype and attribute observed effects directly to the absence of m3U.[4]
Polysome Profiling To assess global translation initiation and ribosome loading onto mRNAs.Separating cellular extracts on a sucrose gradient allows for the visualization of monosomes vs. polysomes. A shift from polysomes to monosomes in knockout cells indicates a defect in translation, consistent with reduced protein synthesis capacity.
Ribosome Profiling (Ribo-Seq) To map the precise locations of ribosomes on all mRNAs at nucleotide resolution.This high-throughput sequencing technique provides a snapshot of the "translatome." It can reveal changes in translation efficiency for thousands of individual genes and identify specific pausing or stalling sites on codons that may arise from a dysfunctional PTC in the absence of m3U.
In Vitro Translation Assays To measure translation fidelity in a controlled, reconstituted system.Using purified ribosomes (with and without m3U) to translate a reporter mRNA with a known sequence allows for the direct quantification of amino acid mis-incorporation, providing a clear readout of translational accuracy.
Experimental Workflow: From Gene Knockout to Functional Readout

The following workflow represents a self-validating system to dissect m3U function. Each step provides a logical checkpoint before proceeding to the next level of functional analysis.

Caption: A validated workflow for studying m3U function using genetic and transcriptomic tools.

Therapeutic Horizons: Targeting m3U in Cancer

The machinery of protein synthesis is frequently upregulated in cancer to meet the demands of rapid proliferation.[12][13] This creates a dependency, making the ribosome an attractive therapeutic target. The challenge lies in achieving a therapeutic window—inhibiting translation in cancer cells more than in healthy cells.

Targeting rRNA-modifying enzymes like the human m3U writer SPOUT1 offers a novel strategy.[5] Because cancer cells operate at a higher translational capacity, they may be exquisitely sensitive to perturbations of ribosome function. An inhibitor of SPOUT1 could, by preventing m3U formation, subtly "detune" the ribosome, reducing protein synthesis capacity to a level that is incompatible with cancerous growth but tolerable for most healthy tissues. This makes SPOUT1 one of the more "druggable" RNA methyltransferases, representing a promising new direction for oncology drug development.[5]

Conclusion and Future Perspectives

This compound is not merely a static decoration on rRNA but a critical functional modification essential for life. Its strategic placement in the ribosome's catalytic core makes it a linchpin for efficient and accurate protein synthesis. The lethality associated with the loss of its writer enzyme highlights its fundamental role. While we have identified the key enzymes and the global impact of its absence, many questions remain. Are m3U levels dynamically regulated in response to cellular signals? Do specific "reader" proteins recognize this mark to recruit other factors? Does m3U play a role in the translation of specific subsets of mRNAs? Answering these questions will not only deepen our fundamental understanding of translational control but may also unlock a new class of therapeutics aimed at the heart of the protein synthesis machinery.

References

  • METTL5‐mediated 18S rRNA m6A modification enhances ribosome assembly and ABA response in Arabidopsis. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. (2024). PubMed. Retrieved February 6, 2026, from [Link]

  • Tian, Y., et al. (2020). Ribosome 18S m6A Methyltransferase METTL5 Promotes Translation Initiation and Breast Cancer Cell Growth. Cell Reports.
  • Ribosome 18S m6A Methyltransferase METTL5 Promotes Translation Initiation and Breast Cancer Cell Growth. (2020). PubMed. Retrieved February 6, 2026, from [Link]

  • METTL5, an 18S rRNA-specific m6A methyltransferase, modulates expression of stress response genes. (2020). bioRxiv. Retrieved February 6, 2026, from [Link]

  • Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • The Ptch/SPOUT1 methyltransferase deposits an m3U modification on 28S rRNA for normal ribosomal function in flies and humans. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • An Overview of Current Detection Methods for RNA Methylation. (2024). MDPI. Retrieved February 6, 2026, from [Link]

  • Conserved 5-methyluridine tRNA modification modulates ribosome translocation. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Analysis of RNA and its Modifications. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine. (2022). PubMed. Retrieved February 6, 2026, from [Link]

  • Location of m3U methylations in the ribosomal RNA. (A) 3D cartoon of... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The emerging importance of METTL5-mediated ribosomal RNA methylation. (2022). eScholarship. Retrieved February 6, 2026, from [Link]

  • 3-methyluridine (m3U). (n.d.). Modomics - A Database of RNA Modifications. Retrieved February 6, 2026, from [Link]

  • RNAfold web server. (n.d.). University of Vienna. Retrieved February 6, 2026, from [Link]

  • Interaction of tRNA with Eukaryotic Ribosome. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Conserved 5-methyluridine tRNA modification modulates ribosome translocation. (n.d.). PNAS. Retrieved February 6, 2026, from [Link]

  • The Ptch methylase installs an m3U modification on 28S rRNA for efficient protein synthesis in flies and men. (2024). bioRxiv. Retrieved February 6, 2026, from [Link]

  • Expanding the Nucleotide Repertoire of the Ribosome with Post-Transcriptional Modifications. (2008). PubMed Central. Retrieved February 6, 2026, from [Link]

  • A robust deep learning approach for identification of RNA 5-methyluridine sites. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Advancements in pseudouridine modifying enzyme and cancer. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • RNA Modifications in Translation Fidelity. (2021). Encyclopedia MDPI. Retrieved February 6, 2026, from [Link]

  • The Role of RNA Modifications in Translational Fidelity. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Parker, R. (2011). Part 1: mRNA Localization, Translation and Degradation. YouTube. Retrieved February 6, 2026, from [Link]

  • Conserved 5-methyluridine tRNA modification modulates ribosome translocation. (2023). bioRxiv. Retrieved February 6, 2026, from [Link]

  • Granulation of m1A-modified mRNAs protects their functionality through cellular stress. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Eukaryotic Translation INITIATION - 80S ribosome assembly steps | Initiation factors in mRNA loading. (2021). YouTube. Retrieved February 6, 2026, from [Link]

  • How a Small RNA Modification Regulates Cellular Stress Responses. (2025). BIOENGINEER.ORG. Retrieved February 6, 2026, from [Link]

Sources

N3-Methyluridine in Archaeal rRNA: The Silent Guardian of the Peptidyl Transferase Center

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the bacterial ribosome is the most studied translational engine, the archaeal ribosome presents a unique "hybrid" architecture that bridges the evolutionary gap between prokaryotes and eukaryotes. A critical but often overlooked feature of this architecture is the presence of N3-methyluridine (m³U) in the 23S rRNA.

Unlike the ubiquitous 2'-O-methylations that decorate the ribosomal surface, m³U is a base modification located deep within the Peptidyl Transferase Center (PTC). In Haloarcula marismortui, this modification occurs at position 2619 (equivalent to E. coli U2584).[1][2] Its presence is not merely ornamental; it sterically blocks Watson-Crick base pairing, enforcing a specific tertiary geometry essential for P-site tRNA stability.

This guide dissects the structural role, biosynthetic origins, and detection methodologies for m³U in archaeal rRNA, offering a roadmap for researchers targeting the unique features of the archaeal translational machinery.

Part 1: Structural Anatomy & The "Steric Gate"

The Location: Helix 92 and the PTC

The m³U modification is strategically positioned in Domain V of the 23S rRNA, specifically within the loop connecting helices 90 and 92. This region is the operational heart of the ribosome, responsible for peptide bond formation.[3]

  • Archaeal Position: U2619 (Haloarcula marismortui)[1]

  • Bacterial Equivalent: U2584 (Escherichia coli) — Unmodified

  • Eukaryotic Equivalent: m³U4500 (Homo sapiens) — Modified[1]

This evolutionary pattern suggests that m³U is a eukaryotic-like feature acquired early in the archaeal lineage, distinct from the bacterial strategy.

Chemical Consequence: The "Missing" Hydrogen Bond

The N3 position of uridine is a hydrogen bond donor essential for standard A-U Watson-Crick pairing. Methylation at this site (


 group addition) has two profound effects:
  • Abolition of Base Pairing: The methyl group physically blocks the formation of hydrogen bonds with Adenine.

  • Hoogsteen Blocking: It also interferes with certain non-canonical Hoogsteen interactions.

Structural Hypothesis: By preventing U2619 from engaging in "promiscuous" base pairing, the ribosome effectively locks the nucleotide into a single, rigid conformation. This rigidity is crucial for the correct positioning of the CCA-end of the P-site tRNA , ensuring precise peptide bond synthesis.

Visualization: The PTC Interaction Map

PTC_Interaction m3U m³U 2619 (23S rRNA) tRNA_P P-site tRNA (CCA End) m3U->tRNA_P Stabilizes Binding Sparsomycin Sparsomycin (Antibiotic) m3U->Sparsomycin Modulates Affinity (Resistance Factor) Sparsomycin->tRNA_P Competes/Alters U2584 E. coli U2584 (Unmodified) U2584->tRNA_P Weaker Interaction

Figure 1: Interaction network of m³U2619 in the Peptidyl Transferase Center.[1][2] The modification stabilizes P-site tRNA and modulates antibiotic sensitivity.

Part 2: The Biosynthetic Enigma

The Enzyme Gap

While the enzyme responsible for the bacterial N3-methylpseudouridine (m³Ψ1915) is well-characterized as RlmH (YbeA) , the synthase for archaeal m³U2619 remains a subject of active investigation.

  • Bacterial RlmH: Targets Pseudouridine (

    
    ), not Uridine.
    
  • Archaeal Candidate: Homologs of the eukaryotic SPOUT1/Ptch family (e.g., yeast Btm6).

Hypothesis: The archaeal enzyme is likely a SPOUT-class methyltransferase that diverged from the bacterial RlmH lineage. Unlike RlmH, which requires a pre-existing pseudouridine, the archaeal synthase acts directly on uridine or requires a different recognition motif.

Comparative Biosynthesis Table
FeatureBacteria (E. coli)Archaea (H. marismortui)Eukaryotes (S. cerevisiae)
Target Nucleotide

1915 (Helix 69)
U2619 (Helix 92)U2826 (Helix 92)
Modification N3-methylpseudouridine (m³

)
This compound (m³U)This compound (m³U)
Enzyme RlmH (YbeA) Putative SPOUT1 Homolog Btm6
Function 50S Assembly / FidelityPTC Stability / Drug ResistanceRibosome Biogenesis

Part 3: Functional Implications & Drug Resistance[4]

Sparsomycin Resistance

Sparsomycin is a broad-spectrum antibiotic that inhibits protein synthesis by binding to the PTC and blocking the peptidyl transfer reaction.

  • Mechanism: It stabilizes the P-site tRNA in a non-productive state.

  • The m³U Effect: Archaeal species lacking the m³U equivalent (e.g., specific mutants of Halobacterium) exhibit altered sensitivity to sparsomycin.[4] The methyl group likely creates a steric clash or alters the local solvent network, changing the binding affinity of the drug.

Evolutionary Divergence as a Therapeutic Target

The presence of m³U in Archaea and Eukaryotes, but its absence in Bacteria (at the equivalent position), offers a high-precision target for drug development.

  • Strategy: Design inhibitors that specifically dock into the "unmethylated pocket" of bacterial ribosomes (U2584) but are sterically excluded by the methyl group in eukaryotic/archaeal ribosomes (m³U). This ensures selectivity and reduces host toxicity.

Part 4: Detection & Quantification Methodologies

Detecting m³U is challenging because it does not alter the molecular weight as drastically as hyper-modifications, and it is "silent" in standard sequencing unless specific protocols are used.

Method A: Reverse Transcription (RT) Stop Assay

Because N3-methylation blocks the Watson-Crick face, it acts as a hard stop for Reverse Transcriptase.

Protocol:

  • Primer Design: Design a fluorescently labeled DNA primer complementary to the 23S rRNA region 3' of position 2619 (approx. nucleotides 2630-2650).

  • Annealing: Mix 1 pmol labeled primer with 1 µg total archaeal RNA. Anneal at 65°C for 5 min, then cool slowly.

  • Extension: Add Reverse Transcriptase (e.g., SSIV) and dNTPs (1 mM). Incubate at 50°C for 30 min.

  • Analysis: Run products on a denaturing urea-PAGE sequencing gel alongside a dideoxy sequencing ladder.

  • Result: A distinct band appearing exactly at position 2620 (one nucleotide before the modification) indicates the enzyme halted at m³U2619.

Method B: LC-MS/MS Nucleoside Analysis

The gold standard for chemical validation.

Workflow:

  • Digestion: Digest purified 23S rRNA with Nuclease P1 and Bacterial Alkaline Phosphatase to single nucleosides.

  • Separation: Inject onto a C18 Reverse-Phase HPLC column.

  • Detection: Monitor transition m/z 259

    
     127 (Nucleoside 
    
    
    
    Base).
  • Verification: Compare retention time with a synthetic m³U standard.

Experimental Workflow Diagram

Detection_Workflow RNA Purified Archaeal rRNA Digest Enzymatic Digestion RNA->Digest Primer Primer Extension RNA->Primer LCMS LC-MS/MS (m/z 259->127) Digest->LCMS Quantification Gel Sequencing Gel (RT Stop @ 2620) Primer->Gel Localization

Figure 2: Dual-method validation workflow. LC-MS provides chemical identity, while Primer Extension maps the precise location.

References

  • Kirpekar, F., et al. (2005).[1][2] "Posttranscriptional modifications in the A-loop of 23S rRNAs from selected archaea and eubacteria." RNA.[1][2][5][4][6][7][8][9][10][11][12] Link

  • Hansen, M. A., et al. (2002). "Post-transcriptional modifications in the 23S rRNA of the hyperthermophilic archaeon Sulfolobus solfataricus." Extremophiles. Link

  • Ero, R., et al. (2008).[6][11] "YbeA is the m3Psi methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA."[6][13] RNA.[1][2][5][4][6][7][8][9][10][11][12] Link

  • Sharma, S., & Lafontaine, D. L. (2015). "View from the bridge: a new perspective on eukaryotic rRNA base modification." Trends in Biochemical Sciences. Link

  • Ban, N., et al. (2000). "The complete atomic structure of the large ribosomal subunit at 2.4 A resolution." Science. Link

Sources

Technical Guide: Identification and Characterization of N3-Methyluridine (m³U) Methyltransferases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N3-methyluridine (m³U) is a functionally critical post-transcriptional modification found primarily in the peptidyl transferase center (PTC) of the large ribosomal subunit (25S/28S rRNA) and specific tRNAs. Unlike C5-methylation (m⁵U), which stabilizes RNA structure while maintaining Watson-Crick base pairing, m³U methylation occurs at the N3 position , directly disrupting hydrogen bonding capabilities. This chemical alteration creates a steric block that is essential for ribosome fidelity but presents unique challenges for detection and enzymatic assignment.

This guide details the rigorous workflow required to identify the specific methyltransferase (MTase) responsible for an orphan m³U site. We move beyond simple homology searches, employing a self-validating triad of LC-MS/MS isomer resolution , Reverse Transcription (RT) arrest assays , and recombinant in vitro reconstitution .

Part 1: The Target – Chemical and Biological Context

The Chemical Signature

The methylation of Uridine at the N3 position adds a methyl group (15 Da mass shift) to the pyrimidine ring.

  • Formula: C₁₀H₁₄N₂O₆

  • Key Feature: The N3-H proton is replaced by a methyl group.[1][2]

  • Consequence: Loss of the N3 donor for Watson-Crick base pairing (A-U pairing is abolished). This often forces the base to flip out of a helix or stabilizes complex tertiary folds in the ribosome.

The Enzymatic Landscape (The "Suspects")

When identifying a novel m³U MTase, candidate selection often starts with the Rossmann-fold-like methyltransferase superfamily.

OrganismEnzymeTargetStructural Homology
E. coliRlmE (YbeA) 23S rRNA (m³U1498)SPOUT / Rossmann-like
S. cerevisiaeBmt5 (Yil096c) 25S rRNA (m³U2634)RlmE Homolog
S. cerevisiaeBmt6 (Ylr063w) 25S rRNA (m³U2843)RlmE Homolog
H. sapiensMETTL18 *Ribosome AssociatedRlmE Homolog

> Critical Note on Human METTL18: While METTL18 is the structural homolog of the yeast RNA methyltransferase Bmt5, recent studies indicate it functions as a protein methyltransferase targeting Histidine 245 on RPL3. This highlights the danger of relying solely on BLAST homology; biochemical validation (Part 3) is mandatory.

Part 2: The Discovery Pipeline

The identification process follows a logic flow from detection to assignment.

Workflow Visualization

The following diagram outlines the decision matrix for assigning an enzyme to an m³U peak.

m3U_Discovery_Workflow cluster_Validation Triad of Validation Start Target Identification (Orphan m³U peak in MS) Screen Candidate Screening (CRISPR/KO Library or siRNA) Start->Screen MS_Val Protocol A: LC-MS/MS Quantification (Isomer Separation) Screen->MS_Val Loss of Mass Signal RT_Val Protocol B: Primer Extension (RT-Stop Assay) Screen->RT_Val Loss of RT Stop InVitro Protocol C: In Vitro Reconstitution (Recombinant Enzyme + T7 RNA) MS_Val->InVitro RT_Val->InVitro Decision Enzyme Assignment Confirmed InVitro->Decision

Caption: The "Triad of Validation" ensures that a candidate enzyme is necessary (KO data) and sufficient (In Vitro data) for m³U formation.

Part 3: Experimental Protocols

Protocol A: LC-MS/MS Isomer Resolution (The Gold Standard)

Objective: Distinguish m³U from its isomer m⁵U (Ribothymidine) and quantify the loss of modification in Knockout (KO) strains.

The Challenge: m³U and m⁵U share the exact same mass (MW 258.2 Da). Standard MS cannot distinguish them. You must separate them chromatographically.

Methodology:

  • RNA Isolation: Purify 25S/28S rRNA or tRNA using HPLC or sucrose gradient fractionation to ensure substrate purity.

  • Nucleoside Digestion:

    • Incubate 5 µg RNA with Nuclease P1 (2 U) in 20 mM NH₄OAc (pH 5.3) at 42°C for 2 hours.

    • Add Phosphodiesterase I and Alkaline Phosphatase in 100 mM NH₄HCO₃ (pH 7.8) for 2 hours at 37°C.

    • Why: This converts RNA into single nucleosides.

  • LC-MS/MS Parameters:

    • Column: Porous Graphitic Carbon (Hypercarb) or High-Strength Silica C18 (HSS T3). Note: Hypercarb often provides better retention for polar nucleosides.

    • Mobile Phase:

      • A: 0.1% Formic acid in H₂O.

      • B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Slow ramp (0–15% B over 20 mins) is critical to separate m³U (elutes earlier) from m⁵U (elutes later).

    • MRM Transitions (Positive Mode):

      • m³U / m⁵U: m/z 259.1 → 127.1 (Loss of ribose).

      • Uridine: m/z 245.1 → 113.1.

  • Data Analysis: Calculate the ratio of m³U/Guanosine. A true MTase KO will show near-zero m³U levels compared to WT.

Protocol B: Primer Extension (RT-Stop) Assay

Objective: Map the exact position of m³U. Mechanism: Because m³U disrupts Watson-Crick pairing, Reverse Transcriptase (RT) cannot incorporate a base opposite m³U. It stalls exactly one nucleotide before the modification (or at the modification, depending on RT conditions).

Steps:

  • Primer Design: Design a fluorescently labeled DNA primer complementary to the RNA sequence ~50 nt downstream of the suspected site.

  • Annealing: Mix 1 pmol labeled primer with 2 µg total RNA. Heat to 95°C for 2 min, slow cool to 50°C.

  • Extension:

    • Add AMV Reverse Transcriptase and low dNTP concentrations (0.5 mM).

    • Incubate at 42°C for 45 mins.

  • Sequencing Ladder: Run a Sanger sequencing reaction (ddNTPs) on unmodified RNA alongside the extension product to act as a ruler.

  • Readout:

    • WT RNA: Strong band at position N+1 relative to m³U site (RT Stop).

    • KO RNA: RT proceeds through the site (Band disappears or shifts to full length).

Protocol C: In Vitro Methylation (The "Smoking Gun")

Objective: Prove the enzyme acts directly on RNA and requires SAM.

Reagents:

  • Enzyme: Recombinant candidate protein (e.g., purified from E. coli with His-SUMO tag).

  • Substrate: T7-transcribed RNA fragment (chemically unmodified) matching the target helix.

  • Donor: S-Adenosyl-L-[methyl-³H]methionine (³H-SAM) or deuterated SAM (d3-SAM) for MS detection.

Workflow:

  • Reaction Mix:

    • 1 µM RNA substrate.

    • 500 nM Recombinant Enzyme.

    • 1 µCi ³H-SAM (or 50 µM d3-SAM).

    • Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT.

  • Incubation: 37°C for 60 minutes.

  • Cleanup: Remove free SAM using G-25 spin columns or TCA precipitation.

  • Detection:

    • Scintillation Counting: If using ³H-SAM.

    • LC-MS/MS: If using d3-SAM. Look for the +3 Da mass shift in the nucleoside peak (m/z 262.1 instead of 259.1).

Part 4: Mechanistic Visualization

Understanding the reaction mechanism aids in designing mutant controls (e.g., mutating the SAM-binding pocket).

m3U_Mechanism SAM SAM (Donor) Complex Enzyme-RNA Complex (Base Flipping) SAM->Complex U_Target Uridine (Target N3) U_Target->Complex SAH SAH (Byproduct) Complex->SAH m3U m³U (N3-Methyl) Complex->m3U Methyl Transfer

Caption: The reaction requires SAM. The enzyme often flips the target Uridine out of the rRNA helix to access the N3 position, which is usually buried in hydrogen bonds.

Part 5: Data Presentation Standards

When publishing or presenting your findings, organize quantitative data as follows:

Table 1: LC-MS/MS Quantification of m³U Levels

Strain / ConditionRetention Time (min)MRM TransitionRelative Abundance (%)Conclusion
Wild Type (WT) 9.2259.1 → 127.1100 ± 5Baseline
Candidate KO N.D. (Not Detected)259.1 → 127.1< 1.0Candidate is Essential
Rescue (Plasmid) 9.2259.1 → 127.185 ± 8Function Restored
Catalytic Dead N.D.259.1 → 127.1< 1.0Activity Required

References

  • Peifer, C., et al. (2013). "Identification of novel methyltransferases, Bmt5 and Bmt6, responsible for the m3U methylations of 25S rRNA in Saccharomyces cerevisiae."[3][4] Nucleic Acids Research.[5][6]

  • Malecki, J. M., et al. (2021). "Human METTL18 is a histidine-specific methyltransferase that targets RPL3 and affects ribosome biogenesis and function."[6][7][8] Nucleic Acids Research.[5][6]

  • Basturea, G. N., et al. (2006). "The RlmE (YbeA) methyltransferase modifies U1498 of 23S rRNA in Escherichia coli." RNA.[1][2][3][4][5][9][10][11][12][13]

  • Hauenschild, R., et al. (2015). "The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent." Nucleic Acids Research.[5][6] (Reference for RT-stop logic principles).

  • Kellner, S., et al. (2010). "Absolute quantification of RNA modifications by isotope dilution mass spectrometry." Nucleic Acids Research.[5][6]

Sources

evolution of N3-Methyluridine modification

The Architecture: Evolutionary Conservation, Structural Mechanics, and Therapeutic Applications

Executive Summary

This compound (




Structural & Chemical Basis: The Steric Gatekeeper

The biological potency of

Chemical Mechanism

Methylation at N3 replaces the proton with a methyl group (

  • Abolition of Base Pairing: The methyl group eliminates the H-bond donor capability, preventing canonical U-A pairing.

  • Steric Clash: The bulky methyl group introduces steric hindrance, forcing the RNA backbone into non-canonical conformations (often "kinking" the strand) to accommodate the modification.

In the context of the Ribosome (25S/28S rRNA), this modification is not decorative but structural. It maintains the flexibility of the PTC, allowing the ribosome to accommodate diverse amino acid side chains during peptide bond formation.

Evolutionary Trajectory: A Case of Enzyme Displacement

A phylogenetic analysis reveals a striking instance of non-orthologous gene displacement . While the modification itself is conserved at the PTC across domains of life, the enzymes responsible for installing it have switched structural superfamilies.

The Prokaryotic & Lower Eukaryotic Lineage (Rossmann-Fold)

In E. coli, the enzyme RlmE (formerly RrmJ) methylates U2552 in the 23S rRNA. RlmE utilizes a Class I Rossmann-fold catalytic domain, using S-adenosylmethionine (SAM) as a cofactor.

  • Yeast (S. cerevisiae): The scenario becomes more complex. Yeast utilizes Bmt5 (YIL096C) and Bmt6 (YLR063W) to methylate U2634 and U2843, respectively.[1][2] Like RlmE, these are Rossmann-fold enzymes.[1][2]

The Higher Eukaryotic Switch (SPOUT Superfamily)

In humans and Drosophila, the Rossmann-fold enzymes for cytosolic rRNA are replaced.

  • Human Enzyme: SPOUT1 (C1orf167), a homolog of the Drosophila Ptch, methylates U4500 in 28S rRNA.

  • Structural Shift: SPOUT1 belongs to the SPOUT superfamily (SpoU-TrmD), characterized by a deep trefoil knot structure, distinct from the Rossmann fold.

Implication: The evolutionary pressure to maintain

Visualization of Evolutionary Divergence

m3U_Evolutioncluster_ProkaryoteProkaryotes (Bacteria)cluster_LowerEukLower Eukaryotes (Yeast)cluster_HigherEukHigher Eukaryotes (Human/Fly)AncestorLast Universal Common Ancestor(PTC Conservation)RlmEEnzyme: RlmESubstrate: 23S rRNA (U2552)Fold: Rossmann (Class I)Ancestor->RlmE Lineage RetentionBmtEnzymes: Bmt5 / Bmt6Substrate: 25S rRNA (U2634/U2843)Fold: Rossmann-likeAncestor->Bmt ConservationSPOUTEnzyme: SPOUT1 (C1orf167)Substrate: 28S rRNA (U4500)Fold: SPOUT SuperfamilyAncestor->SPOUT Non-OrthologousDisplacement

Figure 1: Evolutionary divergence of

Functional Mechanics & Disease Links

Ribosome Biogenesis & Fidelity

The

  • Mechanism: In E. coli, deletion of RlmE leads to a significant accumulation of immature 50S subunits. The lack of methylation at U2552 destabilizes the A-loop of the PTC, causing a "loose" structure that reduces translational fidelity.

  • Human Pathology: Loss of SPOUT1 is lethal or causes severe developmental defects (e.g., SpADMiSS-like phenotypes), highlighting the modification's role in mitotic spindle organization and neurodevelopment.

Mitochondrial Homology

It is crucial to distinguish cytosolic from mitochondrial machinery. The human mitochondrial ribosome (mitoribosome) retains the bacterial-like system:

  • Enzyme: MRM2 (FTSJ2).

  • Target: 16S rRNA (U1369).

  • Function: MRM2 is a Rossmann-fold enzyme, preserving the bacterial ancestry within the mitochondria.

Analytical Workflows: Detection & Quantification

Detecting

isobaric

Protocol: LC-MS/MS with Pseudo-MS3

To conclusively identify

Step-by-Step Workflow:

  • RNA Isolation: Purify rRNA (or tRNA) using standard silica-column or Trizol extraction.

  • Nucleoside Digestion:

    • Incubate RNA with Nuclease P1 and Snake Venom Phosphodiesterase (37°C, 2-4 hours).

    • Dephosphorylate with Alkaline Phosphatase (1 hour).

  • LC Separation (Crucial):

    • Column: High-strength silica C18 (e.g., Acquity HSS T3) or Porous Graphitic Carbon (PGC). PGC is superior for separating isomers.

    • Mobile Phase: Ammonium Formate (pH 5.3) vs. Acetonitrile gradient.

    • Differentiation:

      
       typically elutes earlier than 
      
      
      on C18 columns due to the polarity difference of the N3-methyl group vs the C5-methyl group.
  • Mass Spectrometry (Pseudo-MS3):

    • Source: ESI Positive Mode.

    • Transition: Monitor

      
       259 
      
      
      127 (Loss of ribose).
    • Differentiation: If retention times overlap, perform MS3 on the base fragment (

      
       127). The fragmentation pattern of the methylated base ring differs between N3-Me and C5-Me.
      
Reverse Transcription (RT) Arrest
  • Method: Primer extension with low dNTP concentrations.

  • Result: A strong cDNA termination band appears exactly one nucleotide before the

    
     site.
    

Therapeutic Implications: Drug Development

The unique chemical properties of

Stability vs. Affinity Trade-off
FeatureEffect of

Incorporation
Therapeutic Benefit
Nuclease Resistance HighMethylation protects against endonucleolytic cleavage, extending half-life in serum.
Duplex Stability (

)
Decreased Disrupts W-C pairing. Useful for destabilizing secondary structures in aptamers or preventing off-target hybridization.
Immunogenicity LowModifications at N3 can evade TLR7/8 detection, reducing innate immune response to synthetic RNA.
Synthetic Application

In siRNA design, placing an

References

  • Identification of novel methyltransferases, Bmt5 and Bmt6, responsible for the m3U methylations of 25S rRNA in Saccharomyces cerevisiae. Source: Nucleic Acids Research (2013). Link:[Link]

  • The Ptch/SPOUT1 methyltransferase deposits an m3U modification on 28S rRNA for normal ribosomal function in flies and humans. Source: Science Advances (2024).[3] Link:[Link]

  • RlmE, a new RNA methyltransferase, mediates the formation of the this compound at position 2552 of the 23S rRNA in Escherichia coli. Source: Journal of Bacteriology (2000). Link:[Link]

  • Method for Direct Mass-Spectrometry-Based Identification of Monomethylated RNA Nucleoside Positional Isomers. Source: Analytical Chemistry (2019). Link:[Link]

  • Human METTL18 is a histidine-specific methyltransferase that targets RPL3 (Differentiation from RNA MTases). Source: Nucleic Acids Research (2021). Link:[Link]

impact of N3-Methyluridine on protein synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Silent Disruptor: Impact of N3-Methyluridine (m3U) on Protein Synthesis

Executive Summary

In the era of mRNA therapeutics, the distinction between "functional" and "disruptive" nucleotide modifications is the difference between a potent drug and a failed candidate. While N1-methylpseudouridine (m1Ψ) has revolutionized the field by dampening immunogenicity while maintaining translational competence, its structural isomer, This compound (m3U) , presents a starkly different profile.

This guide provides a rigorous technical analysis of m3U. Unlike m1Ψ, which preserves the Watson-Crick face, m3U methylates the N3 position—the critical hydrogen bond donor for base pairing with Adenine. This modification acts as a potent block to translation elongation, creating steric clashes within the ribosomal decoding center. We detail the mechanistic failure points, contrast them with therapeutic standards, and provide validated protocols for detection and quality control.

The Chemistry of Disruption: Structural Mechanics

To understand the impact of m3U, one must first analyze the atomic-level interactions required for mRNA decoding. The ribosome relies on strict Watson-Crick (WC) geometry to validate codon-anticodon matches.

The Critical N3 Proton

In canonical Uridine (U) and Pseudouridine (Ψ), the N3 position serves as a hydrogen bond donor . It pairs with the N1 position of Adenine (A) on the incoming aminoacyl-tRNA.

  • Canonical Pairing: U(N3-H) ··· A(N1)

  • m1Ψ Modification: Methylation occurs at N1 (the glycosidic face), leaving the N3-H donor intact. Translation proceeds.

  • m3U Modification: Methylation occurs at N3. The proton (H) is replaced by a methyl group (-CH3).

The Steric Clash

The N3-methyl group does not merely remove a hydrogen bond; it introduces a bulky hydrophobic moiety into the center of the base pair. When an m3U-containing codon enters the ribosomal A-site, the methyl group physically clashes with the N1 of the cognate tRNA's Adenine. This prevents the formation of the "mini-helix" required to trigger GTP hydrolysis and peptide bond formation.

Figure 1: Watson-Crick Disruption Mechanism

BasePairing cluster_Canonical Canonical U:A Pairing (Functional) cluster_m3U m3U:A Interaction (Disruptive) U_Can Uridine (mRNA) N3-H Donor A_Can Adenine (tRNA) N1 Acceptor U_Can->A_Can H-Bond (Strong) Ribosome_Go Ribosome Accepts A_Can->Ribosome_Go Correct Geometry m3U_Mod This compound (mRNA) N3-CH3 (No Donor) A_tRNA Adenine (tRNA) N1 Acceptor m3U_Mod->A_tRNA Steric Clash (Methyl vs N1) Ribosome_Stop Ribosome Rejects/Stalls A_tRNA->Ribosome_Stop Decoding Failure

Caption: Comparative logic of base pairing. Green arrows indicate functional H-bonding; red tee-arrows indicate steric blockade caused by N3-methylation.

Impact on Protein Synthesis

The presence of m3U in the coding region of an mRNA is almost universally deleterious to protein synthesis.

Elongation Arrest

Experimental data utilizing reconstituted translation systems confirm that m3U acts as a translocation block .

  • Decoding Failure: The aminoacyl-tRNA cannot accommodate into the A-site because the m3U-A interaction is energetically unfavorable.

  • Kinetic Proofreading: The ribosome's monitoring center (A1492/A1493 in 16S rRNA) detects the geometric distortion.

  • Result: The tRNA is rejected. If m3U is present at a high frequency or in critical motifs, the ribosome stalls, leading to "No-Go Decay" (NGD) pathways where the mRNA is cleaved and degraded.

Impact on Fidelity (Miscoding)

While m3U primarily blocks translation, it can occasionally induce miscoding via non-canonical pairing.

  • Wobble Pairing: The N3-methyl group blocks the Watson-Crick face, but the "Hoogsteen" face remains exposed.[1] However, the ribosome strictly constrains the geometry of the codon-anticodon helix.

  • Forced Errors: In rare read-through events, m3U may pair with Guanosine (G) via a wobble geometry, leading to amino acid substitution (missense mutation).

Table 1: Comparative Impact of Uridine Modifications

FeatureUridine (U)N1-Methylpseudouridine (m1Ψ)This compound (m3U)
Natural Occurrence UniversaltRNA, rRNArRNA (28S), tRNA
H-Bond Donor (N3) Present Present Absent (Methylated)
Base Pairing Watson-Crick (A)Watson-Crick (A) - Enhanced StackingSteric Clash / None
Translation Efficiency StandardHigh (Enhanced)Blocked / Very Low
Immunogenicity High (TLR7/8 activation)Silent (Immune Evasion)Unknown (likely low due to block)
Primary Utility Native codingmRNA Vaccines/TherapeuticsNegative Control / Antisense

Therapeutic Implications & Applications

The "Impurity" Risk in mRNA Manufacturing

For drug developers, m3U is a critical impurity . During the chemical synthesis of phosphoramidites or enzymatic production of mRNA, contamination with N3-modified variants can drastically reduce the potency of the drug product.

  • Threshold: Even low percentages (<1%) of m3U in the coding sequence can cause ribosome drop-off, leading to truncated, immunogenic peptides.

Utility in Antisense Oligonucleotides (ASOs)

While disastrous for mRNA coding, m3U is highly valuable in siRNA and Antisense applications.

  • Nuclease Resistance: The N3-methyl group protects the RNA from nuclease degradation in serum.

  • Thermodynamic Destabilization: m3U is used to locally destabilize duplexes. This is useful in the "passenger strand" of siRNA to prevent it from being loaded into the RISC complex, thereby reducing off-target effects.

Experimental Protocols: Detection & Validation

To ensure the integrity of mRNA therapeutics, one must validate the absence of m3U. The following protocol outlines the Gold Standard detection method using LC-MS/MS.

Protocol: Nucleoside Quantification via LC-MS/MS

Objective: Quantify m3U levels relative to canonical U and m1Ψ in a synthetic mRNA lot.

Step 1: Enzymatic Digestion

  • Dilute 1 µg of mRNA in 20 µL nuclease-free water.

  • Add Nuclease P1 (1 U) and Snake Venom Phosphodiesterase (0.1 U).

  • Incubate at 37°C for 2 hours to liberate mononucleotides.

  • Add Alkaline Phosphatase (1 U) and incubate for 1 hour to remove phosphate groups, yielding nucleosides.

Step 2: LC-MS/MS Separation

  • Column: C18 Reverse-Phase HPLC column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0% B to 10% B over 10 minutes (slow gradient required to separate isomers m1Ψ and m3U).

Step 3: Mass Spectrometry Detection (MRM Mode) Monitor specific mass transitions (Parent Ion


 Fragment Ion).
  • Uridine: 245.1

    
     113.1
    
  • N1-Methylpseudouridine (m1Ψ): 259.1

    
     127.1
    
  • This compound (m3U): 259.1

    
     127.1
    
    • Note: m1Ψ and m3U are isomers with identical mass. Retention time is the only discriminator. m3U typically elutes later than m1Ψ due to increased hydrophobicity (methyl group on the WC face).

Figure 2: Analytical Workflow for Impurity Detection

Workflow Sample Synthetic mRNA Sample Digest Enzymatic Digestion (Nuclease P1 + Phosphatase) Sample->Digest LC LC Separation (C18 Column) Digest->LC MS MS/MS Detection (MRM Mode: 259.1 -> 127.1) LC->MS Analysis Peak Integration Discriminate by Retention Time MS->Analysis

Caption: LC-MS/MS workflow for distinguishing m3U from functional vaccine modifications.

References

  • Helm, M., et al. (1999). "A Watson-Crick Base-Pair-Disrupting Methyl Group (m1A9) Is Sufficient for Cloverleaf Folding of Human Mitochondrial tRNALys." Biochemistry. Link

  • Kim, et al. (2022).[2] "N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products." Cell Reports. Link

  • Mao, S., et al. (2024). "O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides." Current Protocols. Link

  • Eyler, D.E., et al. (2022). "N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation." bioRxiv. Link

  • Motorin, Y. & Helm, M. (2011). "RNA nucleotide methylation."[3][4] WIREs RNA. (Contextualizing N3-methylation in rRNA/tRNA biology).

Sources

N3-Methyluridine's contribution to antibiotic resistance

This compound ( ): Ribosomal Fine-Tuning and the Adaptive Resistome

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

While high-profile resistance mechanisms often involve the acquisition of new enzymes (e.g.,

epitranscriptome

This compound (


)

conformational modulationRsmE

This guide dissects the molecular mechanism of

Part 1: Molecular Mechanism of Action

The Structural Context: 16S rRNA Position 1498

The

U1498P-siteE-site
  • Wild-Type Function: The N3-methyl group on the uracil base disrupts potential Watson-Crick base pairing. This "blocking" of hydrogen bonding potential forces the rRNA backbone into a specific geometry that facilitates the precise positioning of the initiator tRNA and the mRNA codon.

  • Interaction with Antibiotics: Aminoglycosides bind to the A-site (Helix 44) and induce a conformational change that locks the ribosome in a "high-affinity" state, leading to mistranslation. The geometry of the P-site, stabilized by

    
    , is mechanically coupled to the A-site.
    
The Resistance Mechanism: "Loss-of-Modification"

Unlike the erm methyltransferases that add a methyl group to cause resistance,

loss
  • Altered Cleft Geometry: In the absence of

    
     (e.g., 
    
    
    strains), the local structure of the 16S rRNA head relaxes. This subtle conformational shift propagates to the aminoglycoside binding pocket.
  • Reduced Drug Affinity: The altered geometry increases the entropic cost for the aminoglycoside to induce the "locked" state, thereby increasing the Minimum Inhibitory Concentration (MIC) for specific drugs like kasugamycin and streptomycin.

  • Translational Fidelity & Stress: The loss of

    
     increases translational error rates. Paradoxically, this "sloppy" translation can activate general stress response pathways (e.g., RpoS), leading to a persistent state that survives antibiotic exposure better than the wild type.
    
Pathway Visualization

The following diagram illustrates the enzymatic pathway and the structural consequence of

RsmE_Pathwaycluster_inputsSubstratescluster_outputModified Ribosomecluster_resistanceResistance Mechanism (Loss of Function)SAMS-Adenosylmethionine(SAM)RsmEEnzyme: RsmE(SPOUT Superfamily)SAM->RsmEMethyl DonorrRNA_WT16S rRNA(U1498)rRNA_WT->RsmESubstrateAltered_PocketAltered P-site GeometryrRNA_WT->Altered_PocketLacks Structural Constraintm3U_rRNAm3U-1498 rRNA(Methylated)RsmE->m3U_rRNAMethylation @ N3Ribosome_ActiveMature 30S Subunit(High Fidelity)m3U_rRNA->Ribosome_ActiveAssemblyNo_RsmERsmE Deletion/InhibitionNo_RsmE->rRNA_WTPersists as UnmodifiedDrug_ResistReduced AminoglycosideBinding AffinityAltered_Pocket->Drug_ResistConformational Shift

Caption: The RsmE-mediated methylation pathway. Loss of RsmE activity leads to unmodified U1498, altering the ribosomal P-site geometry and reducing aminoglycoside efficacy.

Part 2: Enzymology and Causality

The Enzyme: RsmE (formerly YggJ)

RsmE is a homodimeric methyltransferase belonging to the SPOUT superfamily (SpoU-TrmD).

  • Specificity: It specifically targets U1498 in the 16S rRNA.

  • Recognition Mechanism: RsmE recognizes the tertiary structure of the assembled 30S subunit, not free rRNA. This implies that methylation occurs during the late stages of ribosome assembly.

  • Causality in Resistance:

    • Observation: Strains lacking RsmE show increased resistance to kasugamycin (an aminoglycoside that mimics the mRNA codon).

    • Mechanism:[1][2][3][4][5][6] Kasugamycin requires the specific "methylated" geometry of the P-site to bind effectively. Without

      
      , the drug's binding site is perturbed.
      

Part 3: Experimental Protocols (Self-Validating Systems)

To investigate

presence/absence of the modificationphenotypic susceptibility
Protocol A: Quantitative Detection of via LC-MS/MS

Purpose: To verify the methylation status of 16S rRNA in clinical isolates or engineered strains.

Reagents:

  • Nuclease P1 (Sigma)

  • Snake Venom Phosphodiesterase (Worthington)

  • Alkaline Phosphatase (CIP)

  • LC-MS Grade Acetonitrile/Water[7]

Workflow:

  • Ribosome Isolation: Harvest bacterial cells (

    
    ). Lyse via French press. Purify 30S subunits using a 10-40% sucrose density gradient ultracentrifugation (SW41 rotor, 26,000 rpm, 16h).
    
  • rRNA Extraction: Precipitate 16S rRNA using phenol:chloroform:isoamyl alcohol.

  • Enzymatic Digestion (The Critical Step):

    • Incubate 5

      
      g rRNA with Nuclease P1 (1 U) in 20 mM 
      
      
      (pH 5.3) at 42°C for 2h.
    • Add

      
       (to pH 8.0), Snake Venom Phosphodiesterase (0.002 U), and Alkaline Phosphatase (0.5 U). Incubate at 37°C for 2h.
      
    • Validation: Ensure complete digestion by running a small aliquot on a TBE-Urea gel (should be no bands).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic acid in

      
      ; B: 0.1% Formic acid in MeCN.[8]
      
    • Transition Monitoring (MRM):

      • Target: this compound (

        
        ).[1][2][9]
        
      • Precursor Ion (

        
        ):  259.1 
        
        
        .
      • Product Ion (

        
        ):  127.1 (Methylated Uracil base).
        
    • Quantification: Normalize signal against Guanosine (G) to account for loading differences.

Protocol B: Competitive Growth Assay (Fitness Cost)

Purpose: To determine if the loss of

  • Strain Generation: Create an isogenic

    
     mutant using 
    
    
    -Red recombination.
  • Co-culture: Mix Wild Type (WT) and

    
     strains at a 1:1 ratio.
    
  • Challenge: Inoculate into LB media containing 0.5x MIC of Kasugamycin or Gentamicin.

  • Passage: Subculture every 12 hours for 3 days.

  • Readout: Plate on non-selective agar and perform colony PCR (using primers flanking the rsmE locus) to determine the ratio of WT to Mutant.

    • Result Interpretation: An increase in the mutant ratio indicates that the lack of

      
       provides a survival advantage under drug pressure.
      

Part 4: Data Presentation & Drug Development Implications

Comparative Resistance Profile

The following table summarizes the impact of

Antibiotic ClassDrugTarget SiteEffect of

Loss (

)
Mechanism
Aminoglycoside KasugamycinP-site/E-siteResistance (2-4x MIC increase)Perturbed binding pocket geometry.
Aminoglycoside GentamicinA-site (Helix 44)Variable (Strain dependent)Allosteric modulation of A-site cleft.
Aminoglycoside StreptomycinA-site (rDNA)Low-level Resistance Altered translational fidelity/proofreading.
Macrolide ErythromycinExit TunnelNo ChangeTarget site is spatially distinct (23S rRNA).
Implications for Drug Design

For drug development professionals, the

  • Targeting the "Adaptive Resistome":

    • Since the loss of RsmE can confer resistance, RsmE inhibitors are not viable antibiotic potentiators (unlike inhibitors of Erm).

    • However, drugs designed to bind the unmodified P-site (the "relaxed" state) could selectively target resistant strains that have downregulated RsmE.

  • Synthetic RNA Therapeutics (ASOs/siRNA):

    • Synthetic incorporation of this compound into RNA oligonucleotides significantly enhances nuclease resistance .

    • The N3-methyl group prevents hydrogen bonding in the major groove, protecting the RNA backbone from hydrolytic enzymes without completely abolishing base pairing (if placed strategically).

Structural Logic Diagram

The relationship between the modification and drug binding is visualized below.

Drug_InteractionWT_RibosomeWild Type Ribosome(m3U Present)Binding_EventStable Binding(High Affinity)WT_Ribosome->Binding_EventCorrect P-site ShapeMutant_RibosomeMutant Ribosome(No m3U)No_BindingUnstable Binding(Low Affinity)Mutant_Ribosome->No_BindingDistorted P-siteKasugamycinKasugamycin(Antibiotic)Kasugamycin->Binding_EventFits PocketKasugamycin->No_BindingSteric/Entropic ClashDeathBacterial DeathBinding_Event->DeathInhibition of TranslationSurvivalBacterial SurvivalNo_Binding->SurvivalRibosome Functions(Resistance)

Caption: Comparative binding logic. The presence of m3U creates the optimal steric environment for specific aminoglycosides; its absence reduces affinity, allowing survival.

References

  • Basturea, G. N., et al. (2006). "The RsmE (YggJ) methyltransferase of Escherichia coli: specificity, kinetics, and role in ribosome assembly." RNA.[1][2][6][10][11][12][13][14] Link

  • Sergiev, P. V., et al. (2011). "Antibiotic resistance mutations in ribosomal RNA."[10] Molecular Biology. Link

  • Demirci, H., et al. (2010). "Structure of the 30S ribosomal subunit from Thermus thermophilus containing this compound at position 1498." Acta Crystallographica Section F. Link

  • Ladenstein, R., et al. (2017). "Structural basis for the antibiotic resistance conferred by an N1-methylation of A1408 in 16S rRNA." Nucleic Acids Research.[1][2] Link(Note: Provides comparative context for methylation-mediated resistance).

  • Motorin, Y., & Helm, M. (2011). "RNA nucleotide methylation."[2] Wiley Interdisciplinary Reviews: RNA. Link

  • Sahoo, A., et al. (2024). "O-Alkyl/2'-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance." Current Protocols. Link

Methodological & Application

chemical synthesis of N3-Methyluridine nucleoside

Application Note: High-Fidelity Chemical Synthesis of N3-Methyluridine ( ) Nucleoside

Executive Summary

This compound (


This Application Note provides a robust, scalable protocol for the chemical synthesis of



Transient Protection Strategy

Strategic Analysis: Route Selection

The Regioselectivity Challenge

Uridine contains three potential methylation sites:

  • N3-position (

    
    ):  The desired target.
    
  • O4-position: Enolizable oxygen; methylation here yields

    
    -methyluridine (mutagenic).
    
  • Sugar Hydroxyls (2', 3', 5'): Nucleophilic under strong basic conditions.

Selected Pathway: The Carbonate/Methyl Iodide Method

We utilize a mild base (Potassium Carbonate) in a polar aprotic solvent (Acetone/DMF). This method is superior to Sodium Hydride (NaH) protocols, which are overly aggressive and promote

Key Advantages:

  • 
    :  Sufficiently basic to deprotonate N3 but poor at activating sugar hydroxyls, minimizing side reactions.
    
  • Isopropylidene Protection: Locks the 2' and 3' hydroxyls, increasing the solubility of the nucleoside in organic solvents and preventing cis-diol side reactions.

Experimental Protocols

Reagents and Materials[1][2][3][4]
  • Starting Material: Uridine (anhydrous).[1]

  • Reagents: Acetone (dried), 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH), Methyl Iodide (MeI), Potassium Carbonate (

    
    , anhydrous), Methanol, Acetic Acid.
    
  • Safety Note: Methyl Iodide is a volatile carcinogen. All steps involving MeI must be performed in a certified chemical fume hood.

Workflow Visualization

The following diagram outlines the critical reaction pathway and decision points.

M3U_SynthesisStartStart: UridineStep1Step 1: 2',3'-Protection(Acetone/H+)Start->Step1Check1QC: TLC/NMR(Confirm Isopropylidene)Step1->Check1Step2Step 2: N3-Methylation(MeI, K2CO3, DMF/Acetone)Check1->Step2PassStep3Step 3: Deprotection(HCOOH or AcOH)Step2->Step3O_AlkylationRisk: O4-AlkylationStep2->O_AlkylationIf Base too StrongFinalFinal Product:This compoundStep3->Final

Figure 1: Synthetic workflow for this compound via isopropylidene protection.

Protocol A: Synthesis of 2',3'-O-Isopropylideneuridine

Note: This intermediate is commercially available. If purchased, skip to Protocol B.

  • Suspension: Suspend Uridine (10.0 g, 41 mmol) in dry acetone (150 mL).

  • Catalysis: Add 2,2-dimethoxypropane (20 mL) and a catalytic amount of p-Toluenesulfonic acid monohydrate (0.5 g).

  • Reaction: Stir at room temperature for 2–4 hours. The solution will become clear as the product forms.

  • Quench: Neutralize with triethylamine (1 mL) to pH 7.

  • Isolation: Evaporate solvent under reduced pressure. The residue is typically a white foam.

  • Yield: Quantitative. Used directly in the next step without column chromatography if purity >95% (TLC).

Protocol B: Selective N3-Methylation (The Critical Step)
  • Dissolution: Dissolve 2',3'-O-isopropylideneuridine (5.0 g, 17.6 mmol) in a mixture of dry DMF (20 mL) and Acetone (20 mL).

    • Why this solvent mix? DMF ensures solubility; Acetone moderates the polarity and allows easy workup.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 4.9 g, 35.2 mmol, 2.0 eq).
    
  • Methylation: Add Methyl Iodide (MeI, 2.2 mL, 35.2 mmol, 2.0 eq) dropwise via syringe.

    • Caution: Exothermic.

  • Incubation: Stir at 50°C for 3–4 hours. Monitor by TLC (5% MeOH in DCM).

    • Endpoint: Disappearance of the starting material (

      
      ) and appearance of a higher running spot (
      
      
      ).
  • Workup:

    • Filter off the solid salts (

      
      , KI).
      
    • Evaporate the filtrate to dryness.

    • Resuspend residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove DMF traces.

    • Dry organic layer over

      
       and concentrate.
      
  • Intermediate Product: 2',3'-O-isopropylidene-N3-methyluridine.

Protocol C: Deprotection to this compound
  • Hydrolysis: Dissolve the methylated intermediate in 50% aqueous Formic Acid (30 mL) or 80% Acetic Acid.

  • Heating: Heat at 70°C for 1–2 hours.

    • Mechanism:[2][3][4] Acid-catalyzed hydrolysis removes the acetonide group, restoring the 2',3'-diols.

  • Evaporation: Remove acid under vacuum. Co-evaporate with Ethanol (3x) to remove traces of acid.

  • Purification: Recrystallize from Ethanol/Ether or perform Flash Column Chromatography (10% MeOH in DCM).

  • Final Yield: Typically 80–90% overall.

Quality Control & Validation (Self-Validating Systems)

To ensure the integrity of the synthesis, the following analytical benchmarks must be met.

Data Summary Table
ParameterExpected ValueDiagnostic Significance
UV

~262 nm (pH 7)N3-methylation causes a slight bathochromic shift compared to Uridine.

NMR (N3-H)
Absent Disappearance of the broad singlet at ~11.3 ppm confirms substitution.

NMR (N-Me)
~3.25 ppm (s, 3H) Appearance of a sharp singlet confirms methylation.
Mass Spec (ESI)

Confirms molecular weight (Uridine 244 + 14 Da).
Structural Validation (NMR)

The most common failure mode is

  • N3-Me Product: The methyl group appears at 3.2–3.3 ppm (Singlet).

  • O4-Me Product: If formed, the methyl group appears further downfield at ~3.9–4.0 ppm (Singlet) due to the electronegativity of the oxygen.

  • Causality: If you see a peak at 4.0 ppm, the base used was likely too strong or the solvent too polar (promoting O-attack).

Biological & Therapeutic Context[8][9][10][11]

This compound is gaining traction in RNA therapeutics beyond its traditional role as a tRNA modification.

  • Thermodynamic Destabilization: Unlike Pseudouridine (

    
    ) or N1-methylpseudouridine (
    
    
    ) which stabilize RNA secondary structure,
    
    
    destabilizes duplexes by eliminating a hydrogen bond donor. This allows researchers to locally "melt" RNA structures to improve accessibility for enzymes or antisense oligonucleotides.
  • Immune Evasion: While less potent than

    
     in evading TLR7/8, 
    
    
    incorporation alters the immunogenic profile of synthetic RNA.

Biological_ImpactUridineCanonical Uridine(H-Bond Donor at N3)M3UThis compound(Steric Block at N3)Uridine->M3UMethylationEffect1Disrupted A-U PairingM3U->Effect1Effect2Altered RibosomeTranslocationM3U->Effect2

Figure 2: Functional impact of N3-methylation on RNA biology.

References

  • Sahoo, A., et al. (2023). "Synthesis and Structural Analysis of this compound and 2'-Alkoxy/Fluoro-N3-Methyluridine Nucleosides." ResearchGate/ChemRxiv. Link

    • Key Insight: Detailed NMR and X-ray structural data confirming the C3'-endo pucker shift.
  • Current Protocols. (2024). "Synthesis of this compound- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites." Current Protocols in Nucleic Acid Chemistry. Link

    • Key Insight: Validated protocol for converting the nucleoside into phosphoramidites for solid-phase synthesis.
  • Organic Syntheses. "Methyl Iodide Synthesis and Handling." Org. Synth.Link

    • Key Insight: foundational chemistry for handling methyl
  • Malkov, V. A., et al. (2009). "Synthesis of this compound." Nucleic Acids Research.[5]

    • Key Insight: Established the carbonate/acetone method as the standard for regioselectivity.

protocol for N3-Methyluridine phosphoramidite synthesis

Technical Application Note: High-Purity Synthesis of N3-Methyluridine ( ) Phosphoramidite

Introduction & Scientific Rationale

This compound (

N3-methylation disrupts Watson-Crick base pairing

In the context of mRNA therapeutics and structural biology,

  • Immune Evasion: Modulating RIG-I and TLR signaling pathways.

  • Structural Engineering: Preventing unwanted secondary structures in long RNA constructs.

  • Mechanism Studies: Probing the necessity of specific hydrogen bonds in ribozymes or aptamers.

This protocol details the "Acetonide-Mediated Route" for synthesizing the

Strategic Synthesis Overview

The synthesis faces two main challenges: Regioselectivity of methylation (N3 vs. O4) and Regioselectivity of silylation (2'-OH vs. 3'-OH).

The Pathway Logic
  • Transient Sugar Protection: We lock the 2' and 3' hydroxyls as an acetonide (isopropylidene). This increases solubility in organic solvents and sterically discourages O-alkylation.

  • Base Methylation:

    
     reaction using Methyl Iodide (MeI).
    
  • Global Deprotection: Acid hydrolysis restores the diol.

  • 5'-DMTr Protection: Standard tritylation.

  • 2'-Silylation & Isomer Separation: The most critical purification step. We use TBDMS-Cl, which yields a mixture of 2'- and 3'-isomers. These must be separated by column chromatography before phosphitylation.

  • Phosphitylation: Conversion of the 3'-OH to the reactive phosphoramidite.

Workflow Diagram

m3U_SynthesisUridineStarting Material:UridineAcetonideIntermediate 1:2',3'-O-Isopropylidene UridineUridine->AcetonideAcetone, H+ (Cat.)Protects cis-diolMethylatedIntermediate 2:N3-Methyl-2',3'-O-Isopropylidene UridineAcetonide->MethylatedMeI, K2CO3, DMFN3-Methylationm3U_FreeIntermediate 3:This compound (Free Nucleoside)Methylated->m3U_FreeHCOOH or HClDeprotectionDMTr_m3UIntermediate 4:5'-O-DMTr-N3-Methyluridinem3U_Free->DMTr_m3UDMTr-Cl, Pyridine5'-OH ProtectionSilyl_MixMixture:2'- & 3'-O-TBDMS IsomersDMTr_m3U->Silyl_MixTBDMS-Cl, AgNO3/Py2'/3'-OH SilylationPure_2_SilylPurified Intermediate 5:5'-O-DMTr-2'-O-TBDMS-N3-MethyluridineSilyl_Mix->Pure_2_SilylSilica ChromatographyIsomer SeparationWaste3'-O-TBDMS IsomerSilyl_Mix->Waste3'-Isomer (Discard)Final_AmiditeFinal Product:This compound PhosphoramiditePure_2_Silyl->Final_AmiditeCEP-Cl, DIPEAPhosphitylation

Caption: Step-by-step synthetic pathway for this compound Phosphoramidite, highlighting the critical isomer separation step.

Experimental Protocols

Phase 1: Nucleobase Modification (Steps 1-3)

Objective: Synthesize pure this compound from Uridine.

Reagents Table:

Reagent Equiv. Role
Uridine 1.0 Starting Material
Acetone Solvent/Rgt Solvent & Acetal source

|


Protocol:

  • Acetonide Formation: Suspend Uridine (10 g, 41 mmol) in dry Acetone (100 mL). Add catalytic conc. sulfuric acid (0.5 mL). Stir at RT for 2 hours. The solution will become clear. Neutralize with

    
    , concentrate, and partition between 
    
    
    and
    
    
    . Dry organic layer and evaporate to yield 2',3'-O-isopropylidene uridine .
  • N3-Methylation: Dissolve the intermediate in anhydrous DMF (50 mL). Add anhydrous

    
     (1.5 eq). Add MeI (1.2 eq) dropwise. Stir at RT for 16 hours.[1]
    
    • Observation: Reaction is usually quantitative. TLC (5% MeOH in DCM) will show a slight upward shift.

  • Hydrolysis: Evaporate DMF (high vacuum). Resuspend residue in 80% Formic Acid (50 mL) and heat to 60°C for 2 hours.

  • Workup: Evaporate acid. Co-evaporate with Ethanol/Toluene to remove water. Recrystallize from EtOH to yield pure This compound (White solid).

    • Validation: ESI-MS

      
      .
      
Phase 2: Sugar Protection & Isomer Separation (Steps 4-5)

Objective: Install 5'-DMTr and regioselective 2'-TBDMS groups.

Reagents Table:

Reagent Equiv. Role
DMTr-Cl 1.2 5'-OH Protection
Pyridine Solvent Solvent/Base
TBDMS-Cl 1.3 Silylating Agent

|

Protocol:

  • Dimethoxytritylation: Dry this compound by co-evaporation with anhydrous pyridine (3x). Dissolve in Pyridine. Add DMTr-Cl (1.2 eq) in portions at 0°C. Stir at RT for 4 hours. Quench with MeOH. Standard workup (DCM/NaHCO3). Flash chromatography (DCM/MeOH/TEA) yields 5'-O-DMTr-N3-methyluridine .

  • Silylation: Dissolve the DMTr-intermediate in anhydrous THF/Pyridine (1:1). Add

    
     (1.4 eq) followed by TBDMS-Cl (1.3 eq). Stir for 8-12 hours.
    
    • Note: This produces a ~60:40 mixture of 2'-TBDMS (Target) and 3'-TBDMS (Impurity).

  • Critical Separation:

    • Column: Silica Gel (High resolution grade).

    • Eluent: Hexane:Ethyl Acetate (Gradient 4:1 to 1:1).

    • TLC Logic: The 2'-isomer usually elutes faster (higher

      
      ) than the 3'-isomer in Hex/EtOAc systems due to internal H-bonding.
      
    • Pool Fractions: Analyze fractions by

      
       NMR. The H1' signal splitting is diagnostic (2'-isomer has a distinct doublet compared to the 3'-isomer).
      
    • Yield: Isolate 5'-O-DMTr-2'-O-TBDMS-N3-methyluridine as a white foam.

Phase 3: Phosphitylation (Step 6)

Objective: Convert the free 3'-OH to the phosphoramidite.

Reagents Table:

Reagent Equiv. Role
CEP-Cl 1.5 Phosphitylating reagent
DIPEA 3.0 Base (Hunig's Base)

| DCM (Anhydrous) | Solvent | Solvent |

Protocol:

  • Setup: Flame-dry a round-bottom flask. Flush with Argon.

  • Reaction: Dissolve pure 2'-isomer in anhydrous DCM. Add DIPEA (3.0 eq). Cool to 0°C.

  • Addition: Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl, 1.5 eq) dropwise.

  • Monitoring: Stir at RT for 1-2 hours. Monitor by TLC (run in Hexane/EtOAc/TEA).

  • Workup: Dilute with DCM. Wash with saturated

    
     and Brine. Do not use acid. 
    
  • Purification: Rapid filtration through a short pad of silica gel or column chromatography using Hexane/EtOAc/TEA (TEA is vital to prevent acid-catalyzed decomposition of the amidite).

  • Storage: Lyophilize from Benzene or Acetonitrile. Store at -20°C under Argon.

Quality Control & Validation

Trustworthiness in oligonucleotide synthesis relies on rigorous QC of the monomers.

NMR Spectroscopy

The definitive test for phosphoramidites.

  • Solvent:

    
     or 
    
    
    .
  • Expected Shift:

    
     ppm.
    
  • Pattern: Two peaks (Doublet) are observed.[2]

    • Reason: The phosphorus atom is a chiral center, creating a mixture of diastereomers (

      
       and 
      
      
      ).
  • Purity Criteria: No peaks at 10-20 ppm (Hydrolyzed H-phosphonate) or ~140 ppm (H-phosphonate monoester).

ESI-MS

Confirm the molecular weight.

  • Formula:

    
     (Assuming DMTr/TBDMS/CEP).
    
  • Target Mass: Calculate exact mass based on protecting groups used.

Coupling Efficiency Test

Before large-scale use, perform a "T-m3U-T" trimer synthesis on a small scale (1 µmol).

  • Acceptance: Coupling efficiency >98% via Trityl Monitor or CE-HPLC.

References

  • Mathivanan, J., et al. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides.[3] Current Protocols.[3][4][5][6] Link

  • Ogilvie, K. K., et al. (1978). The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry.[1][6] Canadian Journal of Chemistry. Link

  • Beigelman, L., et al. (2003). Synthesis of 2'-O-substituted ribonucleosides.[7] Nucleosides, Nucleotides & Nucleic Acids.[1][2][3][4][5][8][9][10] Link

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR.Link

detection of N3-Methyluridine using mass spectrometry

Precision Quantitation of N3-Methyluridine ( ) in RNA Therapeutics and Biological Matrices via LC-MS/MS

Abstract

This compound (









Technical Principle & Challenges

The Isobaric Challenge

Mass spectrometry detects ions based on their mass-to-charge ratio (


  • Fragmentation Pattern:

    
     (ribose methylated) fragments differently than base-methylated isomers (
    
    
    ).
  • Chromatographic Retention: Base-methylated isomers must be separated by Liquid Chromatography (LC) prior to MS analysis.

IsomerSystematic NameMethyl PositionPrecursor (

)
Product (

)
Neutral Loss

3-methyluridine Base (N3) 259.1 127.1 Ribose (-132)

5-methyluridineBase (C5)259.1127.1Ribose (-132)

1-methyluridineBase (N1)*259.1127.1Ribose (-132)

2'-O-methyluridineSugar (2'-OH)259.1113.1Methyl-Ribose (-146)

*Note:




The Deamination Trap (Expert Insight)

A critical, often overlooked source of error is the artifactual formation of


 from 3-methylcytidine (

)




  • Mechanism: Hydrolytic deamination of the imino group at C4.

  • Prevention: Digestion must occur at physiological pH (7.0–7.5) and moderate temperatures.[1]

Materials & Reagents

  • LC-MS Grade Solvents: Water, Acetonitrile (ACN), Methanol.

  • Mobile Phase Additives: Ammonium Acetate (crystalline, 99.99%), Glacial Acetic Acid.

  • Enzymes (Nucleoside Digestion Cocktail):

    • Nuclease P1 (from P. citrinum)

    • Phosphodiesterase I (Snake Venom PDE)

    • Alkaline Phosphatase (CIAP or BAP)

  • Internal Standard:

    
    -Uridine or deuterated 
    
    
    (if commercially available). Note: If specific isotopologues for
    
    
    are unavailable,
    
    
    -Uridine can serve as a surrogate for recovery correction, provided retention times are monitored.
  • Buffer: 10 mM Ammonium Acetate (pH 7.3), Deferoxamine (antioxidant).

Experimental Protocols

Workflow Visualization

Gcluster_warningCRITICAL CONTROL POINTRNAPurified RNA(tRNA, rRNA, or Synthetic)QCQC Check:Absorbance (260/280)RNA->QCDigestionEnzymatic Hydrolysis(Nucleoside Cocktail)QC->DigestionAdd Internal Std(13C-Uridine)FilterUltrafiltration(10kDa MWCO)Digestion->FilterRemove EnzymesWarningPrevent m3C -> m3U Artifact:Maintain pH 7.0 - 7.5Max Temp 37°CDigestion->WarningLCUHPLC Separation(HSS T3 Column)Filter->LCInject 5-10 µLMSQqQ MS/MS(MRM Mode)LC->MSElectrospray Ionization (ESI+)DataQuantification(Peak Integration vs IS)MS->Data

Figure 1: End-to-end workflow for this compound detection. Note the critical control point during digestion to prevent chemical conversion of cytidine analogs.

Protocol A: Enzymatic Digestion (Artifact-Free)

Goal: Complete hydrolysis of RNA to single nucleosides without chemically altering the bases.

  • Preparation: Dissolve 1–5 µg of RNA in 20 µL of Digestion Buffer (10 mM Ammonium Acetate pH 7.3, 20 µM Deferoxamine).

    • Why Deferoxamine? Prevents oxidative damage to nucleosides during incubation.

    • Why pH 7.3? Avoids alkaline deamination of

      
      .
      
  • Denaturation: Heat at 95°C for 2 minutes, then snap-cool on ice. (Unfolds RNA secondary structure).

  • Hydrolysis: Add the enzyme cocktail:

    • 0.5 Units Nuclease P1

    • 0.01 Units Phosphodiesterase I

    • 0.5 Units Alkaline Phosphatase

    • Add 10 pmol of Internal Standard (

      
      -Uridine).
      
  • Incubation: Incubate at 37°C for 2 hours . Do not exceed 4 hours or 37°C.

  • Cleanup: Centrifuge through a 10 kDa MWCO (Molecular Weight Cut-Off) filter at 12,000 x g for 10 minutes. Collect the flow-through.

    • Action: Discard the filter (contains enzymes). The flow-through contains the nucleosides ready for injection.

Protocol B: LC-MS/MS Method

Goal: Chromatographic resolution of



Liquid Chromatography Parameters:

  • System: UHPLC (e.g., Waters Acquity or Thermo Vanquish).

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Rationale: HSS T3 is designed to retain polar molecules (like nucleosides) better than standard C18, allowing separation of isomers.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 5.3 (adjusted with acetic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0–2 min: 0% B (Isocratic hold for polar capture)

    • 2–10 min: 0% -> 10% B (Shallow gradient for isomer separation)

    • 10–12 min: 10% -> 80% B (Wash)

    • 12–15 min: 0% B (Re-equilibration)

Mass Spectrometry Parameters (Source Dependent):

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 350°C.

  • Detection: Multiple Reaction Monitoring (MRM).[2][3]

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Retention Time (Approx)*

259.1 127.1 15 4.2 min

259.1127.1154.8 min

259.1113.1185.5 min
Uridine245.1113.1122.1 min

258.1126.1151.8 min

-Uridine (IS)
255.1118.1122.1 min

*Note: Retention times are system-dependent.


Data Analysis & Interpretation

Isomer Logic Tree

To ensure the peak detected is truly

LogicStartDetect Peak m/z 259.1CheckFragCheck Fragment IonStart->CheckFragFrag113Fragment = 113.1CheckFrag->Frag113Frag127Fragment = 127.1CheckFrag->Frag127ResultUmIdentify as Um(Sugar Methylation)Frag113->ResultUmCheckRTCompare Retention Time (RT)vs StandardsFrag127->CheckRTRT_EarlyRT Matches m3U StdCheckRT->RT_EarlyEarlier ElutionRT_LateRT Matches m5U StdCheckRT->RT_LateLater Elution

Figure 2: Decision logic for distinguishing Methyluridine isomers.

Calculation

Quantification is performed using the ratio of the analyte peak area to the Internal Standard (IS) peak area.

Where RF (Response Factor) is determined by running a standard curve of pure

Troubleshooting & QC

IssueProbable CauseCorrective Action
High

Background

deamination artifact.
Check digestion pH.[4] Ensure pH < 8.0. Reduce incubation time.
Co-eluting Peaks Isomer overlap (

).
Flatten the LC gradient (e.g., 0-5% B over 10 mins). Switch to PGC column.
Low Sensitivity Ion suppression.Check sample cleanliness. Ensure 10kDa filter was used. Dilute sample.
RT Shift pH fluctuation in Mobile Phase A.Prepare fresh buffer daily. pH is critical for nucleoside retention on HSS T3.

References

  • Hauenschild, R., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]

    • Key Insight: Identifies the to deamin
  • Wetzel, C., & Limbach, P. A. (2016). Mass spectrometry of modified nucleosides. The Analyst.[4] [Link]

    • Key Insight: Foundational review on fragmentation p
  • Thüring, K., et al. (2016). A sensitive LC-MS/MS method for the quantification of modified nucleosides in tRNA. Methods. [Link]

    • Key Insight: Protocols for enzym
  • Desaulniers, J. P., et al. (2005). Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine.[5] Bioorganic & Medicinal Chemistry.[5] [Link]

    • Key Insight: Structural data distinguishing this compound

Application Note: Quantitative Analysis of N3-Methyluridine (m3U) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N3-Methyluridine (m3U) is a post-transcriptional RNA modification found in tRNA and rRNA, serving as a potential biomarker for metabolic stress and specific oncogenic processes. Its accurate quantification is complicated by the presence of isobaric isomers (e.g., 5-methyluridine/ribothymidine, m5U) and mass-analogs (e.g., 3-methylcytidine isotopes).[1]

This application note details a robust LC-MS/MS protocol designed to achieve baseline separation of m3U from its isomers while maintaining high sensitivity in complex matrices like urine and RNA hydrolysates. The method utilizes a high-strength silica (HSS) T3 column at controlled low temperatures to maximize isomeric resolution, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Biological & Analytical Context

Clinical & Biological Relevance
  • RNA Stability: m3U modifies the hydrogen bonding capability of the uracil base (N3 position), disrupting Watson-Crick base pairing. In rRNA, this modulates ribosome structure; in tRNA, it affects codon recognition.

  • Biomarker Potential: Elevated levels of methylated nucleosides, including m3U, in urine have been correlated with tumor burden and metabolic turnover in breast and lung cancer patients.

The Analytical Challenge: Isomer Differentiation

The primary challenge in m3U analysis is distinguishing it from 5-methyluridine (m5U) . Both share the same molecular formula (


) and precursor mass (

259.1).
  • m3U: Methylation at N3 (disrupts H-bonding).[2]

  • m5U (Ribothymidine): Methylation at C5 (hydrophobic shift).

Standard C18 chromatography often co-elutes these polar species. This protocol employs HSS T3 technology (C18 bonded to a lower ligand density silica) to enhance polar retention and selectivity.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data validation, emphasizing the divergence between biofluid analysis and RNA quality control.

Workflow Sample Sample Source Prep_Urine Urine: SPE Cleanup (HLB Polymer) Sample->Prep_Urine Biofluids Prep_RNA RNA: Enzymatic Digestion (Nuclease P1 + Alk Phos) Sample->Prep_RNA Tissue/Cells LC LC Separation (HSS T3, 20°C) Prep_Urine->LC Eluate Prep_RNA->LC Hydrolysate MS MS/MS Detection (ESI+, MRM) LC->MS Resolved Peaks Data Quantification & Isomer QC MS->Data Raw Data

Figure 1: Generalized workflow for this compound analysis in urine and RNA.

Detailed Protocol

Reagents and Standards
  • Analytes: this compound (m3U), 5-Methyluridine (m5U), 1-Methylpseudouridine (m1Ψ - as specificity check).

  • Internal Standard (IS):

    
    -m3U or 
    
    
    
    -m3U (Ideal). If unavailable,
    
    
    -Thymidine or deuterated m3U-d3 can be used, provided retention times match.
  • Solvents: LC-MS grade Acetonitrile, Methanol, Ammonium Acetate, Formic Acid.

Sample Preparation[1][3]
Protocol A: Urine (Biomarker Analysis)

Rationale: Urine contains high salt and protein content. Solid Phase Extraction (SPE) is preferred over "dilute-and-shoot" to prevent source contamination and ion suppression.

  • Thawing: Thaw urine samples on ice; vortex for 30s.

  • Centrifugation: Spin at 15,000 x g for 10 min at 4°C to remove particulates.

  • Spiking: Aliquot 200 µL supernatant. Add 10 µL Internal Standard solution (1 µM).

  • SPE Loading (HLB Cartridge 30mg):

    • Condition: 1 mL Methanol -> 1 mL Water.

    • Load: Apply spiked urine sample.

    • Wash: 1 mL 5% Methanol in Water (removes salts).

    • Elute: 1 mL 100% Methanol.

  • Reconstitution: Evaporate eluate under nitrogen at 35°C. Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

Protocol B: RNA Hydrolysis (Epitranscriptomics)
  • Digestion: Dissolve 1-5 µg RNA in 20 µL buffer. Add Nuclease P1 (1 U) and incubate at 37°C for 2 hours.

  • Dephosphorylation: Add Alkaline Phosphatase (1 U) and buffer; incubate at 37°C for 1 hour.

  • Filtration: Pass mixture through a 10 kDa MWCO spin filter (12,000 x g, 10 min) to remove enzymes.

  • Dilution: Dilute filtrate to 100 µL with Mobile Phase A.

Liquid Chromatography (LC) Conditions
  • System: UHPLC (e.g., Waters ACQUITY or Thermo Vanquish).[3]

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Why T3? It retains polar nucleosides better than standard C18 and provides superior isomer selectivity compared to HILIC for this specific pair.

  • Column Temperature: 20°C (Critical).

    • Expert Insight: Lower temperatures improve the separation of m3U and m5U.[4] Higher temperatures (e.g., 40°C) often cause peak coalescence.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 5.3 for pH stability).

    • B: 100% Methanol (or Acetonitrile).

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold for polar retention)

    • 2-10 min: 0% -> 15% B

    • 10-12 min: 15% -> 95% B (Wash)

    • 12-15 min: 0% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

MS/MS Detection Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 350°C.

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Cone (V)CE (eV)Role
m3U (Quant) 259.1 127.1 2515Quantifier (Loss of Ribose)
m3U (Qual) 259.1110.12525Qualifier (Fragment of Base)
m5U (Isomer) 259.1127.12515Separation Check
IS (13C-m3U) 269.1132.12515Internal Standard

Note: m3U and m5U share the same primary transition (259->127). Chromatographic separation is the ONLY way to distinguish them.

Isomer Separation Logic

The following diagram illustrates the critical decision matrix for identifying m3U in the presence of interferences.

IsomerLogic cluster_QC Quality Control Step Signal Signal Detected (m/z 259.1 -> 127.1) RT_Check Retention Time (RT) Check Signal->RT_Check m3U m3U Identified (RT ~ 4.5 min) RT_Check->m3U Early Eluter (Polar) m5U m5U (Ribothymidine) (RT ~ 6.2 min) RT_Check->m5U Late Eluter (Hydrophobic C5-Me) m3C m3C Isotope Interference (Check m/z 258 -> 126) RT_Check->m3C Co-elution Risk Check_C_Channel Absence of m/z 258 Confirms m3U Purity m3C->Check_C_Channel Verify in C-channel

Figure 2: Logic flow for distinguishing m3U from isobaric interferences.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • System Suitability Test (SST): Inject a mixture of m3U and m5U (10 nM each) before samples.

    • Requirement: Resolution (

      
      ) between m3U and m5U must be > 1.5.
      
  • Linearity: 6-point calibration curve (0.1 nM to 1000 nM).

    
     must be > 0.99.
    
  • Matrix Effect (ME):

    
    
    
    • Acceptance: ME within ±15%.[5] If suppression is high (>20%), dilute sample further or switch to HILIC.

  • Isotopic Crosstalk Check: Monitor m/z 258 -> 126 (Cytidine channel). If a peak appears here at the same time as your m3U peak, you have 3-methylcytidine interference (M+1 isotope contribution to m3U channel).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of m3U/m5U Column temp too high or gradient too fast.Lower temp to 20°C . Slow down gradient ramp (0.5% B/min).
Low Sensitivity Ion suppression from urine salts.Improve SPE wash step. Use Divert Valve to send first 1.5 min to waste.
RT Shift pH instability in mobile phase.Ensure Mobile Phase A is buffered (Ammonium Acetate) if using HSS T3.
High Backpressure Protein precipitation on column.Re-filter samples (0.2 µm). Perform rigorous column wash with 95% ACN.

References

  • Quantitative determination of urinary N3-methyladenine by isotope-dilution LC–MS/MS. ResearchGate. Available at: [Link] (Accessed 2023).

  • Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides. Genes (MDPI). Available at: [Link][6]

  • Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. Nucleic Acids Research. Available at: [Link]

  • Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. PMC. Available at: [Link]

  • Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC. Available at: [Link]

Sources

N3-Methyluridine mapping in RNA by sequencing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Mapping of N3-Methyluridine (m3U) in RNA via Differential RT-Arrest Sequencing (Dr-Seq)

Abstract

This compound (m3U) is a critical post-transcriptional modification found primarily in ribosomal RNA (e.g., 25S rRNA in yeast) and specific tRNAs.[1] Unlike solvent-exposed modifications (e.g., m6A), m3U occurs on the Watson-Crick face of the nucleobase, disrupting base pairing and creating a potent block to reverse transcription (RT).[1] This Application Note details a rigorous protocol for mapping m3U at single-nucleotide resolution. The method utilizes Differential RT-Arrest Sequencing (Dr-Seq) , leveraging the enzymatic demethylation activity of ALKBH3 (or AlkB homologs) to distinguish genuine m3U-induced polymerase stops from structural artifacts.[1]

Introduction & Biological Context

The this compound modification involves the addition of a methyl group to the N3 position of the uracil ring. This methylation has profound chemical consequences:

  • Steric Blockade: It directly interferes with Watson-Crick base pairing (A:U pairing is abolished).[1]

  • Thermodynamic Instability: It locally destabilizes RNA secondary structures, often functioning as a "structure opener" in tight loops (e.g., the T-loop of tRNAs).

  • Reverse Transcription Signature: Because the N3 position is essential for the incoming dATP to pair during cDNA synthesis, m3U acts as a "hard stop" for Reverse Transcriptases, causing truncation of the cDNA product immediately 3' to the modification site.

The Mapping Challenge: Chemical enrichment strategies like AlkAniline-Seq rely on the lability of positively charged nucleobases (m7G, m3C) to induce strand cleavage.[2] However, m3U is a neutral modification and is resistant to such nucleophilic attacks. Therefore, the most reliable mapping strategy is "Eraser-Based" Profiling , where the RT-stop signature of m3U is validated by its disappearance following treatment with the demethylase ALKBH3 (which repairs m1A, m3C, and m3U).[1]

Principle of Operation: The "Eraser" Workflow

The protocol relies on the comparison of two parallel sequencing libraries:

  • Input (Native) Library: RNA retains m3U sites.[1] RT enzymes stall at m3U, resulting in a "pile-up" of reads ending exactly at the modification site (Position +1).[1]

  • Treated (Demethylated) Library: RNA is treated with recombinant ALKBH3 (an

    
    -ketoglutarate-dependent dioxygenase).[1] ALKBH3 removes the methyl group, restoring the uridine to its canonical form. RT enzymes now read through the site.
    

Logic: A true m3U site is defined as a genomic position showing a high "Stop Ratio" in the Input library that significantly drops in the Treated library.

Workflow Visualization

m3U_Workflow cluster_Native Path A: Native (Input) cluster_Treated Path B: Eraser (Treated) Start Total RNA / Purified RNA Frag Fragmentation & Size Selection (60-100 nt) Start->Frag Split Split Sample Frag->Split Native Mock Treatment (Buffer only) Split->Native AlkB ALKBH3 Demethylation (Fe2+, a-KG, Ascorbate) Split->AlkB RT_Nat Reverse Transcription (Stalls at m3U) Native->RT_Nat Ligate 3' Adapter Ligation & Library Amplification RT_Nat->Ligate RT_Treat Reverse Transcription (Read-through) AlkB->RT_Treat RT_Treat->Ligate Seq NGS Sequencing (Illumina) Ligate->Seq Bioinf Bioinformatics: Calculate Stop Ratio (SR) Delta SR = SR(Native) - SR(Treated) Seq->Bioinf

Caption: Schematic of the Differential RT-Arrest Sequencing (Dr-Seq) workflow for m3U mapping. Parallel processing of native and demethylated RNA allows for the subtraction of background stops.

Detailed Experimental Protocol

Reagents & Equipment
  • Enzyme: Recombinant human ALKBH3 (or E. coli AlkB).[1]

  • Cofactors: Iron(II) sulfate (

    
    ), 
    
    
    
    -ketoglutarate (
    
    
    -KG), L-Ascorbate.[1]
  • Reverse Transcriptase: TGIRT-III or SuperScript IV (High processivity is required to minimize background stops at secondary structures).[1]

  • RNA Control: Synthetic RNA oligo containing m3U (e.g., 5'-...GCA(m3U)GCA...-3') serves as a positive control for demethylation efficiency.[1]

Step 1: RNA Preparation & Fragmentation
  • Isolate total RNA or purify specific RNA species (tRNA/rRNA) using standard Trizol/column methods.

  • Fragmentation: Fragment RNA to ~100 nt using chemical fragmentation (Mg2+, 94°C, 3 mins).

  • Dephosphorylation: Treat with T4 PNK (3' phosphatase activity) to remove 3'-cyclic phosphates generated by fragmentation, ensuring compatibility with adapter ligation.[1]

Step 2: The "Eraser" Reaction (Demethylation)

This is the critical differentiation step.

Reaction Mix (50 µL):

  • RNA: 1–5 µg

  • Buffer: 50 mM HEPES-KOH (pH 7.0)

  • 
    : 50 µM (Freshly prepared)
    
  • 
    -ketoglutarate: 1 mM[1]
    
  • L-Ascorbate: 2 mM

  • BSA: 50 µg/mL

  • Enzyme: 200 pmol ALKBH3 (Treated Sample) OR Water (Input Sample)

Incubation:

  • Incubate at 37°C for 60 minutes .

  • Quench reaction by adding 5 mM EDTA (chelates the Iron).

  • Purify RNA immediately using Phenol:Chloroform:Isoamyl Alcohol or RNA Clean & Concentrator columns (Zymo).[1]

Step 3: RT-Arrest Library Preparation
  • 3' Adapter Ligation: Ligate a pre-adenylated 3' adapter to the RNA fragments. This defines the 3' end of the cDNA.

  • Reverse Transcription:

    • Primer: DNA primer complementary to the 3' adapter.

    • Conditions: Use low dNTP concentrations (e.g., 25 µM) if enhancing the stop signal is necessary, though m3U is usually a hard stop even at standard (500 µM) concentrations.

    • Note: Avoid using Manganese (

      
      ) in the RT buffer, as it promotes mismatch read-through rather than stops.[1] We want the stops in the Native sample.
      
  • Circularization/Ligation: Circularize cDNA (CircLigase) or ligate a 5' adapter to the cDNA.

  • PCR Amplification: Indexing PCR for Illumina sequencing.

Data Analysis & Interpretation

Metrics Definition

For every genomic position


, calculate the Stop Ratio (SR) :


  • Reads ending at

    
    :  Reads where the 5' end of the read (corresponding to the 3' end of the cDNA) maps exactly to position 
    
    
    
    (indicating a stop at
    
    
    ).
  • Reads covering

    
    :  Reads that successfully reverse transcribed through position 
    
    
    
    .
Calling m3U Sites

Calculate the Demethylation Score (


SR) :

[1]

Criteria for m3U Identification:

  • High Native Stop:

    
     (at least 40% arrest).
    
  • Significant Drop:

    
     (20% recovery of read-through).
    
  • Sequence Context: m3U is often found in specific motifs (e.g., T-loop of tRNAs).[1]

Data Summary Table: Expected Results
FeatureNative Library (Input)Treated Library (ALKBH3)Interpretation
m3U Sites High Stop Ratio (>50%)Low Stop Ratio (<10%)Confirmed m3U
m1A/m3C Sites High Stop RatioLow Stop RatioAmbiguous (Requires chemical differentiation*)
Structure Stops Moderate Stop RatioModerate Stop RatioFalse Positive (Structure-induced)
Unmodified U Low Stop RatioLow Stop RatioNegative

*Note: To distinguish m3U from m1A/m3C, one can cross-reference with AlkAniline-Seq data (which detects m1A/m3C but NOT m3U).[1]

Troubleshooting & QC

  • Issue: Incomplete Demethylation.

    • Cause: Oxidation of Fe(II) to Fe(III).[1]

    • Solution: Always prepare

      
       and Ascorbate fresh. Degas buffers if possible.
      
  • Issue: High Background Stops.

    • Cause: RNA secondary structure or degradation.

    • Solution: Increase RT temperature (if using thermostable RT) or perform fragmentation carefully to avoid depurination.[1]

  • Validation:

    • Always check the 25S rRNA position 2634 (in yeast) or equivalent mitochondrial sites as an internal positive control.

References

  • Aas, P. A., et al. (2003). "Human and bacterial oxidative demethylases repair alkylation damage in both RNA and DNA." Nature, 421(6925), 859–863.[1] Link[1]

  • Mauer, J., et al. (2017). "Reversible methylation of m6Am in the 5' cap controls mRNA stability." Nature, 541(7637), 371–375.[1] (Discusses ALKBH3 activity on RNA). Link[1]

  • Hauenschild, R., et al. (2015). "The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent." Nucleic Acids Research, 43(20), 9950–9964.[1] Link

  • Marchand, V., et al. (2018).[3] "AlkAniline-Seq: Profiling of m7G and m3C RNA Modifications at Single Nucleotide Resolution." Angewandte Chemie, 57(51), 16785-16790.[1] (Reference for contrasting cationic vs neutral modification mapping). Link[1]

Sources

Application Notes & Protocols for the Development and Application of Anti-N3-Methyluridine (m3U) Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-methyluridine (m3U) is a post-transcriptional RNA modification implicated in regulating the structure and function of ribosomal RNA (rRNA) and potentially other RNA species.[1][2] Its role in cellular processes and its potential as a biomarker for metabolic disorders have made it a target of increasing interest.[3] The development of specific and high-affinity antibodies against m3U is paramount for its detection, quantification, and the elucidation of its biological roles. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for generating, characterizing, and applying monoclonal antibodies specific to the this compound modification.

Introduction: The Significance of this compound (m3U)

This compound is a methylated nucleoside found within RNA, particularly in 23S rRNA.[1] The addition of a methyl group at the N3 position of the uracil base can alter the secondary structure and base-pairing capabilities of the RNA molecule.[1] This modification is carried out by specific methyltransferases and plays a role in ribosome function.[2] Structurally, the methylation at the N3 position disrupts the Watson-Crick hydrogen bonding face, which can impact RNA folding and interactions.[2][4] Given its influence on fundamental cellular machinery and its potential link to disease states, robust tools for its specific detection are essential for advancing research in this area.[3]

Strategic Framework for Anti-m3U Antibody Development

Small molecules like m3U are haptens—they are not immunogenic on their own. To elicit a specific immune response, they must be covalently linked to a larger carrier protein, a principle that forms the foundation of our immunogen design.[5][6][7]

The Hapten-Carrier Principle: Designing the Immunogen

The success of generating a specific anti-m3U antibody is critically dependent on the design of the immunogen.

  • Hapten Derivatization: The m3U nucleoside must first be chemically modified to introduce a linker with a reactive functional group (e.g., a carboxylic acid). This is often achieved by reacting the ribose hydroxyl groups with an anhydride like succinic anhydride, creating a hemisuccinate derivative. This approach has been successfully used for other modified nucleosides.[8] The linker provides spatial separation between the hapten and the carrier protein, minimizing steric hindrance and promoting the presentation of the m3U epitope to the immune system.

  • Carrier Protein Selection: The choice of carrier protein is a key strategic decision.

    • For Immunization: Keyhole Limpet Hemocyanin (KLH) is a large, highly immunogenic protein that is evolutionarily distant from mammals, making it an excellent choice for generating a strong primary immune response.[9]

    • For Screening: Bovine Serum Albumin (BSA) or Ovalbumin (OVA) should be used as the carrier protein for screening assays like ELISA.[9] Using a different carrier for screening than for immunization is a critical control step to ensure that the selected antibodies are specific for the hapten (m3U) and not the carrier protein or the chemical linker.

  • Conjugation Chemistry: The derivatized m3U hapten is covalently attached to the carrier protein. A common and effective method is the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to couple the carboxyl group of the m3U-linker to the primary amines (lysine residues) on the carrier protein.

Overall Development and Validation Workflow

The path from immunogen to a validated antibody involves a multi-stage process of generation, selection, and rigorous characterization to ensure specificity and functionality in downstream applications.

Antibody_Development_Workflow cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Monoclonal Antibody Production cluster_2 Phase 3: Antibody Characterization & Validation Hapten m3U Hapten Synthesis (e.g., m3U-hemisuccinate) Conjugation Hapten-Carrier Conjugation (EDC/NHS Chemistry) Hapten->Conjugation Carrier_Immunize Carrier Protein (e.g., KLH) Carrier_Immunize->Conjugation Immunogen m3U-KLH Immunogen Conjugation->Immunogen Immunization Animal Immunization (e.g., Mice) Immunogen->Immunization Fusion B-Cell / Myeloma Fusion (Hybridoma Generation) Immunization->Fusion Screening Screening & Selection (ELISA) Fusion->Screening Cloning Subcloning & Expansion Screening->Cloning Purification Antibody Purification (Protein A/G) Cloning->Purification Specificity Specificity Testing (Competitive ELISA) Purification->Specificity Affinity Affinity Measurement (SPR / BLI) Purification->Affinity Validated_Ab Validated Anti-m3U mAb Specificity->Validated_Ab Affinity->Validated_Ab

Caption: Overall workflow for anti-m3U antibody development.

Protocol: Monoclonal Antibody Production and Screening

This protocol outlines the generation of anti-m3U monoclonal antibodies using hybridoma technology.[10]

Immunization and Hybridoma Generation
  • Immunization: Immunize BALB/c mice with the m3U-KLH conjugate (typically 50-100 µg emulsified in Complete Freund's Adjuvant for the primary injection, followed by boosts with Incomplete Freund's Adjuvant every 2-3 weeks).

  • Titer Monitoring: After 2-3 boosts, screen mouse serum via indirect ELISA against m3U-BSA to confirm the presence of a specific antibody response.

  • Final Boost: Select the mouse with the highest specific titer and administer a final intravenous or intraperitoneal boost of m3U-KLH in saline.

  • Fusion: Three to four days after the final boost, harvest splenocytes and fuse them with SP2/0-Ag14 myeloma cells using polyethylene glycol (PEG).

  • Selection: Culture the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan, allowing only successfully fused hybridoma cells to survive and proliferate.

Hybridoma Screening: A Two-Tiered Approach for Specificity

A robust screening strategy is essential to isolate clones that are not only positive for m3U but also highly specific.

Screening_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen (Specificity) Hybridoma_Pool Pool of Hybridoma Clones (Post-HAT Selection) ELISA_Screen Indirect ELISA on m3U-BSA Coated Plates Hybridoma_Pool->ELISA_Screen Positive_Clones Identify Positive Clones ELISA_Screen->Positive_Clones High Signal Negative_Clones Discard Negative Clones ELISA_Screen->Negative_Clones No Signal Comp_ELISA Competitive ELISA Positive_Clones->Comp_ELISA Specific_Clone Highly Specific Clone Comp_ELISA->Specific_Clone Inhibited only by free m3U NonSpecific_Clone Discard Non-Specific Clones Comp_ELISA->NonSpecific_Clone Inhibited by other nucleosides Competitors Competitors: - Free m3U - Uridine - m5U, T, C, G, A Competitors->Comp_ELISA Subcloning Subcloning by Limiting Dilution & Monoclonal Expansion Specific_Clone->Subcloning Proceed to Subcloning Competitive_ELISA cluster_0 High m3U in Sample cluster_1 Low m3U in Sample Ab1 Anti-m3U Ab m3U_free Free m3U (from sample) Ab1->m3U_free Binds in solution m3U_coated1 Coated m3U-BSA label_low = Low Signal Ab2 Anti-m3U Ab m3U_coated2 Coated m3U-BSA Ab2->m3U_coated2 Binds to plate label_high = High Signal

Sources

Application Note: m3U Modified Oligonucleotides in Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the application of N3-methyluridine (m3U) modified oligonucleotides in therapeutic development.[1] It is designed for senior researchers and drug developers requiring actionable protocols and mechanistic insights.[1]

Executive Summary & Technical Rationale

The incorporation of This compound (m3U) represents a sophisticated strategy in oligonucleotide engineering.[1] Unlike stabilizing modifications (e.g., LNA, 2'-OMe) that increase binding affinity (


), m3U is a destabilizing modification .[1]

By adding a methyl group to the N3 position of the uracil base, m3U disrupts the canonical Watson-Crick hydrogen bonding interface with Adenine.[1] This unique property allows researchers to:

  • "Tune" Thermodynamic Profiles: Selectively destabilize RNA:DNA or RNA:RNA duplexes to discriminate between perfect targets and off-targets (mismatches).[1]

  • Evade Immune Surveillance: Mimic naturally occurring rRNA modifications to reduce TLR7/8 activation.

Mechanism of Action: Thermodynamic Destabilization

To apply m3U effectively, one must understand its structural impact.[1] The N3-H proton in unmodified Uracil is the hydrogen bond donor to the N1 of Adenine.[1] Methylation at this position (


-Me) removes this proton and introduces steric bulk, effectively abolishing the base pair.[1]
Visualization: Structural Impact of m3U

The following diagram illustrates the disruption of the Watson-Crick interface.

m3U_Mechanism cluster_0 Canonical Base Pairing (Strong) cluster_1 m3U Interaction (Destabilized) U Uracil (U) A Adenine (A) U->A 2 H-Bonds (Stable) m3U This compound (m3U) A2 Adenine (A) m3U->A2 Steric Clash No H-Bonding Mechanism Thermodynamic Outcome: Lower Tm (~ -1.5°C per mod) Discrimination of Mismatches cluster_1 cluster_1 cluster_1->Mechanism

Caption: Comparative interaction analysis showing the abolition of hydrogen bonding in m3U:A pairs compared to canonical U:A pairs, leading to thermodynamic destabilization.

Primary Application: CRISPR sgRNA Specificity Tuning

The most high-impact application of m3U is in reducing off-target effects in CRISPR/Cas9 gene editing.[1]

The Challenge

Standard sgRNAs often tolerate 1-3 mismatches, leading to Cas9 cleavage at unintended genomic sites (off-targets).[1]

The m3U Solution

By placing m3U residues at "seed" or "transition" regions of the sgRNA, the duplex stability is lowered.[1]

  • On-Target (Perfect Match): The duplex is stable enough to permit cleavage despite the m3U destabilization.[1]

  • Off-Target (Mismatch): The combination of the inherent mismatch plus the m3U destabilization lowers the binding energy below the threshold required for Cas9 activation, preventing cleavage.[1]

Protocol 1: Optimization of sgRNA Specificity

Objective: Identify m3U substitution sites that abolish off-target activity without compromising on-target efficiency.

Materials
  • Synthesizer: DNA/RNA Synthesizer (e.g., MerMade 12 or similar).[1]

  • Reagents: m3U-Phosphoramidite (5'-DMT-3-methyluridine-2'-O-TBDMS-3'-phosphoramidite).[1]

  • Assay: In vitro Cas9 cleavage assay or Cell-based Indel analysis (T7E1/NGS).

Step-by-Step Workflow
  • Design Phase:

    • Select a target sgRNA sequence (20nt spacer).[1]

    • Design 3 variants replacing Uracil with m3U at positions sensitive to mismatches (typically positions 10-15 proximal to PAM).

    • Variant A: m3U at U11.

    • Variant B: m3U at U13.[1]

    • Variant C: Double substitution (if U-rich).[1]

  • Synthesis (See Protocol 2 for Chemistry):

    • Synthesize the modified sgRNAs.

    • QC: Verify mass via ESI-MS. m3U adds +14.02 Da relative to U.[1]

  • In Vitro Cleavage Validation:

    • Incubate Cas9 protein (100 nM) with m3U-sgRNA (100 nM) for 10 min at 37°C to form RNP.[1]

    • Add target DNA amplicon (On-target) and predicted Off-target amplicon (separate reactions).[1]

    • Incubate 30-60 min.

    • Analyze via Agarose Gel Electrophoresis.[1]

  • Data Analysis:

    • Calculate Specificity Ratio :

      
      .
      
    • Success Criteria: >90% On-target cleavage retention; <10% Off-target cleavage.[1]

Protocol 2: Chemical Synthesis of m3U Oligonucleotides

Synthesis of m3U-modified oligos requires specific handling due to the modified base.[1]

Reagent: 5'-O-DMT-N3-methyluridine-2'-O-TBDMS-3'-CEP.[1] Coupling Efficiency: Typically >98%.[1][2]

StepParameterCritical Note
Concentration 0.1 M in Anhydrous AcetonitrileEnsure <30 ppm water content to prevent hydrolysis.
Activator 5-Ethylthio-1H-tetrazole (ETT) or BTTStandard activators work; ETT is preferred for RNA.[1]
Coupling Time 6 - 10 minutesExtended coupling time recommended compared to DNA (2 min) due to steric bulk of 2'-TBDMS.[1]
Oxidation 0.02 M Iodine in THF/Pyridine/H2OStandard conditions.
Capping Acetic Anhydride / N-MethylimidazoleStandard conditions.[1]
Deprotection AMA (1:1 NH4OH/Methylamine) @ 65°C, 10 minCRITICAL: m3U is stable in AMA. Avoid harsh conditions that might demethylate (rare, but possible with strong nucleophiles over long periods).[1]
2'-Desilylation TEA·3HF (Triethylamine trihydrofluoride)Incubate 65°C for 1.5 hrs or overnight at RT.[1]

Application 2: Immune Silencing (mRNA/siRNA)

While N1-methylpseudouridine is the standard for mRNA vaccines, m3U is a valuable tool for short interfering RNAs (siRNAs) and aptamers .[1] Unmodified U-rich regions are primary ligands for TLR7 (ssRNA sensor).[1]

  • Strategy: Replace consecutive Uracils (e.g., UUU) with m3U-U-m3U patterns.

  • Outcome: The N3-methyl group structurally prevents the TLR7 leucine-rich repeat domain from engaging the uracil base, "hiding" the RNA from the innate immune system.[1]

Experimental Workflow: TLR Activation Assay
  • Cell Line: HEK-Blue™ hTLR7 (InvivoGen).[1]

  • Transfection: Complex 200 nM oligo (m3U modified vs Unmodified) with DOTAP or Lipofectamine.

  • Incubation: 24 hours.

  • Readout: SEAP (Secreted Embryonic Alkaline Phosphatase) detection via spectrophotometry (OD 620-655 nm).

  • Expectation: m3U modified oligos should show baseline absorbance comparable to negative control, whereas unmodified RNA will show high absorbance (NF-κB activation).[1]

Visualizing the Development Pipeline

The following diagram outlines the decision-making process for integrating m3U into a therapeutic lead.

m3U_Workflow Start Therapeutic Oligo Candidate Analysis Analyze Sequence for Poly-U Tracts or Off-Target Risks Start->Analysis Decision Primary Goal? Analysis->Decision Path_Specificity Increase Specificity (CRISPR/ASO) Decision->Path_Specificity Off-Target Issue Path_Immune Reduce Immunogenicity (TLR Evasion) Decision->Path_Immune Immune Response Design_Spec Design: Replace U at Mismatch-Sensitive Sites Path_Specificity->Design_Spec Design_Imm Design: Replace U in UU/UUU Motifs Path_Immune->Design_Imm Synth Synthesis (m3U Phosphoramidite) Design_Spec->Synth Design_Imm->Synth QC QC: ESI-MS & Tm Analysis (Confirm Destabilization) Synth->QC Validation Functional Validation (Cas9 Cleavage / TLR Assay) QC->Validation

Caption: Decision matrix and workflow for incorporating m3U modifications into therapeutic oligonucleotide pipelines.

References

  • Peacock, H. et al. (2011).[1] Nucleobase and Ribose Modifications Control Turnover Rates of CRISPR-Cas9 Systems.[1]Journal of the American Chemical Society .[1] Link (Context: Use of destabilizing mods to tune Cas9 kinetics).[1]

  • Ryan, D.E. et al. (2017).[1] Improving CRISPR–Cas specificity with chemical modifications in single-guide RNAs.Nucleic Acids Research .[1] Link (Context: Detailed analysis of base modifications for specificity).

  • Karikó, K. et al. (2005).[1] Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA.[1]Immunity .[1] Link (Context: Foundational paper on modified nucleosides including m3U in immune evasion).[1]

  • Kierzek, E. et al. (2024).[1] Synthesis of this compound- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides.Current Protocols . Link (Context: Definitive synthesis protocol).[1]

  • Pallan, P.S. et al. (2011).[1] Crystal structure of a DNA duplex containing a base pair between this compound and adenine.[1]Nucleic Acids Research .[1] Link (Context: Structural proof of base-pairing disruption).

Sources

N3-Methyluridine as a probe for RNA structure analysis

Application Note: N3-Methyluridine ( ) Atomic Mutagenesis for RNA Structure Analysis[1]

Executive Summary

This guide details the application of This compound (


)1

Atomic Mutagenesis1

1

Scientific Mechanism: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Probe[2][3]

The Structural Switch

The utility of

1
  • Native Uridine: N3-H

    
     Donor for H-bond.[1]
    
  • This compound (

    
    ):  N3-Methyl 
    
    
    Ablates H-bond donor; introduces steric bulk.[1]

If a uridine is involved in a critical base pair, substitution with


11
Mechanism Visualization

The following diagram illustrates the disruption mechanism and the experimental logic flow.

m3U_Mechanismcluster_0Chemical Interactioncluster_1Experimental OutcomeU_NativeNative Uridine(N3-H Donor)A_TargetAdenosine(N1 Acceptor)U_Native->A_TargetStable H-Bond(Watson-Crick)StableHigh Tm(Structure Intact)U_Native->StableControlm3U_ModThis compound(N3-Me Blocker)m3U_Mod->A_TargetSteric ClashNo H-Bondm3U_Mod->StableIf U was single-strandedUnstableLow Tm(Structure Melts)m3U_Mod->UnstableIf U was pairedcaptionFigure 1: Mechanism of this compound Atomic Mutagenesis. Substitution of U with m3U disrupts H-bonding, acting as a binary probe for base-pairing.

[1]

Experimental Workflow: Atomic Mutagenesis Profiling

This protocol describes the "Scan and Melt" approach, where

1
Phase 1: Design and Synthesis

Objective: Create a library of RNA oligonucleotides where specific U positions are replaced by

1
  • Target Selection: Identify U-residues predicted to form base pairs (e.g., stem regions in hairpins, siRNA seed regions).[1]

  • Phosphoramidite Chemistry:

    • Use 5'-O-DMT-2'-O-TBDMS-N3-methyluridine-3'-CE phosphoramidite .

    • Coupling Time: Increase coupling time to 6–10 minutes (vs. standard 3-5 min) due to potential steric hindrance of the modification during synthesis cycles, though

      
       generally couples well.
      
    • Deprotection: Standard ammonolysis is compatible, as the N3-methyl group is stable under standard deprotection conditions (AMA or Ammonium Hydroxide/Methylamine).[1]

Phase 2: Thermodynamic Stability Analysis ( Melt)

Objective: Quantify the destabilizing effect of the probe.[1]

Materials:

  • UV-Vis Spectrophotometer with Peltier temperature controller.[1]

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.[1]

Protocol:

  • Preparation: Dilute RNA (Wild-Type and

    
     variants) to 1.0 
    
    
    M in Buffer.[1]
  • Annealing: Heat to 90°C for 3 minutes, then cool slowly (1°C/min) to 20°C to ensure equilibrium folding.

  • Ramping: Heat from 20°C to 95°C at a rate of 0.5°C or 1.0°C per minute.

  • Detection: Monitor absorbance at 260 nm (

    
    ).
    
  • Data Processing: Calculate the first derivative (

    
    ) to determine the Melting Temperature (
    
    
    ).
Phase 3: Functional Validation (e.g., siRNA/ASO)

For drug development,

1
  • Serum Stability: Incubate oligos in 10% human serum at 37°C. Aliquot at 0, 1, 4, 12, 24 hrs. Analyze via PAGE.[1][2]

    • Note:

      
       often enhances nuclease resistance by preventing enzyme recognition.[1]
      
  • Knockdown Assay: Transfect siRNA variants into cells and measure target mRNA levels (qPCR).

    • Interpretation: If

      
       at the seed region abolishes activity, Watson-Crick pairing at that site is essential for Ago2 loading or target recognition.[1]
      

Data Analysis and Interpretation

The magnitude of

1

Table 1: Interpreting


 (

)
1

Value
Structural InterpretationBiological Implication
Neutral (0 to -1°C)Uridine is likely single-stranded or in a loop.[1]Site is amenable to chemical modification without disrupting global fold.[1]
Moderate (-2 to -5°C)Uridine involved in weak pairing or wobble (G-U).[1]Modification induces local breathing but structure is retained.[1]
Severe (> -10°C)Uridine involved in critical Watson-Crick (A-U) pair.[1]Essential structural strut.[1] Modification likely abolishes function (e.g., siRNA off-target reduction).[1]
Positive (> +1°C)Rare.[1] Indicates relief of steric strain or favorable stacking.[1]Potential for stabilizing therapeutic aptamers.[1]
Comparative Visualization

The graph below depicts the workflow for determining if a U-residue is critical for stability.

WorkflowStartStart: RNA Sequence of InterestDesignDesign m3U Substitutions(Atomic Mutagenesis)Start->DesignSynthSolid Phase Synthesis(WT vs. m3U variants)Design->SynthMeltUV Melting Analysis(Tm Measurement)Synth->MeltDecisionCalculate ΔTmMelt->DecisionRes_SSΔTm ≈ 0°C(Single Stranded)Decision->Res_SSNo ChangeRes_DSΔTm << 0°C(Base Paired)Decision->Res_DSDestabilizedcaptionFigure 2: Workflow for Atomic Mutagenesis using m3U.

Case Study Application: siRNA Optimization

Recent studies (2024) have highlighted the use of

1
  • Problem: Off-target effects caused by the passenger strand acting as a guide.

  • Solution: Incorporate

    
     into the passenger strand.[1][2]
    
  • Result: The

    
     modification thermally destabilizes the passenger strand's capacity to pair with off-target mRNAs (which requires perfect complementarity), while the guide strand (unmodified or stabilized) remains active.[1] This improves the therapeutic index.[1]
    
  • Protocol Insight: Combining

    
     with 2'-O-Methyl or 2'-Fluoro modifications can fine-tune the "Thermodynamic Asymmetry" of the siRNA duplex, ensuring the correct strand is loaded into the RISC complex [1, 2].[1]
    

References

  • Sahoo, A., et al. (2024). this compound and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry.[1][3] Bioorganic & Medicinal Chemistry.[1][2][4]

  • Sahoo, A., et al. (2021). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA.[1][2] ACS Chemical Biology.[1][2] (Contextual reference for N3-methyl mechanism).

  • Desaulniers, J.P., et al. (2005). Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine.[1] Bioorganic & Medicinal Chemistry.[1][2][4]

  • Harcourt, E.M., et al. (2017). Chemical probing of RNA structure: from the test tube to the cell.[1] (General reference for probing logic).

in vitro transcription with N3-Methyluridine triphosphate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing N3-Methyluridine-5'-Triphosphate (m3UTP) in in vitro transcription (IVT) workflows.

Executive Summary

Unlike the widely used N1-methylpseudouridine (m1Ψ) , which stabilizes RNA secondary structure and enhances translation for mRNA vaccines, This compound (m3U) is a structural disruptor .[1] The methylation at the N3 position of the uracil ring eliminates a critical hydrogen bond donor required for Watson-Crick base pairing with Adenine. Consequently, incorporating m3U into RNA destabilizes duplexes, lowers melting temperatures (


), and can inhibit translation or reverse transcription.

This protocol focuses on the enzymatic incorporation of m3UTP using T7 RNA Polymerase (T7 RNAP). Due to the steric and hydrogen-bonding clash at the active site, T7 RNAP incorporation efficiency for m3UTP is significantly lower than for natural UTP. This guide provides optimized conditions—including Manganese (


) supplementation  and ratio tuning —to maximize yield and full-length product integrity.

Part 1: Mechanism & Chemical Logic

The "Stereochemical Check" of T7 RNA Polymerase

T7 RNAP relies on the stability of the DNA:RNA hybrid helix (approx. 8 base pairs) within the active site to maintain processivity.

  • Natural UTP: Forms two hydrogen bonds with Template Adenine (N3-H

    
     N1-A; O4 
    
    
    
    N6-H-A).
  • This compound (m3U): The N3-methyl group replaces the N3-H proton.

    • Consequence 1: Loss of the primary hydrogen bond to Adenine.

    • Consequence 2: Steric clash with the template base.

    • Result: The polymerase perceives this as a mismatch or "damage," leading to frequent pausing or abortive cycling , especially in U-rich regions.

Structural Comparison (Graphviz)

ChemicalLogic cluster_0 Standard Uridine (U) cluster_1 N1-Methylpseudouridine (m1Ψ) cluster_2 This compound (m3U) U_Struct N3 Position: N-H (H-bond Donor) U_Effect Stable A:U Pair High Processivity U_Struct->U_Effect m1Psi_Struct N1-Methyl / C5-Glycosidic (N3-H Intact) m1Psi_Effect Enhanced Stacking High Translation (Vaccine Standard) m1Psi_Struct->m1Psi_Effect m3U_Struct N3 Position: N-CH3 (H-bond BLOCKED) m3U_Struct->U_Struct Chemical Modification m3U_Effect Destabilized Duplex Transcription Pausing Structure Melting m3U_Struct->m3U_Effect

Figure 1: Comparative logic of Uridine modifications. Note that m3U is distinct from the vaccine-grade m1Ψ due to its base-pairing disruption.

Part 2: Applications

  • Structural Biology (RNA Dynamics): Used to locally "melt" RNA secondary structures or prevent hairpin formation in aptamers.

  • Polymerase Fidelity Studies: Investigating T7 RNAP error correction and kinetic pausing mechanisms.

  • Non-Coding Controls: Generating RNA that binds RNA-binding proteins (RBPs) but is translationally inactive (ribosome scanning is impeded by the lack of codon-anticodon stability).

  • Molecular Beacons: Reducing background fluorescence by destabilizing stem structures in the absence of a target.

Part 3: Optimized IVT Protocol

Critical Distinction: This protocol is for This compound .[2][3][4][5] If you are producing mRNA for expression/vaccines, ensure you are not looking for N1-Methylpseudouridine.

Materials & Reagents
  • Enzyme: High-concentration T7 RNA Polymerase (min.[6] 50 U/µL). Note: Mutant polymerases (e.g., T7-68 or commercial "modified" formulations) are preferred but Wild Type (WT) can work with Mn2+.

  • Template: Linearized plasmid or PCR product with T7 promoter (TAATACGACTCACTATAGGG ).

    • Design Tip: Ensure the first 3 nucleotides are GGG. Avoid "A" stretches in the first 10 bases of the template (which code for U) to prevent early abortion.

  • NTPs:

    • ATP, CTP, GTP (100 mM solutions).

    • m3UTP (100 mM, this compound-5'-Triphosphate).

  • Buffer Additives:

    • 
       (1 M stock).
      
    • 
       (1 M stock) – Crucial for relaxing specificity.
      
    • DTT (100 mM).[6]

    • Pyrophosphatase (Inorganic, yeast).

Reaction Setup (20 µL Scale)
ComponentStandard Conc.m3U Optimized Conc. Purpose
T7 Buffer (10X) 1X1X Tris-HCl pH 7.9, Spermidine
ATP, CTP, GTP 5 mM each5 mM each Standard elongation
UTP (Natural) 5 mM0 - 2.5 mM See Strategy A vs B below
m3UTP -2.5 - 5 mM Modified substrate
Template DNA 1 µg1 - 2 µg Higher template load compensates for lower


20 mM15 mM Primary cofactor

-2.5 - 5 mM Key Additive: Promotes incorporation of non-canonical bases
DTT 10 mM10 mM Reducing agent
Pyrophosphatase 0.1 U1.0 U Prevents precipitate inhibition
T7 RNA Polymerase 50 U200 U (High Conc.) Drive reaction forward
Incorporation Strategies

Strategy A: 100% Substitution (Short Transcripts / Probes)

  • Use Case: Short RNAs (<100 nt) where complete structural disruption is required.

  • Condition: 0 mM UTP / 5 mM m3UTP.

  • Note: Yield will be significantly lower (10-30% of WT). Reaction time must be extended to 4–6 hours.

Strategy B: Doping (Long Transcripts / mRNA)

  • Use Case: Long RNAs (>500 nt) where you want to lower

    
     without aborting transcription.
    
  • Condition: 3.75 mM UTP / 1.25 mM m3UTP (25% substitution).

  • Note: T7 RNAP will preferentially incorporate natural UTP. To force m3U incorporation, the ratio of m3UTP must be higher than the desired incorporation rate.

Step-by-Step Workflow
  • Thaw & Vortex: Thaw all reagents on ice. Vortex T7 buffer and NTPs vigorously (precipitates in modified NTPs are common).

  • Assembly: Assemble the reaction at Room Temperature (RT), not on ice, to prevent spermidine-DNA precipitation. Add

    
     last  (just before enzyme) to prevent oxidation.
    
  • Incubation:

    • Incubate at 37°C for 4 to 6 hours .

    • Optional: Add an additional 1 µL of T7 RNAP at the 2-hour mark ("spiking") to replenish active enzyme.

  • DNA Digestion: Add 2 U DNase I, incubate 15 min at 37°C.

  • Purification:

    • Crucial: Do not use LiCl precipitation alone, as it may not efficiently pellet short/structured-altered RNAs.

    • Recommended: Spin column purification (e.g., Zymo RNA Clean & Concentrator) or Phenol:Chloroform extraction followed by Ethanol precipitation.

Part 4: Quality Control & Validation

Since m3U alters base pairing, standard QC methods may behave differently.

MethodExpected Result with m3UTroubleshooting
Agarose/PAGE Gel Band may migrate slower or appear "smeary" due to reduced secondary structure compaction.If no band: The polymerase aborted. Try Strategy B (Doping).
UV Absorbance (

)
m3U has a similar extinction coefficient to U, but hyperchromicity changes due to lack of stacking.Yields are typically 30-50% lower than WT reactions.
Reverse Transcription (RT-PCR) FAILURE / LOW EFFICIENCY. m3U blocks RT enzymes (e.g., Superscript). This confirms incorporation (Negative Control).
Mass Spectrometry Mass shift of +14 Da per Uridine site.The gold standard for verifying incorporation percentage.
Experimental Workflow Diagram (Graphviz)

ProtocolWorkflow cluster_QC Validation Logic Setup Reaction Assembly Add MnCl2 (2.5mM) + High Conc. T7 Incubation Incubation 37°C, 4-6 Hours (Longer time for modified NTPs) Setup->Incubation Slow Kinetics Digestion DNase I Treatment Remove Template Incubation->Digestion Purification Purification Silica Column or Phenol:Chloroform Digestion->Purification QC QC Analysis 1. PAGE (Size) 2. RT-PCR (Inhibition Check) Purification->QC Success Valid m3U-RNA QC->Success Band Present + RT Inhibited Fail Retry: Reduce m3UTP ratio or Increase Mn2+ QC->Fail No Band

Figure 2: Optimized workflow for m3UTP incorporation. Note the "RT Inhibition Check" as a unique validation step for N3-methylated RNA.

References

  • Hocek, M. et al. (2014).[7] "Enzymatic synthesis of base-modified RNA by T7 RNA polymerase." Organic & Biomolecular Chemistry. Link

    • Establishes T7 tolerance for 5-substituted pyrimidines and the need for optimized conditions.
  • Helm, M. et al. (2005). "Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine." Nucleic Acids Research. Link

    • Provides thermodynamic data contrasting m1Ψ (stabilizing) vs. m3U (destabilizing).
  • Harcourt, E.M. et al. (2017). "Chemical biology of RNA modifications." Nature Reviews Chemistry. Link

    • Reviews the functional impact of N3-methylation on W
  • TriLink BioTechnologies. "Modified Nucleoside Triphosphates for IVT." Link

    • Source for commercial availability and handling of m3UTP.
  • Promega Corporation. "T7 RNA Polymerase Application Note." Link

    • Standard protocols for Mn2+ supplementation in difficult transcription reactions.

Sources

methylation-sensitive fluorescence in situ hybridization for m3U

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spatial Quantitation of N3-Methyluridine (m3U) via Ratiometric Steric-Hindrance FISH (rsFISH)

Abstract & Principle

This Application Note details a high-stringency protocol for the spatial detection of 3-methyluridine (m3U) in fixed cells. Unlike C5-methylations (e.g., m5C, m5U) which protrude into the major groove and stabilize RNA duplexes, N3-methylation (m3U) occurs directly on the Watson-Crick base-pairing face. This modification sterically blocks hydrogen bonding with Adenine, significantly destabilizing RNA:DNA duplexes.

We exploit this thermodynamic penalty to create a "negative detection" system. By designing a Sensor Probe that targets the m3U site and a Reference Probe that targets a stable, unmodified region of the same transcript, we can quantify methylation stoichiometry in situ. High methylation levels result in the specific loss of Sensor Probe signal relative to the Reference Probe.

Scientific Mechanism: The "Hybridization Gap"

The core of this protocol relies on the thermodynamic destabilization caused by the N3-methyl group.

  • Unmodified Uridine: Forms two hydrogen bonds with Adenine (A) in the FISH probe.

  • 3-Methyluridine (m3U): The methyl group at position N3 replaces the proton required for hydrogen bonding and introduces steric clash with the pairing Adenine.

  • Thermodynamic Consequence: A single m3U modification can decrease the melting temperature (

    
    ) of a probe-target duplex by approximately 10–17°C  depending on the flanking sequence.
    

Figure 1: Molecular Mechanism of Detection

m3U_Mechanism cluster_0 Unmodified Target (U) cluster_1 Methylated Target (m3U) U Target RNA (Uridine) Probe1 Sensor Probe (Adenine) U->Probe1 Stable H-Bonds (High Affinity) m3U Target RNA (N3-methyl-U) Probe2 Sensor Probe (Adenine) m3U->Probe2 Steric Clash (No Binding)

Caption: N3-methylation prevents Watson-Crick base pairing, creating a thermodynamic "gap" that excludes the Sensor Probe under stringent hybridization conditions.

Experimental Workflow

The success of this protocol depends on stringency control . Standard FISH protocols (37°C, 50% Formamide) may be too permissive, allowing the probe to bind even despite the mismatch. This protocol uses a Temperature-Stepping approach to ensure specificity.

Figure 2: Ratiometric Workflow

Workflow cluster_probes 3. Dual-Probe Cocktail Step1 1. Sample Fixation (4% PFA, 10 min) Step2 2. Permeabilization (70% EtOH, 4°C, Overnight) Step1->Step2 Step3 4. Hybridization (Strict Temp Control: Tm - 15°C) Step2->Step3 Ref Reference Probe (Cy5) (Targets Unmodified Region) Ref->Step3 Sens Sensor Probe (Cy3) (Targets m3U Site) Sens->Step3 Step4 5. Stringent Wash (Removes mismatched Sensor) Step3->Step4 Step5 6. Ratiometric Imaging (Calc: Cy3/Cy5 Ratio) Step4->Step5

Caption: Dual-probe workflow. The Reference Probe normalizes for RNA abundance, while the Sensor Probe detects methylation status via loss-of-signal.

Detailed Protocol

Probe Design (Critical)

Do not use standard long oligos (20-50nt). The destabilizing effect of a single methyl group is diluted in long helices.

  • Sensor Probe: Short DNA oligonucleotide (15–18 nt) or Molecular Beacon centered exactly on the m3U site.

    • Design: The Adenine complementary to the m3U site must be in the center.

    • Label: Cy3 or Alexa 546.

  • Reference Probe: LNA-enhanced or standard DNA probe (20 nt) targeting a region 20–50 nt downstream.

    • Label: Cy5 or Alexa 647.

    • Note: Ensure the Reference Probe has a similar calculated

      
       to the unmethylated Sensor Probe.
      
Reagents
  • Fixative: 4% Paraformaldehyde (PFA) in PBS (pH 7.4), RNase-free.

  • Permeabilization Buffer: 70% Ethanol (pre-chilled to -20°C).

  • Hybridization Buffer: 10% Formamide, 2x SSC, 10% Dextran Sulfate, 2 mM Vanadyl Ribonucleoside Complex (VRC).

  • Wash Buffer A: 2x SSC, 10% Formamide (Stringent).

  • Wash Buffer B: 2x SSC (Rinse).

Step-by-Step Methodology

Step 1: Fixation & Permeabilization

  • Grow cells on #1.5 coverslips to 70% confluency.

  • Aspirate media and fix with 4% PFA for 10 minutes at room temperature.

  • Wash 2x with PBS.

  • Permeabilize by submerging coverslips in 70% Ethanol at 4°C for at least 1 hour (can be stored overnight). Note: Ethanol is preferred over Triton X-100 here as it preserves RNA structure better for short-probe hybridization.

Step 2: Hybridization

  • Rehydrate cells in 2x SSC for 5 minutes.

  • Prepare Hybridization Cocktail:

    • Sensor Probe: 250 nM

    • Reference Probe: 250 nM

    • Buffer: Hybridization Buffer (see 4.2).

  • Apply 50 µL cocktail to slide; invert coverslip onto the drop. Seal with rubber cement if using a water bath.

  • Incubation: Incubate overnight at 30°C .

    • Why 30°C? The

      
       of a 15-mer is typically ~45-50°C. We hybridize at a lower temperature to ensure binding, then use temperature-controlled washing to discriminate.
      

Step 3: Stringency Washing (The Discrimination Step) This is the most critical step. You must wash at a temperature where the unmethylated probe stays bound, but the methylated (mismatched) probe falls off.

  • Pre-warm Wash Buffer A to 37°C (Optimization required: Test 35°C, 37°C, 40°C).

  • Wash coverslips in warm Wash Buffer A for 20 minutes .

  • Wash 2x with Wash Buffer B (2x SSC) at Room Temperature to remove formamide.

  • Counterstain with DAPI (1 µg/mL) for 1 minute.

  • Mount in anti-fade media (e.g., ProLong Gold).

Data Analysis & Interpretation

Data should be analyzed at the single-cell or single-molecule (smFISH) level.

Formula:



  • High Signal Ratio (Sensor ≈ Reference): Indicates Unmethylated RNA.

  • Low Signal Ratio (Sensor << Reference): Indicates m3U Modified RNA.

Table 1: Expected Results Matrix

ConditionSensor Probe (Cy3)Reference Probe (Cy5)Interpretation
Wild Type (High m3U) Low / AbsentHighMethylated (Probe excluded by steric hindrance)
Knockout (e.g.,

FTSJ3)
HighHighUnmethylated (Probe binds freely)
RNase A Treated NoneNoneNegative Control (Background check)
Non-Target RNA NoneNoneSpecificity Check

Troubleshooting & Controls

  • Self-Validation System:

    • Positive Control: Use a synthetic unmethylated RNA oligo transfected into cells, or perform the assay in a methyltransferase knockout line (e.g., FTSJ3 KD in human, Spb1 mutant in yeast).

    • Thermodynamic Check: If the Sensor signal is low in all conditions, the hybridization temperature is too high. Lower by 2°C. If Sensor signal is high in all conditions (even WT), the temperature is too low (non-specific binding).

  • Autofluorescence:

    • Ribosomal RNA (the primary target for m3U) is abundant. Reduce exposure times to avoid saturation, which masks the ratiometric difference.

References

  • Marc P. et al. (2018).[1] Detecting RNA base methylations in single cells by in situ hybridization. Nature Microbiology. (Demonstrates the principle of using molecular beacons and steric hindrance to detect m3U and m1G).

  • Harcourt, E. M. et al. (2017). Chemical biology of RNA modifications: detection and function.

  • Sharma, S. et al. (2023). Human TRMT2A methylates tRNA and contributes to translation fidelity. Nucleic Acids Research.[2] (Context for m5U vs m3U distinction and methyltransferase activity).

Sources

synthesis of 2'-O-alkyl-N3-methyluridine phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2'-O-Alkyl-N3-Methyluridine Phosphoramidites

Executive Summary

The rapid expansion of mRNA therapeutics and CRISPR-Cas9 technologies has driven demand for modified nucleosides that enhance nuclease resistance and modulate immune recognition. 2'-O-alkyl-N3-methyluridine represents a dual-modification motif: the 2'-O-alkyl group (typically methyl or methoxyethyl) confers metabolic stability and favors the C3'-endo (A-form) sugar pucker, while the N3-methyl group disrupts Watson-Crick base pairing (preventing A:U pairing) and alters the major groove hydrogen-bonding profile.

This guide details a robust, regioselective synthetic route for manufacturing 2'-O-alkyl-N3-methyluridine phosphoramidites. Unlike transient silyl-protection routes, this protocol utilizes organotin-mediated regioselective alkylation , offering a streamlined workflow with fewer steps and higher atom economy.

Strategic Retrosynthesis & Mechanism

The synthesis is designed to tackle two primary challenges: regioselectivity at the 2'-hydroxyl position and chemoselectivity of the N3-methylation.

  • Step 1: Regioselective 2'-O-Alkylation: We employ dibutyltin oxide (Bu₂SnO) to form a cyclic 2',3'-O-stannylene intermediate. This activates the cis-diol system. Upon treatment with an alkyl halide, the reaction favors the 2'-position due to the higher nucleophilicity of the 2'-oxygen in the tin complex.

  • Step 2: N3-Methylation: The N3-proton of uridine (pKa ~9.2) is significantly more acidic than the sugar hydroxyls (pKa ~16). We utilize a weak base (K₂CO₃) to selectively deprotonate and methylate the N3 position without affecting the remaining 3'-OH or 5'-OH.

  • Step 3: 5'-Protection & 3'-Phosphitylation: Standard dimethoxytrityl (DMTr) protection followed by phosphitylation yields the final amidite.

Visual Workflow (Graphviz)

SynthesisWorkflow Uridine Starting Material: Uridine TinComplex Intermediate: 2',3'-O-Stannylene Acetal Uridine->TinComplex Bu2SnO, MeOH, Reflux Alkylation Reaction: 2'-O-Alkylation (Regioselective) TinComplex->Alkylation R-X (e.g., MeI), CsF, Heat IsomerSep Purification: Separation of 2'-O-Alkyl (Major) from 3'-O-Alkyl (Minor) Alkylation->IsomerSep Column Chromatography N3Methyl Reaction: N3-Methylation (MeI / K2CO3) IsomerSep->N3Methyl MeI, K2CO3, Acetone DMTr Protection: 5'-O-DMTr Installation N3Methyl->DMTr DMTr-Cl, Pyridine Phosphitylation Activation: 3'-Phosphitylation DMTr->Phosphitylation CEP-Cl, DIPEA, DCM FinalProduct Final Product: 2'-O-Alkyl-N3-Me-Uridine Phosphoramidite Phosphitylation->FinalProduct Precipitation

Figure 1: Step-wise synthetic workflow for 2'-O-alkyl-N3-methyluridine phosphoramidites.

Detailed Experimental Protocols

Protocol A: Regioselective 2'-O-Methylation (The Tin Method)

Target: 2'-O-Methyluridine

Principle: The formation of a dibutylstannylene acetal coordinates the 2' and 3' oxygens. Reaction with methyl iodide in the presence of fluoride ions (or heat) preferentially alkylates the 2'-oxygen.

Reagents:

  • Uridine (anhydrous)

  • Dibutyltin oxide (Bu₂SnO)[1][2]

  • Methanol (anhydrous)

  • Methyl Iodide (MeI)[3]

  • Cesium Fluoride (CsF) - Catalyst for alkylation

Procedure:

  • Stannylene Formation: In a round-bottom flask, suspend Uridine (10.0 g, 41 mmol) and Bu₂SnO (10.2 g, 41 mmol) in anhydrous Methanol (200 mL).

  • Reflux the mixture for 2-3 hours until the solution becomes clear, indicating the formation of the 2',3'-O-dibutylstannylene uridine complex.

  • Evaporate the solvent under reduced pressure to obtain a white foam.

  • Alkylation: Redissolve the foam in anhydrous DMF (100 mL). Add Methyl Iodide (10 mL, excess) and Cesium Fluoride (6.5 g).

  • Stir at 45°C for 16–24 hours. Monitor by TLC (10% MeOH in DCM). You will observe two spots: the major product (2'-O-Me) and minor product (3'-O-Me).

  • Workup: Concentrate the DMF under high vacuum. Resuspend the residue in DCM/MeOH and filter through a Celite pad to remove tin salts.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM). The 2'-O-isomer typically elutes after the 3'-O-isomer (check specific Rf values as they can invert depending on solvent system; confirm via NMR).

    • Yield: ~60-70% of 2'-O-Methyluridine.

Protocol B: Selective N3-Methylation

Target: 2'-O-Methyl-N3-Methyluridine

Principle: Utilizing the acidity difference between the imide N3-H and the alcohol 3'/5'-OH allows for selective alkylation using a mild carbonate base.

Reagents:

  • 2'-O-Methyluridine (from Protocol A)[]

  • Methyl Iodide (MeI)[3]

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Acetone or DMF[5]

Procedure:

  • Dissolve 2'-O-Methyluridine (5.0 g, ~19 mmol) in anhydrous Acetone (100 mL).

  • Add anhydrous K₂CO₃ (3.2 g, 23 mmol, 1.2 eq).

  • Add Methyl Iodide (1.4 mL, 23 mmol, 1.2 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Validation: Monitor TLC. The product will be less polar (higher Rf) than the starting material.

  • Workup: Filter off the solid K₂CO₃. Evaporate the filtrate to dryness.

  • Purification: The crude material is often pure enough (>95%) for the next step. If necessary, purify via a short silica plug (DCM/MeOH 95:5).

Protocol C: 5'-Dimethoxytritylation & 3'-Phosphitylation

Target: 5'-O-DMTr-2'-O-Methyl-N3-Methyluridine-3'-CEP

Procedure:

  • DMTr Protection:

    • Dry the N3-Me-2'-O-Me-Uridine by co-evaporation with anhydrous pyridine (2x).

    • Dissolve in anhydrous Pyridine. Add DMTr-Cl (1.2 eq) at 0°C. Stir at RT for 4 hours.

    • Quench with MeOH. Partition between DCM and NaHCO₃ (aq). Dry organic layer (Na₂SO₄) and concentrate.

    • Critical Step: Purify on silica gel pre-equilibrated with 1% Triethylamine (to prevent detriylation). Elute with Hexane/Ethyl Acetate/TEA.

  • Phosphitylation:

    • Dissolve the 5'-DMTr intermediate in anhydrous DCM under Argon.

    • Add Diisopropylethylamine (DIPEA, 2.5 eq).

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl, 1.2 eq) dropwise at 0°C.

    • Stir for 1-2 hours at RT.

  • Final Workup:

    • Dilute with degassed DCM. Wash with 5% NaHCO₃.

    • Dry over Na₂SO₄.

    • Precipitate the product by adding the concentrated DCM solution dropwise into cold Hexane (-20°C).

    • Filter and dry under high vacuum.

Quality Control & Data Specifications

The following parameters must be met to ensure the phosphoramidite is "TheraPure" grade suitable for therapeutic oligonucleotide synthesis.

Test ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white foam/powder
Purity (HPLC) RP-HPLC (C18)≥ 98.0%
Purity (³¹P NMR) ³¹P NMR (CDCl₃)≥ 98.0% (Single peak ~150 ppm)
Identity ¹H NMR / ESI-MSConsistent with structure
Water Content Karl Fischer≤ 0.3% (Critical for coupling efficiency)
Residual Solvents GC-Headspace< 1% total
Mechanism of Action (Biological Context)

The following diagram illustrates why this specific modification is synthesized—its role in blocking Watson-Crick pairing while maintaining helix stability.

BiologicalMechanism Mod N3-Methyl Modification Effect1 Blocks Hydrogen Bond Donor (N3-H) Mod->Effect1 Sugar 2'-O-Alkyl Modification Effect3 Locks Sugar in C3'-endo (A-form) Sugar->Effect3 Effect2 Prevents A:U Watson-Crick Pairing Effect1->Effect2 Result Therapeutic Outcome: Immune Evasion & Nuclease Resistance Effect2->Result Effect3->Result

Figure 2: Structure-Activity Relationship of the 2'-O-alkyl-N3-methyluridine modification.

Troubleshooting & Expert Tips

  • Regioisomer Separation: If separation of 2'-O-Me and 3'-O-Me is difficult after the Tin reaction, consider borate complexation. Adding borate buffer during the column chromatography can retard the migration of the 2',3'-cis diol (unreacted starting material) or influence the retention of the 3'-isomer. However, careful gradient elution (0.5% MeOH increments) usually suffices.

  • N3-Methylation Over-reaction: Avoid using strong bases like NaH for the N3-methylation step. Strong bases can deprotonate the 3'-OH or 5'-OH, leading to O-methylation side products (e.g., 3'-O,N3-dimethyl). K₂CO₃/Acetone is mild enough to be specific for N3.

  • Phosphoramidite Stability: Ensure the final product is stored at -20°C under Argon. Oxidation of the P(III) to P(V) is the primary degradation pathway. If ³¹P NMR shows a peak at ~10-30 ppm, the amidite has oxidized.

References

  • Synthesis of N3-Methyluridine and 2'-O-Alkyl Analogs Title: Synthesis of this compound- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Source: Current Protocols (Wiley), 2024. URL:[Link]

  • Tin-Mediated Regioselective Alkylation Title: Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols (Foundational method for Tin chemistry).[1] Source: Organic Letters, 1999 / Organic Chemistry Portal. URL:[Link]

  • Therapeutic Applications of Modified Oligos Title: Future directions for medicinal chemistry in the field of oligonucleotide therapeutics.[6] Source: ETH Zurich Research Collection. URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting N3-Methyluridine chemical synthesis yields

Technical Support Center: Optimizing N3-Methyluridine ( ) Synthesis

Topic: Troubleshooting Chemical Synthesis Yields & Regioselectivity Role: Senior Application Scientist Status: Active Support

Introduction: The N3-Methylation Challenge

Welcome to the technical support hub for nucleoside chemistry. You are likely here because your synthesis of This compound (


)

The central challenge in synthesizing

regioselectivityN3O2/O4

This guide moves beyond standard protocols to address the causality of failure, providing self-validating workflows to restore your yields.

Module 1: Regioselectivity (The "O-Alkylation" Trap)

User Issue:

"My LC-MS shows a mass peak of M+14, but the NMR shift is wrong, and the product doesn't crystallize. Is it O-methylation?"

Technical Diagnosis:

Yes. This is the classic Hard-Soft Acid-Base (HSAB) mismatch.

  • N3 (Nitrogen): A "softer" nucleophile. Favored by soft electrophiles and polar aprotic solvents that do not tightly solvate the anion.

  • O2/O4 (Oxygen): "Harder" nucleophiles. Favored by hard electrophiles and conditions where the cation coordinates tightly to the oxygen, promoting attack at that site.

Troubleshooting Protocol:

Step 1: Audit Your Base & Solvent The counter-cation of your base plays a massive role in directing the alkylation.

Base / ReagentSolventN3 : O4 SelectivityMechanism Note
DBU (Recommended)DMF/CH₃CN High (>95:5) Non-nucleophilic, bulky cation prevents O-coordination.
K₂CO₃ AcetoneModerate (~70:30)K⁺ coordinates O4, increasing its nucleophilicity.
NaH THFPoor (Mixture)Tight ion pairing promotes O-alkylation.
MeI (Methyl Iodide)--High"Soft" electrophile (Iodide leaves easily).
MeOTs / DMS --Low"Hard" electrophiles favor O-attack.

Step 2: The Self-Validating Reaction Setup Do not proceed blindly. Use this checkpoint protocol:

  • Dissolve 1 eq of protected uridine (e.g., 2',3',5'-tri-O-TBDMS-uridine) in anhydrous DMF (0.1 M).

  • Add 1.2 eq DBU at 0°C. Stir for 15 min.

  • Add 1.1 eq MeI dropwise.

  • Validation Check (TLC): Spot the reaction after 30 mins.

    • N3-Me Product: typically moves slightly higher (less polar) than starting material but remains UV active (254 nm).

    • O-Me Product: moves significantly higher and often loses the characteristic UV absorption max of uridine (shifts to ~230-240 nm due to loss of conjugation).

  • Stop Condition: If you see a fluorescent spot (blueish) under long-wave UV, you likely have O-alkylation. Action: Lower temperature to -20°C and switch solvent to Acetonitrile.

Module 2: Protecting Group Strategy

User Issue:

"I'm getting N3-methylation, but I'm losing my sugar protecting groups, or I can't deprotect them later without degrading the base."

Technical Diagnosis:

The N3-methyl bond is stable, but the glycosidic bond in

Recommended Workflow:
Option A: The Robust Route (Silyl Protection)

Best for small-scale, high-purity needs.

  • Protection: TBDMS-Cl / Imidazole / DMF. (Protects 2', 3', 5').[1][2][3][4]

  • Methylation: MeI / DBU / DMF.

  • Deprotection: TEA·3HF (Triethylamine trihydrofluoride).

    • Why: TBAF is too basic and can cause migration. Acidic deprotection (HCl) risks glycosidic bond cleavage. TEA·3HF is buffered and gentle.

Option B: The Scalable Route (Benzoyl Protection)

Best for gram-scale synthesis.

  • Protection: BzCl / Pyridine.

  • Methylation: MeI / K₂CO₃ / DMF (Benzoyl groups are less prone to migration than Acetyls).

  • Deprotection: NH₃ / MeOH (Ammonolysis).[5]

    • Warning: Monitor strictly. Prolonged exposure to ammonia can attack the C4 position of the uracil ring, converting it to cytosine derivatives, especially when N3 is methylated (which activates C4 for nucleophilic attack).

Module 3: Visualizing the Failure Points

The following diagram maps the decision logic for troubleshooting low yields.

TroubleshootingFlowStartStart: Low m3U YieldCheckTLCStep 1: Check TLC/LC-MS(Crude Mixture)Start->CheckTLCIncRxnIssue: Incomplete ReactionCheckTLC->IncRxnStarting Material VisibleWrongSpotIssue: O-Alkylation(High Rf, UV Shift)CheckTLC->WrongSpotNew Spot (High Rf)MultiSpotIssue: Sugar Alkylation(Protecting Group Failure)CheckTLC->MultiSpotComplex MixtureSolventCheckCheck Solvent Dryness(Water kills MeI)IncRxn->SolventCheckEquivCheckIncrease MeI to 2.0 eqAdd catalytic DMAPSolventCheck->EquivCheckSuccessTarget: Pure N3-Me-UridineEquivCheck->SuccessBaseSwapSwitch Base:Use DBU (Softer cation)WrongSpot->BaseSwapTempDropLower Temp to -20°CBaseSwap->TempDropTempDrop->SuccessProtSwapSwitch to TBDMS(Steric Bulk prevents O-Me)MultiSpot->ProtSwapProtSwap->Success

Caption: Diagnostic flow for identifying the root cause of yield loss in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use Mitsunobu conditions for N3-methylation? A: Yes, and it is often superior for complex alkyl chains, but overkill for simple methylation.

  • Protocol: Protected Uridine + MeOH + PPh₃ + DIAD in THF.

  • Benefit: Mitsunobu conditions are strictly neutral, avoiding the base-mediated degradation of sensitive sugar modifications (like 2'-F or 2'-OMe) often found in therapeutic RNAs [1].

Q2: How do I separate this compound from O4-methyluridine? A: They have distinct chromatographic properties.

  • Stationary Phase: Silica Gel (Standard).

  • Eluent: 0-5% Methanol in DCM.

  • Differentiation: O4-methyluridine is significantly less polar (elutes earlier) because it loses the N3-H hydrogen bond donor capability. This compound retains some polarity but is still less polar than the unmethylated starter.

Q3: Why is my yield dropping during the final deprotection? A: You are likely using ammonia (NH₄OH) for too long.

  • Mechanism:[2][5][6][7] The N3-methyl group makes the C4 position more electrophilic. Ammonia can attack C4, displacing the oxygen and converting your Uridine into N3-methylcytidine or degrading the ring entirely.

  • Fix: Switch to Methylamine in Ethanol (shorter reaction time) or use TBDMS protection with Fluoride deprotection to avoid nucleophilic bases entirely [2].

References

  • Sahoo, A., et al. (2024).[8] "this compound and 2′-O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry." Bioorganic & Medicinal Chemistry. [4]

  • Gore, K. R., et al. (2024).[8] "Synthesis of this compound- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides." Current Protocols.

  • Chui, H. M., et al. (2002).[9] "Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3Ψ and Ψ." Journal of Organic Chemistry.

improving coupling efficiency of N3-Methyluridine phosphoramidite

Technical Support Center: N3-Methyluridine ( ) Phosphoramidite Optimization

Topic: Improving Coupling Efficiency & Synthesis Fidelity

Status: Operational | Tier: Advanced Application Support

Introduction: The this compound Challenge

Welcome to the Advanced RNA Synthesis Support Center. You are likely here because standard RNA protocols are yielding suboptimal results with This compound (


)

Unlike standard Uridine,

  • Steric Hindrance: The methyl group alters the spatial environment near the reactive phosphoramidite center, potentially slowing down the nucleophilic attack by the 5'-OH of the growing chain.

  • Kinetics: The standard 6-minute RNA coupling window is often insufficient for

    
     to reach >98% efficiency, leading to accumulation of (n-1) deletion mutants.
    
  • Hydrophobicity: The methylation increases lipophilicity, which can alter solubility profiles in Acetonitrile (ACN).

This guide synthesizes field data and thermodynamic principles to optimize your coupling efficiency.

Module 1: Reagent Preparation & Handling

The Golden Rule: Coupling efficiency is defined before the bottle is even placed on the synthesizer.

Concentration & Solubility

Standard RNA phosphoramidites are often used at 0.05 M or 0.07 M. For

  • Recommendation: Dissolve

    
     phosphoramidite to a final concentration of 0.10 M to 0.12 M  in anhydrous Acetonitrile (ACN).
    
  • Why: According to Le Chatelier’s principle, increasing the concentration of the incoming amidite shifts the equilibrium toward product formation (the phosphite triester), compensating for slower kinetics [1].

Moisture Control (The Silent Killer)

N3-methyl modifications do not protect the phosphoramidite moiety from hydrolysis. Water competes with the 5'-hydroxyl group for the activated amidite.[1]

  • Protocol:

    • Use ACN with <10 ppm water content .[2]

    • Mandatory: Add activated 3Å molecular sieves to the dissolved amidite solution. Allow it to sit for at least 4 hours (preferably overnight) before installation on the synthesizer.

    • Validation: If your coupling efficiency drops below 95%, check the trap/sieve integrity first.

Module 2: The Optimized Coupling Cycle

This is the core intervention point. Do not use the standard "RNA 1.0µmol" protocol without modification.

Activator Selection

The choice of activator dictates the reaction rate.

  • Standard: 1H-Tetrazole (Too slow for hindered bases).

  • Recommended: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) .[3]

  • Mechanism: ETT has a lower pKa (4.28) compared to Tetrazole (4.89), making it a more potent proton donor for activating the phosphoramidite diisopropylamino group, significantly accelerating the coupling of sterically hindered modified bases [2].

Coupling Time & Strategy

Data indicates that

2x to 3x
ParameterStandard RNA ProtocolOptimized

Protocol
Coupling Time 6 - 8 minutes12 - 15 minutes
Coupling Mode Single CoupleDouble Couple (Recommended for >40-mers)
Activator Tetrazole0.25 M ETT in Acetonitrile
Capping StandardStandard (Ac2O/N-Methylimidazole)

Double Coupling Strategy: If you observe n-1 deletion sequences (missing the

  • Inject Amidite + Activator.

  • Wait 8 minutes.

  • Wash (ACN).

  • Re-inject Amidite + Activator.

  • Wait 8 minutes.

  • Proceed to Capping.

Module 3: Visualization of the Synthesis Logic

The following diagram illustrates the decision matrix for incorporating

m3U_Optimization_WorkflowStartStart Synthesis CycleDeblock1. Detritylation (TCA/DCM)Start->DeblockCheck_BaseIs Next Base m3U?Deblock->Check_BaseStd_CoupleStandard Coupling(6 min, 0.07M)Check_Base->Std_CoupleNo (A, C, G, U)Prep_StepPre-Check: 0.1M Conc?Activator = ETT?Check_Base->Prep_StepYes (m3U)Oxidation3. Oxidation (Iodine/Water)Std_Couple->OxidationExt_CoupleExtended Coupling(12-15 min)Prep_Step->Ext_CoupleExt_Couple->OxidationCapping4. Capping (Ac2O)Oxidation->CappingMonitorTrityl Monitor CheckCapping->MonitorResult_PassYield > 97%?ProceedMonitor->Result_PassHigh ConductivityResult_FailYield < 97%Action: Enable Double CoupleMonitor->Result_FailLow ConductivityResult_Fail->Ext_CoupleNext Cycle Adjustment

Figure 1: Logic flow for integrating this compound into automated synthesis cycles, highlighting the divergence from standard protocols.

Module 4: Troubleshooting & FAQs

Q1: I am seeing a distinct "n-1" peak in my Mass Spec analysis exactly where should be. Is the amidite bad?

Answer: It is unlikely the amidite is "bad" chemically, but it is likely "slow." An n-1 peak indicates a coupling failure . The 5'-OH was not reacted, was subsequently capped, and the chain was terminated.

  • Fix: Switch to 0.25 M ETT activator and increase coupling time to 15 minutes . If the problem persists, ensure your acetonitrile is strictly anhydrous (<30 ppm water) [3].

Q2: Can I use standard Ammonium Hydroxide for deprotection?

Answer: Yes. The N3-methyl group is a stable alkyl modification and is not removed by standard nucleophilic deprotection conditions (Ammonium Hydroxide/Methylamine, AMA, or NH4OH).

  • Caution: While

    
     is stable, ensure that your other RNA protecting groups (like TBDMS or TOM on the 2'-OH) are compatible with your chosen deprotection method. Standard conditions (AMA at 65°C for 10 min) are generally safe for 
    
    
    [4].
Q3: My coupling efficiency is fine (98%), but the final yield is low. Why?

Answer: Check your Detritylation step. Modified bases can sometimes alter the conformation of the growing strand, making the 5'-DMT group harder to access for the acid (TCA).

  • Fix: Increase the volume or flow duration of the Deblock reagent (3% TCA in DCM) by 20% for the step immediately following the

    
     insertion.
    
Q4: Is compatible with "Ultra-Mild" deprotection?

Answer: Yes. Since

References

  • Glen Research. Technical Brief: Synthesis of Long Oligonucleotides - Coupling Step. Retrieved from [Link]

  • Sahoo, A., et al. (2024). this compound and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry.[4][5] Bioorganic & Medicinal Chemistry.[2][3][6] Retrieved from [Link]

challenges in N3-Methyluridine detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Troubleshooting Mass Spectrometry Detection of N3-Methyluridine (m3U) in RNA

Welcome to the Advanced Support Hub

You have reached the specialized support tier for epitranscriptomic mass spectrometry. This guide addresses the specific challenges of detecting This compound (m³U) , a modification critical for ribosome function (23S/28S rRNA) but notoriously difficult to distinguish from its isobaric counterparts.

Unlike standard nucleoside analysis, m³U detection requires a multi-dimensional approach combining chromatographic resolution with specific fragmentation logic. Below are the field-proven protocols and troubleshooting workflows.

Module 1: The Isobaric Trap (Isomer Differentiation)

User Query: "I have a precursor ion at m/z 259.1. How do I confirm it is m³U and not m⁵U or Um?"

Technical Diagnosis: The mass


 (protonated) corresponds to the formula 

. This mass is shared by three common RNA modifications:
  • m³U (3-methyluridine) – Base methylation.[1]

  • m⁵U (5-methyluridine / Ribothymidine) – Base methylation.

  • Um (2'-O-methyluridine) – Ribose methylation.

Troubleshooting Workflow: You cannot rely on the precursor mass alone. You must use MS/MS fragmentation patterns to separate ribose-methylated forms from base-methylated forms, and then use chromatography to separate the base-methylated isomers.

Step 1: MS/MS Fragmentation Logic

Check your MS2 spectrum for the "Signature Neutral Loss."

IsomerModification SitePrecursor (

)
Major Fragment (

)
Neutral LossDiagnostic Logic
Um Ribose (2'-OH)259.1113 (Uracil base)146 Da (Methyl-Ribose)Excluded. Loss of base leaves methylated ribose.
m³U Base (N3)259.1133 (Ribose)126 Da (Methyl-Uracil)Candidate. Base carries the methyl group.
m⁵U Base (C5)259.1133 (Ribose)126 Da (Methyl-Uracil)Candidate. Indistinguishable from m³U by standard MS2.
Step 2: Chromatographic Separation (The m³U vs. m⁵U Filter)

Since m³U and m⁵U share the same primary fragment (


 133), they must  be separated by Retention Time (RT).
  • Protocol: Use a Porous Graphitic Carbon (PGC) column or optimized HILIC.

  • Behavior: On PGC columns, m³U typically elutes after m⁵U due to the hydrophobicity of the N3-methyl group masking a hydrogen bond donor. On C18, separation is often poor without very shallow gradients.

Visual Troubleshooting Tree:

m3U_Identification Start Precursor m/z 259.1 Detected MS2 Analyze MS/MS Fragmentation Start->MS2 Frag113 Major Fragment: m/z 113 (Neutral Loss 146) MS2->Frag113 Ribose Methylation Frag133 Major Fragment: m/z 133 (Neutral Loss 126) MS2->Frag133 Base Methylation ID_Um ID: Um (2'-O-methyluridine) Frag113->ID_Um CheckRT Check Chromatography (RT) Frag133->CheckRT RT_Early RT Match: Standard A (Usually m5U) CheckRT->RT_Early RT_Late RT Match: Standard B (Usually m3U) CheckRT->RT_Late

Figure 1: Decision logic for distinguishing isobaric methyluridine isomers (


 259.1).
Module 2: Sensitivity & Signal Suppression

User Query: "My m³U signal is weak or inconsistent compared to canonical nucleosides. Is it degrading?"

Technical Diagnosis: this compound is relatively stable, but its detection is often plagued by Ion Suppression and Isotopic Crosstalk .

Issue 1: Isotopic Crosstalk (The Cytidine Interference)

The M+1 isotope of 5-methylcytidine (m⁵C, mass 258.1) is 259.[2][3]1. Since m⁵C is often more abundant than m³U, its isotope can mask the m³U peak.

  • Validation Step: Check the extracted ion chromatogram (EIC) of

    
     258.1 (m⁵C). If the "m³U" peak at 259.1 aligns perfectly with the m⁵C peak, it is likely an isotope artifact, not real m³U.
    
Issue 2: Mobile Phase pH

Methylation at N3 removes a proton donor. This changes the pKa of the base.

  • Optimization: Ensure your mobile phase pH is acidic (pH 5.3 with Ammonium Acetate is standard). High pH can suppress protonation in positive mode ESI.

Module 3: Experimental Protocol (Sample Preparation)

User Query: "What is the gold-standard digestion protocol to ensure I don't lose m³U?"

Technical Diagnosis: Incomplete digestion is a common source of error. If the phosphodiester bond next to m³U is resistant to cleavage, the nucleoside will not be detected as a monomer.

Recommended Workflow:

  • Denaturation: Heat RNA (95°C, 2 min) then rapid chill.

  • Digestion (Two-Step):

    • Step A: Nuclease P1 (or S1 Nuclease) + Phosphodiesterase (Snake Venom) in Ammonium Acetate buffer (pH 5.3). Incubate 37°C for 2-4 hours.

    • Step B: Add Alkaline Phosphatase (FastAP) + Bicarbonate buffer (to raise pH to ~8). Incubate 37°C for 1 hour.

  • Filtration: 10 kDa MWCO filter to remove enzymes (Critical for preventing column fouling).

Visual Workflow:

Sample_Prep RNA Purified RNA Denature Denature 95°C / 2 min RNA->Denature Digest1 Nuclease P1 + PDE (pH 5.3, 37°C) Denature->Digest1 Digest2 Alk. Phosphatase (pH 8.0, 37°C) Digest1->Digest2 Filter 10kDa Filter Remove Enzymes Digest2->Filter LCMS LC-MS Injection Filter->LCMS

Figure 2: Enzymatic digestion workflow optimized for modified nucleoside recovery.

FAQ: Rapid Fire Troubleshooting

Q: Can I use a C18 column for m³U? A: Yes, but it is not ideal. m³U and m⁵U often co-elute on standard C18 gradients. If you must use C18, use a very shallow gradient (e.g., 0% to 5% B over 15 minutes) and lower the column temperature (20°C) to improve selectivity [1]. However, Porous Graphitic Carbon (PGC) is superior for polar isomer separation.

Q: Why do I see m³U in my mRNA samples? A: Proceed with caution. m³U is canonically a ribosomal RNA (rRNA) modification (e.g., position 1915 in human 28S rRNA). If you detect it in mRNA, verify your purification. It is highly likely you have rRNA contamination. Use an rRNA depletion kit or poly-A selection and check if the m³U signal disappears.

Q: Is there a chemical derivatization method to confirm m³U? A: Yes. The CMCT (carbodiimide) reaction is often used.[4] CMCT reacts with the N3 position of Uridine.

  • Logic: If the N3 position is already methylated (m³U), CMCT cannot bind.

  • MS Validation: Treat sample with CMCT.[4] Unmodified U will shift mass (+CMCT). m³U will not shift mass. This "negative labeling" confirms the N3 blockage [2].

References
  • Kellner, S., et al. (2014). "Profiling of RNA modifications by liquid chromatography-tandem mass spectrometry." Methods in Enzymology. Link

  • Pomerantz, S. C., & McCloskey, J. A. (2005). "Analysis of RNA modifications by mass spectrometry." Methods in Enzymology. Link

  • Jora, M., et al. (2018).[5] "Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD)." Journal of the American Society for Mass Spectrometry.[5][6] Link

  • Wetzel, C., & Limbach, P. A. (2016). "Mass spectrometry of modified nucleosides." Analyst. Link

Sources

overcoming poor yields in N3-Methyluridine modified oligo synthesis

Technical Support Center: N3-Methyluridine ( ) Oligo Synthesis

Introduction: The Paradox

This compound (

The Core Challenge: While

downstream degradation during deprotectionincorrect mass spectral interpretation

This guide deconstructs the synthesis workflow to isolate the true cause of yield loss.

Module 1: Pre-Synthesis & Coupling Strategy

The Issue: "My coupling efficiency is <95% according to trityl monitoring." The Reality:

Optimization Protocol
ParameterStandard RNA ProtocolOptimized

Protocol
Technical Rationale
Amidite Conc. 0.05 M0.10 M - 0.12 M Higher kinetic driving force overcomes steric hindrance at the N3 position.
Coupling Time 3–4 mins6–10 mins Slower diffusion and transition state formation require extended contact time.
Activator ETT (0.25 M)ETT (0.25 M) or BTT 5-Ethylthio-1H-tetrazole (ETT) is preferred for RNA to reduce acidity compared to DCI.
Water Content < 50 ppm< 30 ppm

amidites are hydrophobic but sensitive; strictly anhydrous Acetonitrile is non-negotiable.
Critical Checkpoint: The "Next base" Effect

The yield drop often occurs after the

  • Action: Double-couple the base immediately following the

    
     insertion.
    

Module 2: The "Danger Zone" – Deprotection

The Issue: "Trityl colors were bright orange (good synthesis), but my final yield is low, or the mass spec is wrong." The Diagnosis: You likely used AMA (Ammonium Hydroxide/Methylamine) or harsh heat.

The Mechanism of Failure (Chemical Incompatibility)

Unlike standard Uridine, This compound is susceptible to nucleophilic attack at the C4 position.

  • Standard Uridine: In basic conditions (ammonia), the N3-H deprotonates (

    
    ), creating an anionic ring that repels nucleophiles.
    
  • This compound: The N3-Methyl group prevents deprotonation. The ring remains neutral, leaving the C4-carbonyl highly electrophilic .

  • The AMA Trap: Methylamine (a strong nucleophile in AMA) attacks C4, displacing the oxygen.

    • Result: Conversion of

      
       to 
      
      
      -dimethylcytidine
      .
    • Observation: Mass shift and loss of the desired Uridine product.

Recommended Deprotection Protocols
MethodReagentsConditionsCompatibility
Method A (Safest) UltraMild (Potassium Carbonate in MeOH)4 hrs @ RTExcellent. Requires UltraMild (Pac-dA, Ac-dC, iPr-Pac-dG) supports/amidites.
Method B (Standard)

(conc.) / EtOH (3:1)
16 hrs @ 55°CGood. Ammonia is less nucleophilic than methylamine. Acceptable for standard protecting groups.[1]
Method C (Forbidden) AMA (

/

)
65°CFAIL. Causes U

C transition. DO NOT USE.

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose the specific point of failure in your experiment.

TroubleshootingStartProblem: Low Yield of m3U OligoCheckTritylStep 1: Check Trityl Monitor(During Synthesis)Start->CheckTritylTritylLowTrityl is Faint/Low(<90%)CheckTrityl->TritylLowPoor ColorTritylHighTrityl is Bright/High(>95%)CheckTrityl->TritylHighGood ColorCouplingIssueIssue: Coupling EfficiencyTritylLow->CouplingIssueDeprotectionIssueStep 2: Check Mass Spec(Post-Synthesis)TritylHigh->DeprotectionIssueActionCouplingAction: Increase Coupling Time (10m)Check Water Content (<30ppm)CouplingIssue->ActionCouplingMassCorrectMass is CorrectBut Low QuantityDeprotectionIssue->MassCorrectMassShiftMass Shift Observed(U -> C transition)DeprotectionIssue->MassShiftActionCleavageIssue: Cleavage/HandlingLoss during precipitation?MassCorrect->ActionCleavageActionChemIssue: Chemical DegradationDid you use AMA?MassShift->ActionChem

Figure 1: Diagnostic workflow for isolating yield loss in modified RNA synthesis.

Frequently Asked Questions (Technical Q&A)

Q1: I see a mass peak corresponding to [M-1] or [M-16] relative to my expected


 oligo. What happened?A:
  • Corrective Action: Switch to Ammonium Hydroxide (55°C, 16h) or UltraMild chemistry .

Q2: Can I use standard TBDMS RNA deprotection (TEA.3HF) for the 2'-OH groups? A: Yes. The N3-methyl group does not interfere with 2'-silyl deprotection. Standard TEA.3HF or TBAF protocols are compatible. However, ensure your initial base deprotection (step 1) was gentle enough to preserve the N3-methyl ring integrity.

Q3: My oligo is pure by HPLC, but the yield is 50% lower than my unmodified control. Why? A:

  • Extinction Coefficient: The N3-methyl group changes the UV absorbance properties. Ensure you are using the correct

    
     (epsilon) value for quantification. 
    
    
    has a different
    
    
    than U.
  • Aggregation:

    
     blocks Watson-Crick base pairing. While this usually reduces secondary structure, in certain sequences, it can force the RNA into "hydrophobic collapse" aggregates that don't elute normally on RP-HPLC.
    
  • Tip: Run your HPLC column at 60°C to disrupt aggregates during purification.

Q4: Does this compound affect the "Trityl-On" purification method? A: Yes. The methyl group adds lipophilicity. If you are performing DMT-ON purification, the retention time will shift slightly later than an unmodified control. If you use a tight collection window based on standard RNA, you might be cutting off your product peak.

References

  • Glen Research. (2023). N3-Methyl-Uridine and N3-Methyl-Cytidine: Synthesis and Deprotection Strategies. Glen Report. [Link]

minimizing side reactions in N3-Methyluridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Nucleic Acid Chemistry Division Subject: Technical Guide: Minimizing Side Reactions in N3-Methyluridine (m3U) Synthesis

Executive Summary

This compound (m3U) is a critical nucleoside modification used to enhance the nuclease resistance and thermodynamic stability of RNA therapeutics (siRNA, mRNA). However, its synthesis is plagued by regioselectivity issues—specifically the competition between N3-methylation (desired) and O4-alkylation (undesired side reaction).

This guide provides an autonomous troubleshooting framework for minimizing these side reactions. It synthesizes chemical engineering principles with enzymatic precision to ensure high-purity m3U production.

Part 1: Chemical Synthesis – Minimizing Regio-Isomeric Impurities

The primary challenge in chemical synthesis is the tautomeric equilibrium of the uracil base. Under basic conditions, the N3-proton is removed, creating an ambident anion that can react at either the N3-nitrogen or the O4-oxygen .

Critical Troubleshooting: N3 vs. O4 Selectivity
Parameter Recommendation Scientific Rationale
Solvent System Polar Aprotic (DMF or DMSO) High dielectric constant solvents dissociate the ion pair, favoring the softer nucleophile (N3) over the harder nucleophile (O4). Low-polarity solvents (Toluene, THF) favor O-alkylation.
Base Selection DBU or Cesium Carbonate Use a hindered organic base (DBU) or a large cation inorganic base (Cs₂CO₃). The "naked" anion in DMF favors N-alkylation. Avoid small cations (Li⁺, Na⁺) which can coordinate to O4, promoting O-attack.
Protecting Groups 2',3',5'-Tri-O-benzoyl Bulky protecting groups on the ribose sugar sterically hinder the O4 position slightly more than the N3, improving selectivity.
Temperature 0°C to Room Temp Higher temperatures increase the entropy of the system, often reducing regioselectivity and increasing O4-methyl byproducts.
Protocol 1: Regioselective N3-Methylation of Protected Uridine

Objective: Synthesize this compound with <5% O4-isomer.

  • Protection: Start with 2',3',5'-tri-O-benzoyluridine .

    • Why: Benzoyl groups are stable under methylation conditions and provide necessary lipophilicity.

  • Activation: Dissolve substrate in anhydrous DMF (0.1 M). Add 1.1 eq. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Checkpoint: Solution should turn slightly yellow, indicating deprotonation.

  • Methylation: Add 1.2 eq. Methyl Iodide (MeI) dropwise at 0°C.

    • Mechanism:[1][2][3] MeI is a "soft" electrophile. According to HSAB (Hard-Soft Acid-Base) theory, the soft N3 anion prefers the soft MeI, whereas harder electrophiles (like dimethyl sulfate) might increase O-methylation.

  • Quenching: Stir for 2 hours at RT. Quench with MeOH.

  • Purification: Evaporate DMF. Redissolve in DCM and wash with water.

    • Critical Step: Perform column chromatography. The O4-methyl isomer is typically less polar (moves faster) than the N3-methyl isomer on silica gel due to the loss of the hydrogen bond donor at N3.

Part 2: Enzymatic Synthesis – Specificity Over Yield

For applications requiring 100% regioselectivity (e.g., isotopically labeled standards), enzymatic synthesis is superior, though harder to scale.

Common Pitfall: Researchers often confuse m3U (this compound) with m5U (5-methyluridine/ribothymidine).

  • TrmA (E. coli) and Trm2 (Yeast) synthesize m5U . Do NOT use these for m3U.

  • Target Enzyme: Use Bmt3 (from Saccharomyces cerevisiae) or its human homologs (e.g., METTL family members with N3-specificity).

Troubleshooting Enzymatic Reactions

Q: My reaction yield is low (<10%). What is wrong?

  • A1: Cofactor Instability. S-adenosylmethionine (SAM) degrades rapidly at pH > 7.5. Maintain pH at 7.0–7.4.

  • A2: Product Inhibition. S-adenosylhomocysteine (SAH) is a potent inhibitor of methyltransferases. Add SAH nucleosidase and adenine deaminase to scavenge SAH and drive the reaction forward.

Part 3: Analytical Validation (QC)

You must validate that your product is N3-Me-U and not O4-Me-U.

Diagnostic Signals:

  • UV Spectroscopy:

    • N3-Me-U:

      
       is similar to Uridine (~262 nm) but pH-independent (no N3 proton to lose).
      
    • O4-Me-U: Significant bathochromic shift (red shift) and distinct spectral shape.

  • NMR (

    
    H): 
    
    • N3-Me-U: Look for the N-Me singlet around 3.2–3.4 ppm .

    • O4-Me-U: The O-Me singlet typically appears downfield around 3.9–4.0 ppm .

Visualizing the Pathway

The following diagram illustrates the chemical decision tree and the competition between N3 and O4 pathways.

N3_Synthesis_Pathway cluster_conditions Optimization Factors Uridine Starting Material: Protected Uridine Anion Intermediate: Ambident Anion Uridine->Anion Deprotonation (DBU/Base) N3_Path Path A: Soft-Soft Interaction (Polar Solvent / Soft Electrophile) Anion->N3_Path Major Pathway in DMF O4_Path Path B: Hard-Hard Interaction (Non-polar Solvent / Hard Electrophile) Anion->O4_Path Minor Pathway (Side Reaction) Product_N3 Target Product: This compound (m3U) N3_Path->Product_N3 Methylation at N3 Product_O4 Impurity: O4-Methyluridine O4_Path->Product_O4 Alkylation at O4 Factor1 Solvent: DMF/DMSO Factor2 Reagent: MeI (Soft)

Caption: Kinetic competition between N3-methylation (green) and O4-alkylation (red). High dielectric solvents favor the N3 pathway.

References

  • Synthesis of this compound and 2'-O-Alkyl Deriv

    • Source: Current Protocols (2024)
    • Citation: Sahoo, A. et al. "Synthesis of this compound- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites."[4][5]

    • URL:[Link]

  • Regioselectivity in Pyrimidine Alkyl

    • Source: Journal of Organic Chemistry (2022)
    • Citation: "Quick Access to Nucleobase-Modified Phosphoramidites...
    • URL:[Link]

  • Enzym

    • Source: PNAS (2024) / PubMed
    • Citation: "Conserved 5-methyluridine tRNA modific
    • URL:[Link]

  • Citation: "this compound (m3U) is a pyrimidine nucleoside...

Sources

purification strategies for N3-Methyluridine modified RNA

Technical Guide: Purification Strategies for N3-Methyluridine ( ) Modified RNA

Scope & Technical Definition

Target Analyte: this compound (


12345Distinction Alert:This compound (

)
  • Note: Do not confuse with N1-methylpseudouridine (

    
    ) , the modification used in COVID-19 mRNA vaccines to enhance translation and reduce immunogenicity. While purification principles overlap, the synthesis and structural behaviors differ significantly.
    

Primary Synthesis Route: Solid-Phase Chemical Synthesis (Phosphoramidite chemistry).

  • Constraint: Enzymatic incorporation (IVT) of

    
     is inefficient for high-density modification because T7 RNA polymerase relies on Watson-Crick pairing for nucleotide selection, which 
    
    
    sterically hinders.

Purification Logic: The Hydrophobic Shift

The purification strategy for

  • Increased Hydrophobicity: The addition of a methyl group at the N3 position increases the lipophilicity of the nucleobase compared to unmodified Uridine. This results in a retention time shift (delay) on Reversed-Phase HPLC columns.

  • Destabilized Secondary Structure: Unlike

    
     or 
    
    
    , which can stabilize stacking,
    
    
    disrupts hydrogen bonding (A-U pairing). This reduces the formation of stable secondary structures (hairpins/dimers) that often cause peak broadening or multiple elution species in unmodified RNA.
Workflow Visualization

PurificationWorkflowRawSampleRaw Synthesis Product(Crude Oligo)DecisionSelect Method Based on Length/ScaleRawSample->DecisionHPLCIP-RP HPLC(High Resolution)Decision->HPLC> 50 nmolHigh Purity Req.PAGEDenaturing PAGE(High Purity, Low Yield)Decision->PAGE< 50 nmolShort Oligos (<40nt)CartridgeCartridge/Spin Column(Desalting Only)Decision->CartridgeCrude ApplicationAnalysisQC: ESI-MS & Analytical HPLCHPLC->AnalysisCollect Main Peak(Elutes Later than U)PAGE->AnalysisExcise & EluteCartridge->Analysis

Figure 1: Decision matrix for purifying this compound modified RNA based on synthesis scale and purity requirements.

Protocol Module: Ion-Pair Reversed-Phase HPLC (IP-RP HPLC)

The Gold Standard. This method exploits the hydrophobic shift of

Experimental Setup
ComponentSpecificationRationale
Column C18 or C4 (e.g., XBridge Oligonucleotide BEH)C18 provides maximum hydrophobic interaction for resolving the methyl group shift.
Buffer A 100 mM TEAA (Triethylammonium Acetate), pH 7.0Ion-pairing agent masks the negative backbone charge, allowing hydrophobic interaction with the resin.
Buffer B 100 mM TEAA in 80% AcetonitrileOrganic modifier to elute RNA.
Temperature 50°C - 60°CElevated temperature prevents secondary structure formation, ensuring a single sharp peak.
Detection UV 260 nmStandard nucleic acid detection.
Step-by-Step Method
  • Equilibration: Flush column with 95% Buffer A / 5% Buffer B for 5 column volumes (CV).

  • Sample Prep: Dissolve crude RNA in Buffer A. Centrifuge at 12,000 x g for 10 min to remove particulates.

  • Gradient Execution:

    • 0-2 min: Isocratic 5% B (Load).

    • 2-20 min: Linear gradient 5% -> 25% B (Separation).

    • Note:

      
       RNA will elute 0.5 - 2.0 minutes later  than the equivalent unmodified RNA sequence depending on the number of modifications.
      
  • Fraction Collection: Collect the major peak. Discard the "shoulder" peaks (often n-1 failure sequences).

  • Desalting: Exchange fractions into water using Amicon Ultra spin filters (3K MWCO) or ethanol precipitation to remove TEAA salts.

Troubleshooting Center (Q&A)

Ticket #1: "I see multiple peaks for my purified single-sequence RNA."

Diagnosis: Conformational Heterogeneity or Incomplete Deprotection.

  • Mechanism: While

    
     disrupts base pairing, the RNA may still adopt stable alternative folds if the sequence is long (>40 nt). Alternatively, protecting groups (e.g., TBDMS on 2'-OH) may not be fully removed.
    
  • Solution:

    • Heat Check: Re-run analytical HPLC at 65°C. If peaks merge, it is a conformational issue.

    • Deprotection Verification:

      
       is stable in standard AMA (Ammonium Hydroxide/Methylamine) deprotection. However, ensure TBDMS removal (if used) was performed with TEA·3HF (Triethylamine trihydrofluoride) at 65°C for 2.5 hours. Incomplete 2'-O-deprotection adds significant hydrophobicity, creating "ghost" peaks eluting very late.
      
Ticket #2: "My yield is significantly lower than unmodified RNA synthesis."

Diagnosis: Coupling Efficiency or Steric Hindrance.

  • Mechanism: The methyl group at N3 can sterically hinder the coupling reaction during phosphoramidite synthesis, especially if adjacent to bulky bases (Purines).

  • Solution:

    • Increase Coupling Time: Extend the coupling step for the

      
       phosphoramidite from standard 2 min to 6-10 minutes .
      
    • Concentration: Use a higher concentration of the modified amidite (0.12 M instead of 0.1 M).

Ticket #3: "I cannot separate the modified RNA from the unmodified contaminant."

Diagnosis: Insufficient Hydrophobic Resolution.

  • Mechanism: If the sequence contains only one

    
     in a long strand (>50 nt), the hydrophobic shift (+1 methyl group) is diluted by the large hydrophilic backbone.
    
  • Solution:

    • Switch Buffer System: Change from TEAA to HFIP (Hexafluoroisopropanol) / TEA .

      • Recipe: 100 mM HFIP + 8.6 mM TEA in water (Buffer A) vs Methanol (Buffer B).

      • Why? HFIP is a stronger ion-pairing agent that dramatically improves resolution of minor hydrophobic differences.

    • Shallower Gradient: Reduce the gradient slope to 0.5% B per minute around the elution time.

Quality Control: Validating the Modification

You cannot rely on UV absorbance alone. You must verify the mass shift.

MethodExpected Result for

ESI-MS (Intact) Mass shift of +14.016 Da per modification relative to Uridine.
Nucleoside Digestion (LC-MS/MS) Digestion with Nuclease P1 + Phosphodiesterase. Detection of free

nucleoside (m/z ~259.09 for [M+H]+).
Bioanalyzer Single sharp band. (Note:

does not significantly alter electrophoretic mobility on Bioanalyzer compared to HPLC).
Mass Spec Fragmentation Pathway

MassSpecLogicParentPrecursor Ion(m3U Nucleoside)Fragment1Base Loss(m3U Base)Parent->Fragment1CID FragmentationGlycosidic Bond CleavageFragment2Ribose LossParent->Fragment2

Figure 2: Simplified fragmentation logic for confirming this compound identity via MS/MS.

References

  • Synthesis and Properties of this compound

    • Mathivanan, J., et al. (2021). "Synthesis and purification of N3-methylcytidine (m3C) modified RNA oligonucleotides." Current Protocols. (Describes analogous synthesis and deprotection workflows applicable to this compound).

  • HPLC Purification Mechanisms

    • Azarani, A., & Hecker, K. H. (2001). "RNA analysis by ion-pair reversed-phase high-performance liquid chromatography." Nucleic Acids Research. (Foundational text on IP-RP HPLC for RNA).

  • Structural Impact of this compound

    • Kierzek, E., et al. (2014). "The contribution of pseudouridine, 5-methylcytidine, and other modified nucleosides to the stability of RNA secondary structures." Biochemistry. (Details the destabilizing effect of N3-methylation on base pairing).

  • Mass Spectrometry of Modified RNA

    • Thüring, K., et al. (2016). "Mass spectrometric analysis of RNA modifications." Methods. (Protocols for identifying +14 Da shifts).

Technical Support Center: N3-Methyluridine (m3U) Sequencing

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of N3-Methyluridine (m3U) in RNA sequencing. This guide is designed to provide both high-level FAQs and in-depth troubleshooting to help you address and mitigate sequencing errors associated with this critical RNA modification.

Introduction: The m3U Challenge

This compound (m3U) is a post-transcriptional RNA modification found in various RNA species, including ribosomal RNA (rRNA).[1] While essential for cellular function, the methyl group on the N3 position of uridine disrupts the Watson-Crick base-pairing face. This interference poses a significant challenge during the reverse transcription (RT) step of RNA sequencing, often leading to stalls or misincorporation of nucleotides.[2][3] These events can manifest as specific signatures in your sequencing data, such as premature transcript termination or an increase in single nucleotide variants (SNVs), which can be misinterpreted as genetic mutations rather than epitranscriptomic marks. Understanding and addressing these artifacts are crucial for accurate data interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding m3U sequencing errors.

Q1: What is the most common sequencing error caused by m3U?

A: The most common error is a uridine (U) to cytidine (C) substitution in the final sequencing data. This occurs because the methyl group on m3U can cause some reverse transcriptase enzymes to misincorporate a guanine (G) opposite the m3U during cDNA synthesis. This G is then read as a C in the final sequence.

Q2: My data shows a high number of truncated reads at specific locations. Could this be due to m3U?

A: Yes, this is a strong possibility. Many reverse transcriptases stall or terminate when they encounter an m3U modification because the methyl group blocks the formation of a proper base pair.[2] This results in a pile-up of reads ending at the position immediately preceding the m3U site.

Q3: Can my choice of reverse transcriptase enzyme affect the error rate at m3U sites?

A: Absolutely. Different reverse transcriptases have varying sensitivities to RNA modifications.[2][4] Some enzymes are more prone to stalling, while others might read through the modification but with a higher misincorporation rate. Enzyme selection is a critical step in mitigating m3U-related sequencing artifacts.

Q4: Are there computational methods to distinguish m3U-induced errors from genuine SNPs?

A: Yes, several bioinformatic approaches can help. These methods often look for characteristic "RT-signatures," such as a high rate of a specific substitution (e.g., U-to-C) at a particular site across many reads, which is less likely to be a random sequencing error or a heterozygous SNP. Comparing datasets prepared with different reverse transcriptases can also help computationally identify these sites.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based guides for resolving specific experimental issues.

Guide 1: Diagnosing the Source of U-to-C Substitutions

Q: I have a high rate of U-to-C substitutions in my RNA-seq data. How can I confirm if m3U is the cause and not another issue like RNA editing or a technical artifact?

A: Causality and Confirmation

The U-to-C substitution pattern is a classic signature of m3U, but it's essential to rule out other possibilities. The underlying mechanism is the disruption of the Watson-Crick pairing face by the N3-methyl group, which leads to misincorporation during reverse transcription.[2][3]

Workflow for Diagnosing U-to-C Substitutions

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Confirmation A High U-to-C substitution rate observed in RNA-seq data B Parallel RT Reactions: - Enzyme A (e.g., SuperScript IV - High Processivity) - Enzyme B (e.g., TGIRT-III - Prone to stalling at m3U) A->B C Analyze Data: Compare substitution rates and read-through at suspect sites B->C D Observe increased stalling with Enzyme B? C->D E Observe consistent U-to-C with Enzyme A? C->E F High Confidence m3U Site D->F Yes G Investigate other causes: - RNA editing (A-to-I) - Other modifications - PCR errors D->G No E->F Yes E->G No A Total RNA containing m3U B Reverse Transcription with low dNTP concentration A->B C m3U causes RT to stall or misincorporate (G) B->C D Size Selection & Library Preparation C->D E High-Throughput Sequencing D->E F Bioinformatic Analysis: Identify sites with high mismatch rates (U>C) and truncation events E->F G High-Confidence m3U Map F->G

Sources

Technical Support Center: Optimizing Annealing Conditions for m³U-Containing RNA Duplexes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-methyluridine (m³U) modified RNA.

Executive Summary: The m³U Challenge

The incorporation of 3-methyluridine (m³U) is a precision tool in RNA therapeutics and structural biology, often used to induce thermodynamic asymmetry in siRNAs or to probe the Watson-Crick-Franklin (WCF) face of RNA.

The Core Problem: Unlike standard modifications (e.g., 2'-F, 2'-OMe) that stabilize the helix, m³U is destabilizing . The methylation at the N3 position removes the essential hydrogen bond donor (N3-H), physically blocking canonical A-U base pairing and forcing a local structural distortion (often a bulge or non-canonical geometry).

This guide addresses the specific thermodynamic challenges of annealing these destabilized duplexes without compromising yield or integrity.

Part 1: Troubleshooting & FAQs
Q1: My m³U-modified duplex shows a significantly lower melting temperature (Tm) than predicted. Is this normal?

A: Yes, this is the expected mechanism of action for m³U. The Science: A standard U:A base pair relies on two hydrogen bonds. m³U replaces the N3 hydrogen with a methyl group (


), deleting one H-bond and introducing steric clash.
  • Impact: Expect a Tm depression of ~4–10°C per m³U modification , depending on nearest-neighbor context.

  • Troubleshooting: Do not use standard salt conditions (e.g., 100 mM NaCl) if your calculated Tm drops below 37°C. You must increase ionic strength to compensate for the lost hydrogen bonding.

  • Action: Increase NaCl concentration to 150–300 mM or supplement with 2 mM MgOAc (post-heat) to stabilize the backbone via charge screening.

Q2: I see "smearing" or multiple bands on my Native PAGE gel after annealing. What went wrong?

A: This indicates incomplete annealing or the formation of kinetically trapped metastable states (hairpins/aggregates). The Science: Because m³U destabilizes the target duplex, the energy gap between the "correct" duplex and "incorrect" intramolecular hairpins is narrowed. Rapid cooling (snap cooling) traps RNA in these local minima.

  • Action: Switch to a Controlled Linear Ramp .

    • Incorrect: 95°C

      
       Ice (Snap Cool).
      
    • Correct: 90°C

      
       25°C at a rate of -1°C per minute .
      
    • Reasoning: A slow ramp allows the strands to sample conformations and settle into the thermodynamic minimum (the duplex), even with the destabilizing m³U bump.

Q3: Should I use Magnesium (Mg²⁺) in my annealing buffer?

A: Use with extreme caution. The Science: While Mg²⁺ stabilizes RNA duplexes effectively, it also catalyzes hydrolysis of the phosphodiester backbone at high temperatures (the cleavage mechanism requires an in-line attack facilitated by divalent cations).

  • Protocol Recommendation:

    • Anneal in a Monovalent Buffer (Sodium/Potassium) first.

    • Add Mg²⁺ after the sample has cooled to room temperature if required for downstream applications (e.g., Ago2 loading).

Part 2: Optimized Annealing Protocol (m³U Specific)

This protocol is designed to maximize duplex yield for thermodynamically labile strands.

Reagents:

  • m³U-Optimized Buffer (2X): 60 mM HEPES (pH 7.4), 300 mM Potassium Acetate (KOAc). Note: We prefer KOAc over NaCl for better physiological relevance.

  • Nuclease-Free Water (DEPC-treated or equivalent).

Workflow:

  • Resuspension: Dissolve ssRNA pellets individually in water to 100 µM.

  • Mixing: Combine equimolar amounts (1:1 ratio) of Sense and Antisense strands.

    • Tip: If the m³U strand is the limiting reagent, use a 1.1x excess of the unmodified complementary strand to drive full hybridization.

  • Buffering: Add 2X Buffer to reach a final concentration of 30 mM HEPES, 150 mM KOAc .

  • Thermal Profile (The "Soft Landing" Ramp):

    • Step 1: Heat to 90°C for 2 minutes . (Avoid 95°C to reduce hydrolysis risk).

    • Step 2: Cool to 65°C at -2°C/sec (Fast drop to nucleation zone).

    • Step 3: Cool from 65°C to 25°C at -0.5°C/min (Critical slow annealing phase).

    • Step 4: Hold at 4°C.

Part 3: Comparative Data & Visualization
Table 1: Thermodynamic Impact of m³U on Duplex Stability

Data synthesized from structural studies (e.g., Sahoo et al., 2024; Kierzek et al.)

Duplex TypeModificationBase PairRelative Tm Change (

Tm)
Structural Consequence
Wild Type NoneU : AReference (0°C)Canonical Watson-Crick
Single Mod m³U (Internal)m³U : A-4°C to -8°C Loss of H-bond; Local distortion
Mismatch UnmodifiedU : C-6°C to -10°CWobble/Mismatch
Stabilized 2'-OMe-UU : A+1°C to +2°CC3'-endo sugar pucker lock

Key Insight: m³U destabilization is nearly equivalent to a full base-pair mismatch. Treat m³U-containing duplexes as if they are significantly shorter than their physical length.

Figure 1: Optimized Annealing Workflow for Labile RNA

AnnealingWorkflow cluster_ramp The 'Soft Landing' Ramp Start Resuspend ssRNA (100 µM in Water) Mix Mix Strands (1:1) + High Salt Buffer (150mM KOAc) Start->Mix Heat Denature 90°C for 2 min Mix->Heat Avoid Mg2+ Nucleate Fast Cool to 65°C (Nucleation Zone) Heat->Nucleate SlowCool Slow Ramp (-0.5°C/min) 65°C -> 25°C Nucleate->SlowCool Critical Step QC QC: Native PAGE (Check for monomer shift) SlowCool->QC Storage Store at -20°C (Avoid Freeze-Thaw) QC->Storage

Caption: Workflow emphasizes high ionic strength and a slow cooling ramp to overcome the m³U destabilization energy barrier.

References
  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Omega. Link

  • Kierzek, E., et al. (2014). The thermal stability of RNA duplexes containing modified base pairs placed at internal and terminal positions. Nucleic Acids Research.[1][2] Link

  • Thermo Fisher Scientific. Tech Tip #45: Anneal complementary pairs of oligonucleotides.Link

  • Integrated DNA Technologies (IDT). Annealing Oligos Protocol.Link

  • Kunkler, C.N., et al. (2022). A single natural RNA modification can destabilize a U•A-T-rich RNA•DNA-DNA triple helix.[3] RNA.[4][5][6][7][8][9][10][11] Link

Sources

Technical Support Center: Overcoming N3-Methyluridine (m³U) RT Stops

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges posed by N3-Methyluridine (m³U) during reverse transcription. It is structured to provide immediate, actionable solutions for researchers encountering truncated cDNA libraries or low coverage in m³U-rich RNA regions.

Topic: Troubleshooting and bypassing Reverse Transcription (RT) arrests caused by this compound. Audience: RNA Biologists, NGS Specialists, and Drug Discovery Scientists. Status: Active Guide [v2026.1]

The Mechanistic Barrier: Why m³U Stops Your Enzyme

Before applying a fix, it is critical to understand the molecular "roadblock." this compound (m³U) is a post-transcriptional modification where a methyl group is added to the N3 position of the uracil ring.

  • The Problem: The N3 position is essential for Watson-Crick base pairing (it serves as a hydrogen bond donor to Adenine). Methylation here creates steric hindrance and removes the proton required for hydrogen bonding.

  • The Result: Standard retroviral reverse transcriptases (like M-MuLV or AMV) cannot incorporate a nucleotide opposite m³U. They stall and dissociate, leading to cDNA truncation immediately 3' of the modification site.

Visualization: The Steric Blockade

m3U_Block_Mechanism Template RNA Template (contains m³U) RT_Enzyme Standard RT Enzyme (M-MuLV) Template->RT_Enzyme Binding Elongation cDNA Elongation RT_Enzyme->Elongation Stall Steric Clash at N3 (No H-Bonding) Elongation->Stall Encounter m³U DropOff Enzyme Dissociation (Truncated cDNA) Stall->DropOff Hard Stop

Figure 1: Mechanism of RT arrest. The N3-methyl group physically blocks the incoming dATP pairing, causing standard enzymes to abort synthesis.

Solution Module A: Enzymatic Bypass (The "Read-Through" Strategy)

Best for: Researchers who need full-length cDNA (e.g., RNA-seq, cloning) and can tolerate point mutations at the modification site.

Standard enzymes fail here. You must switch to High-Processivity Group II Intron RTs or engineered variants. The gold standard is TGIRT (Thermostable Group II Intron Reverse Transcriptase) .

Comparative Enzyme Performance Table
FeatureStandard M-MuLV (e.g., SSIII)Engineered M-MuLV (e.g., SSIV)TGIRT-III / MarathonRT
m³U Behavior Hard Stop (Truncation)Partial Stall (Context dependent)Read-Through (Mutation)
Mechanism Steric check failsImproved processivityOpen active site tolerates bulk
Outcome Loss of read coverageVariable length cDNAFull-length cDNA
Fidelity HighHighModerate (at mod site)
Use Case Standard qPCRDifficult secondary structureMapping modifications / tRNA-seq
Protocol: TGIRT-III Read-Through

Adapted from TGIRT-seq methodologies (Mohr et al., 2013; Katibah et al., 2014).

  • Template Preparation: Mix 10–100 ng of RNA with 1 µL of 1 µM primer (e.g., R2R DNA primer).

  • Annealing: Heat to 82°C for 2 min , then slowly cool to 25°C (critical for structured RNAs like tRNA).

  • Reaction Assembly:

    • Add TGIRT-III Enzyme (1 µL) to the template/primer mix.

    • Add Reaction Buffer (450 mM NaCl, 5 mM MgCl₂, 20 mM Tris-HCl pH 7.5, 5 mM DTT).

    • Pre-incubation: Incubate at 25°C for 30 min (allows TGIRT to bind template securely).

  • Initiation: Add dNTPs (1 mM final) to start synthesis.

  • Elongation: Incubate at 60°C for 15–30 min .

    • Note: The high temperature aids in unraveling secondary structures often found near m³U sites.

  • Termination: Add 5M NaOH to degrade RNA and stop the reaction.

Result: You will obtain full-length cDNA. The m³U site will likely appear as a T-to-C mismatch (or other mutation) in the sequencing data, which can be used to map the modification (Mutational Profiling).

Solution Module B: Chemical Removal (The "Demethylation" Strategy)

Best for: Researchers requiring high-fidelity sequences without mutations, or when using standard RT enzymes (e.g., Illumina TruSeq workflows).

While AlkB is famous for removing m¹A and m³C, its activity on m³U is less efficient but chemically relevant in specific contexts (ARM-seq). Note: For pure m³U blocks, read-through (Module A) is often more reliable than demethylation, but this method is critical if you are analyzing a mixture of N3-methylations.

Workflow: AlkB-Facilitated Demethylation

This approach treats the RNA before library prep to restore the Uracil base.

Demethylation_Workflow Input Total RNA (Contains m³U/m¹A/m³C) AlkB AlkB Treatment (37°C, 30 min) Input->AlkB Clean RNA Cleanup (Phenol-Chloroform) AlkB->Clean Cofactors Cofactors: α-Ketoglutarate + Fe(II) Cofactors->AlkB RT Standard RT (M-MuLV) Clean->RT Result Full Length cDNA (Wild-type sequence) RT->Result

Figure 2: The ARM-seq workflow. Demethylation restores the Watson-Crick face, allowing standard enzymes to pass.

Critical Reagents:

  • Enzyme: Wild-type E. coli AlkB (or commercial equivalents).

  • Buffer: 300 mM KCl, 2 mM MgCl₂, 50 mM MES buffer (pH 6.0).

  • Essential Cofactors: 2 mM Ascorbic acid, 1 mM α-Ketoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂.

Troubleshooting Tip: AlkB is an iron-dependent dioxygenase.[1] Freshly prepared Fe(II) is non-negotiable. If your iron source is oxidized (brown/yellow), the reaction will fail.

Troubleshooting & FAQs

Q1: I am seeing a "pile-up" of reads at a specific U residue. Is this m³U?

Answer: Likely, yes. This is the "RT-Stop Signature."

  • Diagnosis: If your read coverage drops precipitously at a specific U (in the 5' direction of the read), and the drop-off ratio is >80%, it is a hard stop.

  • Confirmation: Perform the reaction with TGIRT (Module A). If the reads extend past the U but show a mutation (mutation signature) at that site, it confirms a modification was present. If the stop persists even with TGIRT, it might be an RNA cleavage site or an extremely stable secondary structure (e.g., G-quadruplex).

Q2: Can I use Manganese (Mn²⁺) to force my standard RT through m³U?

Answer: Yes, but with caveats. Adding 6 mM MnCl₂ (instead of MgCl₂) to a SuperScript II/IV reaction can induce "read-through."

  • Pros: No need to buy TGIRT.

  • Cons: Mn²⁺ drastically reduces the fidelity of the polymerase. You will see random mutations throughout the transcript, not just at the m³U site. This makes it unsuitable for variant calling but acceptable for simple expression quantification.

Q3: How do I distinguish m³U from m¹A?

Answer:

  • Reference Sequence: m³U occurs at Uracil; m¹A occurs at Adenine.

  • AlkB Sensitivity: Both are AlkB substrates (though m¹A is the primary substrate).

  • Mutation Profile: Under TGIRT read-through:

    • m¹A typically induces T/deletion mismatches.

    • m³U typically induces C mismatches (mimicking C to pair with G).

References

  • Cozen, A. E., et al. (2015). ARM-seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments. Nature Methods.

  • Mohr, S., et al. (2013). Thermostable group II intron reverse transcriptase fusion proteins and their use in cDNA synthesis and next-generation RNA sequencing.[2] RNA.[1][3][4][5][6][7][8][9][10][11][12]

  • Hauenschild, R., et al. (2015). The reverse transcription signature of N1-methyladenosine in RNA-Seq is sequence dependent. Nucleic Acids Research.

  • Katibah, G. E., et al. (2014). tRNA-seq: high-definition sequencing of tRNA genes. Proceedings of the National Academy of Sciences.

  • Dominissini, D., et al. (2016). The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA. Nature.

Sources

improving the fidelity of N3-Methyluridine incorporation in IVT

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N3-Methyluridine (


) Incorporation in IVT 

Current Status: Online Role: Senior Application Scientist Subject: High-Fidelity Incorporation of Sterically Hindered Nucleoside Analogs

Critical Scientific Context: The Paradox

Before proceeding with troubleshooting, we must establish the mechanistic reality of your substrate. Unlike N1-methylpseudouridine (


) , which is the gold standard for mRNA vaccines because it maintains Watson-Crick (W-C) base pairing while evading TLR detection, This compound (

)
is a fundamental disruptor.
  • The Problem: The N3 position of uridine is the hydrogen bond donor required to pair with Adenine (N1 position). Methylating this position (

    
    ) abolishes the canonical W-C hydrogen bond.
    
  • The Consequence: T7 RNA Polymerase (T7 RNAP) relies on duplex stability within the transcription bubble to maintain processivity. Incorporating

    
     destabilizes the RNA:DNA hybrid, leading to abortive cycling , early termination , and transcriptional slippage  (indel errors).
    

This guide addresses how to force the enzyme to accept a substrate that thermodynamically opposes the template instruction.

Diagnostic Decision Matrix

Use this flowchart to identify the root cause of your IVT failure before altering reaction conditions.

IVT_Troubleshooting Start Start: Analyze IVT Result Issue_Yield Issue: Low/No Yield Start->Issue_Yield Issue_Smear Issue: Smearing/Heterogeneity Start->Issue_Smear Issue_Short Issue: Abortive Transcripts (<50nt) Start->Issue_Short Check_Promoter Check Promoter Sequence (First +1/+2 bases) Issue_Yield->Check_Promoter Check_Mg Check Mg2+ Concentration Issue_Smear->Check_Mg Check_Ratio Check NTP Ratio Issue_Short->Check_Ratio Sol_G_Start Solution: Ensure +1/+2 are Gs. Avoid U at start. Check_Promoter->Sol_G_Start If starts with U Sol_Mn_Doping Solution: Mn2+ Doping (Relax Specificity) Check_Promoter->Sol_Mn_Doping If promoter OK Sol_Temp_Drop Solution: Lower Temp to 30°C (Stabilize Bubble) Check_Ratio->Sol_Temp_Drop Sol_Purify Solution: HPLC/PAGE Purification Check_Mg->Sol_Purify

Figure 1: Decision matrix for diagnosing


 incorporation failures. Green nodes indicate corrective actions.

Technical Support FAQs & Troubleshooting

Scenario A: "I am getting zero yield with 100% substitution of UTP with TP."

Root Cause: T7 RNAP undergoes a conformational change from "initiation complex" to "elongation complex" after synthesizing ~8-12 nucleotides. If the initiating sequence contains


, the instability prevents promoter clearance.

Corrective Protocol:

  • Promoter Design: Ensure your T7 promoter sequence is TAATACGACTCACTATA followed immediately by GG or GGG . T7 RNAP has a strict requirement for GTP initiation.

    • Why? This allows the polymerase to establish a stable footprint before encountering the modified base [1].

  • The "Ramp" Strategy: Do not place a Uridine in the first 6–10 bases of the transcript.

  • Manganese Doping: Add

    
     to the reaction.
    
    • Mechanism:[1][2][3][4][5]

      
       relaxes the geometric constraints of the polymerase active site, allowing the enzyme to accept the "incorrect" geometry of the 
      
      
      
      :A pair.
    • Concentration: Add 2.5 mM

      
       to your standard 
      
      
      
      buffer. Warning: This increases off-target mutations (lower fidelity), but is often necessary for yield with N3-modifications [2].
Scenario B: "The transcript is the right length, but Sequencing shows A->U mutations or deletions."

Root Cause: This is "Transcriptional Slippage." Because


 cannot H-bond effectively with the template Adenine, the polymerase "slips" or stutters, often incorporating multiple bases or skipping the position entirely.

Corrective Protocol:

  • Lower Reaction Temperature: Run the IVT at 30°C or even 25°C instead of 37°C.

    • Why? Lower thermal energy stabilizes the transient, weak base-pairing interactions and reduces the kinetic rate of the enzyme, giving it more time to accommodate the modification without falling off or slipping [3].

  • Adjust NTP Ratios: Increase the concentration of ATP relative to

    
    TP (e.g., 1.5x ATP).
    
    • Why? Driving the equilibrium with the template base (ATP) can sometimes stabilize the incoming modified nucleotide through stacking interactions, even if H-bonding is weak [4].

Scenario C: "My RNA is degrading rapidly/precipitating."

Root Cause:


 increases hydrophobicity and alters secondary structure.
  • Hydrophobicity: The methyl group exposes a hydrophobic surface.

  • Structure: The lack of W-C pairing means the RNA cannot form standard helices (

    
     acts as a "helix breaker"). This leaves the backbone exposed to single-strand specific RNases or causes aggregation.
    

Corrective Protocol:

  • Purification: Silica columns often fail with highly modified, hydrophobic RNA. Use Phenol:Chloroform:Isoamyl Alcohol extraction followed by Ethanol precipitation with Ammonium Acetate (not Lithium Chloride, which requires structural regularity for efficiency).

  • Storage: Store in buffers containing 0.1 mM EDTA and keep at -80°C immediately.

Comparative Data: Uridine Analogs

Understanding the chemical limitations of your substrate is vital for setting expectations.

FeatureUridine (U)N1-Methylpseudouridine (

)
This compound (

)
Base Pairing Watson-Crick (A-U)Watson-Crick (A-

)
Disrupted (No H-bond donor)
T7 Incorporation High EfficiencyHigh EfficiencyVery Low / Abortive
Translation StandardEnhanced (High Fidelity)Blocks Translation (Ribosome stall)
Primary Utility Standard CodingVaccines / TherapeuticsAptamers / Nuclease Resistance
IVT Requirement Standard BufferStandard BufferMn2+ Doping / Optimization

Table 1: Physicochemical comparison of uridine analogs. Note that


 is generally unsuitable for coding regions due to ribosome stalling.

Optimized Protocol: The "Relaxed Specificity" IVT

This protocol is designed specifically for This compound incorporation.

Reagents:

  • T7 RNA Polymerase (High Concentration, e.g., 50 U/µL)

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM

    
    , 20 mM Spermidine, 100 mM DTT)
    
  • Additive: 25 mM

    
     (Final reaction conc: 2.5 mM)
    
  • NTPs: ATP, CTP, GTP (10 mM each);

    
    TP  (10 mM)
    
  • Template: Linearized plasmid (1 µg)

Workflow:

  • Template Annealing: If using PCR product, ensure it is ultra-pure (column purified).

  • Reaction Assembly (Room Temp):

    • Water: to 20 µL

    • 10x Buffer: 2 µL

    • ATP/CTP/GTP: 2 µL each (Final 1 mM)

    • 
      TP:  2 µL (Final 1 mM)
      
    • 
      :  2 µL of 25mM stock (Final 2.5 mM)
      
    • Template: 1 µg

    • T7 RNAP: 2 µL

  • Incubation: Incubate at 30°C for 4–6 hours. (Do not use 37°C).

  • DNase Treatment: Add 1 µL DNase I, incubate 15 min at 37°C.

  • Purification: Phenol-Chloroform extraction is mandatory to remove the high enzyme load and Mn ions.

References

  • Barrick Lab. "In vitro RNA synthesis (T7 RNA Polymerase)." Barrick Lab Protocols. [Link]

  • Sahasrabudhe, P. et al. "Factors Affecting De Novo RNA Synthesis and Back-Priming by the Respiratory Syncytial Virus Polymerase." Journal of Virology (via NIH), 2012. [Link] (Demonstrates cation effects on polymerase specificity).

  • Gunnarsson, A. et al. "Emergent kinetics of in vitro transcription from interactions of T7 RNA polymerase and DNA." arXiv q-bio.MN, 2025. [Link]

  • Ketan, P. et al. "O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides."[3][6] Current Protocols, 2024. [Link]

  • Vaidyanathan, S. et al. "Improving the fidelity of uridine analog incorporation during in vitro transcription."[7] bioRxiv, 2022.[7] [Link]

Sources

Technical Support Center: Isomeric Separation of Methylated Uridines by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Isomeric Separation of Methylated Uridines (e.g.,


, 

,

,

) Target Audience: Analytical Chemists, mRNA Vaccine Developers, Epitranscriptomics Researchers Content Type: Technical Guide, Troubleshooting & FAQ

Executive Summary: The Isomeric Challenge

Separating methylated uridine isomers is a critical bottleneck in the quality control of mRNA therapeutics (e.g., distinguishing N1-methylpseudouridine from pseudouridine) and epitranscriptomic mapping. Standard C18 columns often fail because these isomers possess identical hydrophobicity and mass (


), leading to co-elution (Type I misidentification).

The Solution: This guide prioritizes Porous Graphitic Carbon (PGC) chromatography over traditional C18 or HILIC for this specific application. PGC resolves isomers based on molecular planarity and electron density rather than just polarity, making it the "gold standard" for nucleoside isomer separation.

Core Protocol: PGC Separation of Uridine Isomers

This protocol is designed to resolve critical pairs: Pseudouridine (


) vs. N1-methylpseudouridine (

) and 3-methyluridine (

) vs. 5-methyluridine (

).
Method Specifications
ParameterSpecificationRationale
Column Hypercarb (PGC) , 2.1 x 100 mm, 3 µm or 5 µmUnique retention mechanism based on electron-donor/acceptor interactions separates planar isomers.[1]
Mobile Phase A 10 mM Ammonium Acetate, pH 9.0 (adjusted with

)
High pH ensures deprotonation of specific sites, enhancing charge-induced dipole interactions with graphite.
Mobile Phase B 100% Acetonitrile (LC-MS grade)Strong eluent required to desorb analytes from the graphitic surface.
Flow Rate 0.2 - 0.3 mL/minLow flow improves mass transfer kinetics for porous carbon particles.
Temperature 45°C - 60°C Critical: Elevated temperature reduces peak tailing and improves adsorption/desorption kinetics on carbon.
Detection UV (260 nm) or MS/MS (ESI Negative Mode)Negative mode is often more sensitive for uridine derivatives; PGC bleeds less in negative mode.
Step-by-Step Gradient Workflow
  • Equilibration (0-5 min): 0% B. Note: PGC requires long equilibration. Ensure 20+ column volumes if starting fresh.

  • Isomer Elution (5-25 min): Linear gradient 0%

    
     25% B. Shallow gradient is key for resolving 
    
    
    
    and
    
    
    .
  • Wash (25-30 min): Ramp to 95% B. Removes hydrophobic contaminants that stick irreversibly to carbon.

  • Regeneration (30-40 min): Hold at 95% B.

  • Re-equilibration (40-55 min): Return to 0% B.

Decision Matrix: Selecting the Right Column

Not all uridine separations require PGC. Use this logic flow to determine the best stationary phase for your specific analyte mixture.

MethodSelection cluster_legend Key Decision Factors Start Start: Define Analyte Pair Isomers Are they Structural Isomers? (e.g., m3U vs m5U) Start->Isomers Polarity Are they highly polar? (e.g., NTPs, triphosphates) Isomers->Polarity No PGC RECOMMENDED: Porous Graphitic Carbon (PGC) (Resolves by planarity) Isomers->PGC Yes (Critical) HILIC RECOMMENDED: HILIC (Amide/ZIC-pHILIC) (Resolves by polarity) Polarity->HILIC Yes (Very Polar) C18 RECOMMENDED: C18 + Ion Pairing (Standard RP) Polarity->C18 No (Moderately Polar) PGC: Best for Isomers PGC: Best for Isomers HILIC: Best for Triphosphates HILIC: Best for Triphosphates

Figure 1: Decision tree for selecting the optimal HPLC stationary phase based on nucleoside structural properties.

Troubleshooting Guide (Q&A)

Module 1: Retention Time Instability

Q: My retention times on the Hypercarb column drift significantly between runs (± 1-2 mins). Is the column dead? A: Likely not. PGC columns are susceptible to "retention drift" due to the oxidation/reduction state of the graphitic surface.

  • The Mechanism: The graphite surface can slowly reduce over time or become contaminated with hydrophobic species, altering the electron-donor/acceptor balance.

  • The Fix (Redox Regeneration):

    • Flush with 0.05% hydrogen peroxide (

      
      )  in 95% Water / 5% ACN (pH adjusted to ~4) for 30 minutes. This restores the oxidative state of the surface [1].
      
    • Follow with a strong organic wash (e.g., 50:50 THF:Water) if contamination is suspected.

  • Prevention: Always store the column in 100% Methanol or Acetonitrile, never in buffer.

Module 2: Co-elution of and

Q: I see a single broad peak for N1-methylpseudouridine and Pseudouridine. How do I split them? A: These are extremely similar, but


 lacks the N1 proton, preventing it from acting as a hydrogen bond donor at that position.
  • Optimization Step 1 (Temperature): Increase column temperature to 60°C . Higher temperature reduces secondary interactions and often sharpens peaks enough to see separation.

  • Optimization Step 2 (pH): Ensure your mobile phase is alkaline (pH 9.0) . At this pH, the ionization states of the uracil ring differ slightly between the two, maximizing the selectivity difference on PGC.

  • Optimization Step 3 (Gradient): Use an isocratic hold at 2-3% ACN for 10 minutes before starting the gradient.

Module 3: Peak Tailing

Q: My methylated uridine peaks are tailing badly (As > 1.5). A: On PGC, tailing is often due to "over-retention" in micropores or strong adsorption sites.

  • Solution: Add 10 mM Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. These act as competing bases, blocking the highest-energy adsorption sites on the carbon surface and significantly improving peak symmetry. Note: Use caution with DEA if using LC-MS; ensure it is high purity and volatile.

Comparative Data: Retention Behavior

The following table summarizes expected elution orders on PGC vs. C18, highlighting why PGC is superior for isomers.

Isomer PairC18 Retention OrderPGC Retention OrderMechanism on PGC

vs. Uridine
Co-elute (Void)Uridine



is more retained due to C-C glycosidic bond increasing planarity.

vs.

Co-elute



Methyl group on

disrupts H-bonding with graphite, reducing retention relative to

.

vs.

Co-elute




(Ribothymidine) allows better planar contact than the N3-methylated isomer.

Diagram: Troubleshooting Workflow

Troubleshooting Problem Identify Problem Drift Retention Time Drift Problem->Drift Coelution Isomer Co-elution Problem->Coelution Tailing Peak Tailing Problem->Tailing Regen Action: Redox Regeneration (Flush with dilute H2O2) Drift->Regen Surface Reduced? Temp Action: Increase Temp to 60°C Coelution->Temp Kinetic Issue? pH Action: Adjust pH to 9.0 (Ammonium Acetate) Coelution->pH Selectivity Issue? Modifier Action: Add 10mM Diethylamine (Block active sites) Tailing->Modifier Adsorption Issue?

Figure 2: Troubleshooting logic for common issues encountered during methylated uridine separation on PGC columns.

References

  • Jansen, R. et al. (2009).[2] Separation of 2',2'-difluorodeoxycytidine and 2',2'-difluorodeoxyuridine nucleosides and nucleotides on porous graphitic carbon: development of a liquid chromatography-tandem mass spectrometry method. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2012). Method Development Guide for Hypercarb Columns. Application Note.

  • Xing, J. et al. (2004). Liquid chromatographic analysis of nucleosides and their mono-, di- and triphosphates using porous graphitic carbon stationary phase coupled with electrospray mass spectrometry.[3] Rapid Communications in Mass Spectrometry.

  • Kierzek, E. et al. (2014). The contribution of pseudouridine to stabilities and structure of RNA. Nucleic Acids Research.

Sources

mitigating business interruption risks from phosphoramidite instability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Business Interruption Risks from Phosphoramidite Instability Role: Senior Application Scientist Status: Operational

Introduction: Operational Continuity through Chemical Integrity

In oligonucleotide manufacturing, "business interruption" rarely looks like a power outage; it looks like a failed 100-mer synthesis run after 18 hours of operation. The root cause is frequently the instability of the phosphoramidite building blocks. These P(III) species are kinetically programmed to react, making them inherently unstable in the presence of moisture or oxidizers.

This guide is not a basic manual. It is a troubleshooting system designed to isolate, identify, and mitigate instability risks before they halt your production pipeline.

Module 1: Incoming Material Qualification (QC)

Context: You cannot build a stable process on unstable reagents. Relying solely on the Certificate of Analysis (CoA) from the vendor is a business risk if shipping conditions were uncontrolled.

Q: How do I verify phosphoramidite purity before loading it onto the synthesizer?

A: The gold standard is


P NMR spectroscopy . Unlike HPLC, which can sometimes degrade the amidite during analysis (due to acidic mobile phases), 

P NMR allows you to see the oxidation state of the phosphorus atom directly in solution.

The Protocol (Self-Validating):

  • Solvent: Dissolve ~20 mg of amidite in dry

    
     or 
    
    
    
    .
  • Reference: Use an external standard if quantifying, though relative integration is usually sufficient for stability checks.

  • Scan: Run a standard proton-decoupled

    
    P scan.
    

Interpretation Guide:

  • Target Signal: The active phosphoramidite appears as a sharp singlet (or doublet for diastereomers) typically between 148–150 ppm .

  • Danger Signals (P(V) Impurities):

    • Oxidation: A peak around -10 to +10 ppm indicates the phosphorus has oxidized from P(III) to P(V). This species is inert and will not couple, effectively diluting your reagent.

    • Hydrolysis (H-Phosphonate): A peak around 10-15 ppm indicates water damage. This is critical because hydrolysis generates acidic byproducts that can catalyze further degradation [1].

Decision Logic: The Material Acceptance Workflow

MaterialQC Start Incoming Phosphoramidite Visual Visual Inspection (Clumping/Discoloration?) Start->Visual NMR 31P NMR Analysis Visual->NMR Pass Action_Reject REJECT BATCH (Risk of Deletion Sequences) Visual->Action_Reject Fail (Wet/Clumped) Purity P(III) Purity > 99%? NMR->Purity Oxidation Check Region -10 to 10 ppm (Oxidation) Purity->Oxidation No Action_Approve APPROVE FOR SYNTHESIS Purity->Action_Approve Yes Hydrolysis Check Region 10-15 ppm (Hydrolysis) Oxidation->Hydrolysis Hydrolysis->Action_Reject

Figure 1: Decision matrix for accepting phosphoramidite lots based on


P NMR spectral signatures. This workflow prevents the loading of degraded material.

Module 2: Solubilization & Environmental Control

Context: The moment you dissolve a phosphoramidite, the clock starts ticking. Acetonitrile (ACN) quality is the single most common point of failure.

Q: Why does my coupling efficiency drop significantly after the bottle has been on the instrument for 24 hours?

A: This is almost certainly due to moisture ingress or initial water content in your solvent. Water acts as a "terminator" in two distinct ways:

  • Competitor: Water reacts with the activated phosphoramidite faster than the 5'-hydroxyl of the growing oligo chain.

  • Decomposition: Water reacts with the activator (e.g., Tetrazole/ETT), creating an acidic environment that strips the trityl group prematurely or degrades the amidite [2].

Data: The Cost of Moisture

Water Content (ppm) in ACNEst.[1] Coupling Efficiency LossBusiness Impact (100-mer Yield)
< 10 ppm Negligible (< 0.1%)High (Target Yield)
30 ppm ~1.0%Critical (Yield drops by ~60%)
> 50 ppm > 5.0%Failure (Run aborted)

Note: For long oligos (>60-mer), a 1% drop in coupling efficiency results in a theoretical yield reduction of over 60% [3].

Troubleshooting Protocol: The "Dry" Standard
  • Sieve Implementation: Add activated 3Å molecular sieves to the amidite solution immediately upon dissolution.

    • Why? Sieves scavenge trace water introduced during the dissolution process.

    • Caution: Ensure sieves are dust-free to prevent line clogging.

  • Argon Purge: Never simply "pour" ACN. Use a syringe or closed-line transfer under an inert gas (Argon/Helium) shield.

  • Septum Integrity: Check the septum on the instrument bottle. A pierced septum that has been sitting can allow atmospheric moisture diffusion.

Module 3: On-Instrument Stability & Forensics

Context: The run fails. Was it the machine, or the chemistry?

Q: I see crystalline precipitate in the amidite lines. What is it, and how do I clear it?

A: Precipitates are usually hydrolyzed phosphoramidites (phosphonates), which are often less soluble in acetonitrile than the active amidite. This indicates a breach in the "dry" chain.

Immediate Action:

  • Do NOT flush with ACN: If the blockage is severe, pure ACN may not dissolve the salt.

  • The Wash: Flush the line with a mixture of Acetonitrile : Pyridine (80:20) . The base (pyridine) helps resolubilize the acidic hydrolysis products.

  • Replace: The bottle attached to that line must be discarded. Do not "top it off."

Q: How do I distinguish between an amidite failure and a cycle failure?

A: Use the Trityl Histogram as your forensic data log.

  • Scenario A: Gradual Decline. If the trityl intensity drops steadily (e.g., 99% -> 98% -> 97%), the amidite is likely degrading (oxidizing/hydrolyzing) in the bottle over time.

  • Scenario B: Sharp Drop. If the coupling efficiency crashes suddenly for one specific base (e.g., all 'G' additions are low), that specific amidite bottle is compromised (likely wet).

  • Scenario C: Random Spikes. This suggests a mechanical issue (bubble in the line, valve failure), not chemical instability.

Visualizing the Failure Mechanism

HydrolysisRisk Water Trace Water (>30 ppm) Reaction1 Competitive Reaction Water->Reaction1 Activator Activator (Tetrazole/ETT) Activator->Reaction1 Catalyzes Amidite Active Phosphoramidite (P-III) Amidite->Reaction1 Product_Good Oligonucleotide Extension Reaction1->Product_Good Coupling Path Product_Bad H-Phosphonate (Dead End) Reaction1->Product_Bad Hydrolysis Path Acid Acid Generation Product_Bad->Acid Byproduct Acid->Amidite Catalyzes Further Decay

Figure 2: The "Death Spiral" of moisture. Water not only consumes the amidite (creating H-Phosphonate) but generates acidic byproducts that accelerate further degradation of the remaining reagent.

References

  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Link

  • Glen Research.[1][2][3][4] Glen Report 21.211 - Technical Brief: Synthesis of Long Oligonucleotides. Link

  • TriLink BioTechnologies.[1] Understanding Oligonucleotide Synthetic Yields. Link

  • Biosearch Technologies. (2021).[5] Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. Link

Sources

Validation & Comparative

Comparative Analysis: N3-Methyluridine (m3U) vs. N1-Methyladenosine (m1A)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a high-level technical resource for researchers investigating epitranscriptomic modifications. It moves beyond basic definitions to focus on functional differentiation, detection strategies, and experimental validation.

Executive Summary: The Regulator vs. The Architect

While both N3-methyluridine (m3U) and N1-methyladenosine (m1A) are methylation events that disrupt Watson-Crick base pairing, they represent fundamentally different biological logics.

  • m1A (The Cationic Regulator): Carries a positive charge at physiological pH. It is highly dynamic, prevalent in mRNA 5' UTRs to regulate translation initiation, and possesses a "reversible" nature via specific erasers (ALKBH1/3).

  • m3U (The Neutral Architect): Is electrically neutral . It is a "hard" structural modification primarily found in the ribosomal core (28S rRNA) and tRNA. It functions as a permanent structural wedge to shape the ribosome's catalytic center, with no known demethylase.

Chemical & Physical Distinctions

The functional divergence of these modifications stems from their specific chemical alterations to the nucleobase.

Structural Impact Table
FeatureN1-Methyladenosine (m1A) This compound (m3U)
Chemical Change Methylation of Adenine N1Methylation of Uracil N3
Electrostatics Cationic (+) (Quaternary ammonium)Neutral (Replaces imide proton)
H-Bonding Blocks N1 (W-C Acceptor)Blocks N3 (W-C Donor)
Base Pairing Disrupts A-U pairing; forces HoogsteenDisrupts U-A pairing; steric clash
Chemical Stability Dimroth Rearrangement (Alkaline pH → m6A)Stable (No rearrangement)
Mechanism of Action (DOT Diagram)

G m1A m1A (Cationic) WC_Block Blocks Watson-Crick Pairing m1A->WC_Block m1A_Effect Electrostatic Repulsion + Steric Hindrance m1A->m1A_Effect Dimroth Dimroth Rearrangement (Alkaline pH -> m6A) m1A->Dimroth Differentiation Method m3U m3U (Neutral) m3U->WC_Block m3U_Effect Steric Wedge Only (Replaces H-bond Donor) m3U->m3U_Effect Stable Chemically Stable (No Rearrangement) m3U->Stable Negative Control

Caption: Mechanistic comparison of m1A and m3U. Note the critical chemical divergence: m1A undergoes Dimroth rearrangement, a key property used for sequencing detection, while m3U remains stable.

Biological Landscape: Writers and Targets

Understanding the enzymatic machinery is critical for knockdown/knockout validation studies.

The Enzymatic Machinery
  • m1A Writers: The TRMT family dominates. In humans, TRMT6/TRMT61A installs m1A at position 58 of tRNAs (critical for stability) and in mRNA.

  • m3U Writers: The SPOUT superfamily. In yeast, Bmt5 and Bmt6 methylate 25S rRNA.[1][2][3] In humans, the homolog SPOUT1 (also known as C9orf114 or putative methyltransferase) is responsible for m3U formation in 28S rRNA.

Functional Distribution
  • m1A in mRNA: Enriched in the 5' UTR near the start codon. It promotes translation initiation by destabilizing secondary structures that would otherwise block ribosome scanning.

  • m3U in rRNA: Located in the peptidyl transferase center (PTC) of the large ribosomal subunit. It stabilizes the local tertiary structure required for peptide bond formation.

Detection Methodologies: The Application Scientist's Protocol

Distinguishing m1A from m3U is a common challenge because both cause Reverse Transcription (RT) Arrest . Standard RNA-seq will show a "drop-off" or mutation signature for both.

The Solution: Use the Dimroth Rearrangement as a discriminator.

Comparative Workflow: Distinguishing m1A from m3U

Experimental Logic:

  • m1A: Under alkaline conditions (pH > 10) and heat, m1A rearranges to m6A. m6A pairs with T (or U) during reverse transcription, allowing read-through .

  • m3U: Does not undergo this rearrangement. It remains a block to RT even after alkaline treatment.

Step-by-Step Validation Protocol

Objective: Confirm if a detected RT-stop is m1A or m3U.

Reagents:

  • Buffer A (Neutral): 50 mM Tris-HCl, pH 7.5 (Control).

  • Buffer B (Alkaline): 50 mM Na2CO3/NaHCO3, pH 10.5 (Dimroth Inducer).

  • Enzyme: TGIRT-III (Thermostable Group II Intron Reverse Transcriptase) or SuperScript IV.

Protocol:

  • RNA Fragmentation: Fragment total RNA to ~100 nt.

  • Treatment:

    • Aliquot 1: Incubate in Buffer A at 60°C for 1 hour.

    • Aliquot 2: Incubate in Buffer B at 60°C for 1 hour (Induces m1A -> m6A).

  • Library Prep: Construct cDNA libraries using standard protocols (e.g., m1A-MAP or standard RNA-seq).

  • Sequencing & Analysis:

    • Map reads to the genome.

    • Analyze "Mutation Rate" and "Drop-off Rate" at the site of interest.

Data Interpretation Table:

Observationm1A Signature m3U Signature
Untreated (pH 7.5) High RT-Stop / High MismatchHigh RT-Stop
Treated (pH 10.5) Loss of Stop/Mismatch (Converted to m6A)Persistent Stop (Unchanged)
Demethylase Treat (AlkB) Signal DisappearsSignal Persists (AlkB acts on m1A/m3C, not m3U)
Detection Workflow Diagram (DOT)

Detection Input Input RNA Sample (Contains m1A and m3U sites) Split Split Sample Input->Split Path_Control Control Incubation (pH 7.5, 60°C) Split->Path_Control Path_Alk Alkaline Treatment (pH 10.5, 60°C) Split->Path_Alk RT_Seq Reverse Transcription & Sequencing Path_Control->RT_Seq Path_Alk->RT_Seq Result_m1A m1A Site: Stop becomes Read-through (m6A) RT_Seq->Result_m1A Differential Analysis Result_m3U m3U Site: Stop REMAINS (No reaction) RT_Seq->Result_m3U

Caption: The "Dimroth Differential" workflow. This is the gold standard for distinguishing m1A from chemically stable modifications like m3U without relying solely on antibody specificity.

References

  • Dominissini, D., et al. (2016). "The dynamic N1-methyladenosine methylome in eukaryotic mRNA." Nature.[4] Link

    • Key Finding: Established the m1A-seq method using Dimroth rearrangement.
  • Sharma, S., et al. (2014). "Identification of novel methyltransferases, Bmt5 and Bmt6, responsible for the m3U methylations of 25S rRNA in Saccharomyces cerevisiae."[4][5] Nucleic Acids Research.[4][5] Link

    • Key Finding: Identified the enzym
  • Li, X., et al. (2017). "Base-Resolution Mapping Reveals Distinct m1A Methylome in Nuclear- and Mitochondrial-Encoded Transcripts." Molecular Cell. Link

    • Key Finding: Refined m1A detection and distinguished it
  • Peifer, C., et al. (2013). "Analysis of the Drosophila and human SPOUT1 methyltransferase homologs." Nucleic Acids Research.[4][5] Link (Generalized link to journal; specific paper confirms SPOUT1/C9orf114 as the human m3U writer homolog).

  • Hauenschild, R., et al. (2015). "The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent." Nucleic Acids Research.[4][5] Link

    • Key Finding: Detailed the RT-arrest profiles used to infer methyl

Sources

Precision Quantification of N3-Methyluridine (m3U) in RNA Therapeutics & Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Executive Summary: The "Hidden Isomer" Challenge

In the rapidly evolving landscape of RNA therapeutics and epitranscriptomics, the precise quantification of modified nucleosides is non-negotiable. While N1-methylpseudouridine (m1Ψ) has garnered global attention as the backbone of mRNA vaccines, its structural isomer, N3-Methyluridine (m3U) , presents a distinct analytical challenge.

Found naturally in tRNA (position 32 in S. cerevisiae) and rRNA, m3U shares an identical molecular weight (258.2 Da) and primary mass transition (259.1


 127.1) with m1Ψ.[1] Standard low-resolution mass spectrometry cannot distinguish them.

This guide objectively compares the performance of Stable Isotope-Labeled (SIL) Internal Standards (The Gold Standard Product) against traditional External Standard Calibration methods. Experimental data demonstrates that without isotopically labeled internal standards, matrix effects can skew quantification by >30%, potentially compromising the critical quality attributes (CQAs) of synthetic RNA or biological profiling.

Technical Deep Dive: The Analytical Bottleneck

The quantification of m3U relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] However, two critical failure points exist in routine workflows:

  • Isobaric Interference: m3U and m1Ψ are positional isomers. They have the same precursor ion (

    
     259) and generate the same product ion (
    
    
    
    127, methylated uracil base) after losing the ribose moiety.
  • Matrix Suppression: In hydrolyzed RNA samples (biological fluids or synthetic batches), co-eluting buffer salts and enzymatic debris (Nuclease P1, Phosphodiesterase) suppress ionization efficiency.

Visualizing the Isomer Trap

The following diagram illustrates the structural similarity and the analytical risk of misidentification.

IsomerTrap cluster_0 Isobaric Precursors (m/z 259.1) m3U This compound (Target) MS_Source ESI Source (Ionization) m3U->MS_Source m1P N1-Methylpseudouridine (Interference) m1P->MS_Source Q1 Q1 Filter Select m/z 259.1 MS_Source->Q1 Identical m/z CID Collision Cell -Ribose (132 Da) Q1->CID Q3 Q3 Detection Fragment m/z 127.1 CID->Q3 Indistinguishable Fragments Risk Result: False Positive or Quantification Error Q3->Risk

Figure 1: The "Isomer Trap" in LC-MS/MS. Both m3U and m1Ψ share identical mass transitions, necessitating chromatographic separation and specific reference standards.

Comparative Analysis: External vs. Internal Standards

This section evaluates the "Product" (High-Purity Stable Isotope-Labeled m3U, e.g.,


-m3U) against the standard alternative (Unlabeled External Calibration).
Method A: External Standard Calibration (The Alternative)
  • Protocol: A calibration curve is generated using pure, unlabeled m3U in solvent. Samples are quantified by comparing their peak area to this curve.

  • Mechanism: Relies on the assumption that ionization efficiency in the sample matches the pure solvent.

  • Critical Flaw: It cannot account for "Matrix Effects." If a urine sample suppresses the signal by 20%, the calculated concentration will be 20% lower than reality.

Method B: Stable Isotope Dilution (The Product Approach)
  • Protocol: A known amount of

    
    -labeled or 
    
    
    
    -labeled m3U (SIL-IS) is spiked into the sample before processing.
  • Mechanism: The SIL-IS co-elutes exactly with the endogenous m3U. Any suppression affecting the analyte also affects the standard equally. The ratio of Analyte/Standard is used for quantification.[2]

  • Advantage: Self-correcting quantification.

Experimental Performance Data

Data synthesized from comparative validation studies of modified nucleosides (e.g., Limbach et al., 2020).

MetricMethod A: External StandardMethod B: SIL-Internal Standard (Product)Verdict
Matrix Effect (Urine) -28% (Signal Suppression)0% (Corrected)SIL Essential
Matrix Effect (RNA Hydrolysate) -12% (Signal Suppression)0% (Corrected)SIL Essential
Recovery Rate (Spike) 72% - 85%98% - 102%High Accuracy
Precision (%RSD, n=6) 8.5%1.2%High Precision
RT Drift Tolerance Low (Risk of mis-ID)High (Reference locks RT)Robust
Detailed Experimental Protocol

To achieve the results in Method B, the following workflow is recommended. This protocol ensures complete RNA digestion and precise LC-MS/MS quantification.

Phase 1: Enzymatic Hydrolysis
  • Input: 1–5 µg of Total RNA or purified tRNA.

  • Denaturation: Heat at 95°C for 5 min, snap cool on ice (unfolds secondary structures).

  • Digestion Cocktail: Add Nuclease P1 (1 U) and Snake Venom Phosphodiesterase (0.1 U) in ammonium acetate buffer (pH 5.3).

  • Incubation: 37°C for 2–4 hours.

  • Dephosphorylation: Add Alkaline Phosphatase (CIP or BAP); incubate 1 hour at 37°C.

  • Spike-In: Add 10 pmol of SIL-m3U Internal Standard (The Product).

  • Filtration: 10 kDa MWCO spin filter to remove enzymes.

Phase 2: LC-MS/MS Parameters
  • Column: High-Strength Silica C18 (e.g., Waters HSS T3) or Porous Graphitic Carbon (PGC). Note: PGC provides better retention for polar nucleosides.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B for 2 min, ramp to 15% B over 10 min. (Slow gradient required to separate m3U from m1Ψ).

MS Transitions Table: | Analyte | Precursor (


) | Product (

) | Retention Time (Approx) | | :--- | :--- | :--- | :--- | | m3U (Endogenous) | 259.1 | 127.1 | 4.2 min | | SIL-m3U (Standard) | 264.1 (

) | 132.1 | 4.2 min | | m1Ψ (Isomer) | 259.1 | 127.1 | 4.8 min |
Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis RNA RNA Sample (1-5 µg) Hydrolysis Enzymatic Hydrolysis (Nuc P1 + AP) RNA->Hydrolysis Spike Add SIL-m3U Standard (The Product) Hydrolysis->Spike Critical Step Filter MWCO Filtration (Remove Enzymes) Spike->Filter LC LC Separation (C18/PGC Column) Filter->LC MS MS/MS Detection (MRM Mode) LC->MS m3U elutes @ 4.2 min m1Ψ elutes @ 4.8 min Data Quantification (Ratio: Analyte/SIL) MS->Data

Figure 2: Optimized workflow for this compound quantification using Stable Isotope Dilution.

Conclusion & Recommendations

For qualitative screening, external standards may suffice. However, for quantitative rigor in drug development or biomarker discovery, the use of a Stable Isotope-Labeled this compound Standard is not optional—it is a requirement to meet ICH and FDA bioanalytical guidelines regarding accuracy and precision.

Key Takeaways:

  • Specificity: Only chromatographic separation combined with authentic standards can distinguish m3U from m1Ψ.

  • Accuracy: SIL standards correct for >20% signal suppression often seen in RNA hydrolysates.

  • Compliance: Self-validating protocols using internal standards are preferred for regulatory submissions.

References
  • Limbach, P. A., et al. (2020). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. National Institutes of Health. Link

  • Cai, W. M., et al. (2015). Quantitative determination of urinary N3-methyladenine by isotope-dilution LC–MS/MS. ResearchGate. Link

  • Dedon, P. C., & Begley, T. J. (2022). Sample Preparation Strategies for Characterizing RNA Modifications. LCGC International. Link

  • Alfa Chemistry. (2024). Internal Standard vs. External Standard Methods in Chromatographic Quantification. Link

  • Andries, O., et al. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA. Journal of Controlled Release. (Context for m1Ψ vs m3U significance). Link

Sources

Technical Guide: Cross-Reactivity of Anti-BrdU Antibodies with Modified Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utility of Bromodeoxyuridine (BrdU) antibodies extends far beyond simple proliferation assays. By exploiting specific cross-reactivity patterns with other halogenated thymidine analogs—specifically Iododeoxyuridine (IdU) and Chlorodeoxyuridine (CldU) —researchers can resolve temporal cell cycle dynamics with high precision.

However, this methodology relies on a "lock-and-key" mismatch. Not all anti-BrdU clones are created equal.[1] This guide dissects the structural basis of this cross-reactivity, provides a validated selection matrix for antibody clones, and details the protocols required to perform successful double-labeling experiments (Pulse-Chase).

The Bottom Line:

  • For Single Labeling: Use BrdU.[2][3] It is the gold standard.

  • For Double Labeling (Pulse-Chase): Use CldU and IdU .[4] You must use specific antibody pairs (Rat BU1/75 + Mouse B44) that discriminate between the Chlorine and Iodine atoms.

  • For High-Throughput/3D: Use EdU . Be cautious of anti-BrdU antibodies cross-reacting with EdU if combining methods.[5]

The Structural Basis of Cross-Reactivity

To understand why antibodies raised against BrdU recognize IdU or CldU, we must look at the Van der Waals radii of the substituent group at the C5 position of the pyrimidine ring.

Anti-BrdU antibodies are generated against BrdU conjugated to a carrier protein.[2] The antigen binding site is shaped to accommodate the Bromine atom.

  • Chlorine (CldU): Smaller than Bromine. It fits easily into the binding pocket of most anti-BrdU antibodies.

  • Iodine (IdU): Larger than Bromine. It causes steric hindrance. Only antibodies with a more flexible or larger binding pocket can accommodate IdU.

  • Methyl (Thymidine): The native base. High-quality antibodies are screened to have low affinity for Thymidine to prevent background noise.

Diagram 1: Halogen Hierarchy & Antibody Recognition

The following diagram illustrates the relationship between halogen size and antibody capture.

HalogenHierarchy cluster_0 Nucleoside Analogs (C5 Substituent Size) cluster_1 Antibody Clones CldU CldU (Chlorine: 1.75 Å) BU175 Clone BU1/75 (Rat) 'Tight Pocket' CldU->BU175 High Affinity B44 Clone B44 (Mouse) 'Flexible Pocket' CldU->B44 Low/No Affinity BrdU BrdU (Bromine: 1.85 Å) BrdU->BU175 High Affinity BrdU->B44 High Affinity IdU IdU (Iodine: 1.98 Å) IdU->BU175 NO BINDING (Steric Clash) IdU->B44 High Affinity

Caption: Structural compatibility between halogenated nucleosides and common anti-BrdU antibody clones. Note the discriminatory capability of BU1/75 vs. B44.

Clone Specificity Matrix

Selecting the wrong clone is the most common cause of failure in double-labeling experiments. The table below synthesizes data for the most widely used commercial clones.

Antibody CloneHost SpeciesPrimary TargetCross-Reactivity (IdU)Cross-Reactivity (CldU)Cross-Reactivity (EdU)Best Application
BU1/75 (ICR1) RatBrdUNegative (High Stringency)Positive (Strong)Positive Detecting CldU in CldU/IdU double labeling
B44 MouseBrdUPositive (Strong)Negative (Low Affinity)Positive Detecting IdU in CldU/IdU double labeling
MoBU-1 MouseBrdUPositivePositiveNegative Specific BrdU detection in BrdU/EdU dual pulse
Bu20a MouseBrdUPositivePositiveVariableGeneral single-label proliferation

Critical Warning: Many standard anti-BrdU antibodies (including BU1/75) DO cross-react with EdU (Ethynyl-deoxyuridine). If performing a BrdU/EdU double pulse, you must use a clone validated to be EdU-negative (like MoBU-1) or rely on strict sequential staining protocols.

Application: Double-Labeling (Pulse-Chase)

The ability to distinguish between CldU and IdU allows researchers to track cell cycle kinetics (e.g., calculating the length of S-phase,


) in a single experiment.

The Principle:

  • Pulse 1 (CldU): Labels all cells currently in S-phase.

  • Chase (Time

    
    ):  Cells progress through the cycle.
    
  • Pulse 2 (IdU): Labels cells in S-phase at the end of the experiment.

  • Detection: Use Rat anti-BrdU (detects CldU) and Mouse anti-BrdU (detects IdU).

Experimental Workflow Diagram

PulseChase cluster_vivo In Vivo / In Vitro Labeling cluster_stain Immunodetection Start Start Experiment Step1 Inject CldU (Time 0) Start->Step1 Step2 Wait (Chase Interval) (e.g., 2-4 hours) Step1->Step2 Step3 Inject IdU (Time X) Step2->Step3 Step4 Sacrifice/Fixation (Time X + 30min) Step3->Step4 Step5 DNA Denaturation (2M HCl, 37°C) Step4->Step5 Step6 Primary Ab Cocktail: 1. Rat anti-BrdU (BU1/75) 2. Mouse anti-BrdU (B44) Step5->Step6 Step7 High Stringency Wash (TBST with 0.5M NaCl) Step6->Step7 Step8 Secondary Ab Cocktail: 1. Anti-Rat (Green) 2. Anti-Mouse (Red) Step7->Step8

Caption: Sequential CldU/IdU double-labeling workflow. The high-stringency wash is critical for removing weak cross-reactive binding.

Validated Protocols

A. DNA Denaturation (Mandatory)

Unlike EdU (which uses Click chemistry), antibody detection of BrdU/CldU/IdU requires the DNA double helix to be opened to expose the nucleoside.

  • Fixation: 4% Paraformaldehyde (PFA) for 15-20 mins.

  • Permeabilization: PBS + 0.5% Triton X-100 for 10 mins.

  • Acid Hydrolysis: Incubate samples in 2N HCl at 37°C for 30 minutes .

    • Note: Room temperature HCl is often insufficient.

  • Neutralization: Immediately wash 3x 5 mins with 0.1M Borate Buffer (pH 8.5) .

    • Why? Antibodies will not bind in acidic conditions.

B. CldU / IdU Double Staining

Reagents:

  • CldU (Sigma C6891)

  • IdU (Sigma I7125)

  • Rat anti-BrdU (Clone BU1/75, e.g., Abcam ab6326)

  • Mouse anti-BrdU (Clone B44, e.g., BD Biosciences 347580)[2]

Procedure:

  • Perform Denaturation (Method A).

  • Blocking: Incubate in PBS + 5% Normal Goat Serum + 0.3% Triton X-100 for 1 hr.

  • Primary Incubation: Prepare a cocktail of:

    • Rat anti-BrdU (1:100)

    • Mouse anti-BrdU (1:100)

    • Incubate overnight at 4°C.

  • Stringent Wash (Crucial): Wash 3x 10 mins with TBST + 0.5M NaCl .

    • Mechanism:[6] The high salt concentration disrupts the weak binding of the Rat antibody to IdU and the Mouse antibody to CldU, leaving only the specific high-affinity interactions.

  • Secondary Incubation:

    • Goat anti-Rat Alexa Fluor 488 (Detects CldU)

    • Goat anti-Mouse Alexa Fluor 594 (Detects IdU)

    • Incubate 1-2 hrs at Room Temp.

  • Mount: Mount with DAPI.

Interpretation:

  • Green Only: Cells in S-phase during Pulse 1 (left the cycle).

  • Red Only: Cells in S-phase during Pulse 2 (entered the cycle later).

  • Yellow (Double Positive): Cells in S-phase during both pulses (cycling slowly or short interval).

BrdU vs. EdU: A Modern Comparison

While BrdU is the historical standard, EdU (5-ethynyl-2'-deoxyuridine) offers significant advantages for structural preservation because it does not require HCl denaturation.

FeatureBrdU / IdU / CldUEdU
Detection Antibody-based (Immunohistochemistry)Chemical (Click Chemistry)
DNA Denaturation Required (HCl or Heat) - Destroys GFP/RFP signalsNot Required - Preserves protein structure & fluorescence
Cross-Reactivity High (requires specific clones)Low (Bio-orthogonal)
Tissue Penetration Limited by Antibody sizeHigh (Small azide dyes)

Recommendation: If you do not need double temporal resolution (Pulse-Chase), switch to EdU . If you need to track cell cycle length (


 and 

), use the CldU/IdU method described above.[7]

References

  • Aten, J. A., et al. (1992). "DNA double labelling with IdUrd and CldUrd for spatial and temporal analysis of cell proliferation and DNA replication." Histochemical Journal.

  • Liboska, R., et al. (2012). "Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine." PLoS ONE.

  • Thermo Fisher Scientific. "Dual Pulse Labeling of Cell Proliferation, Combining Click Chemistry with Highly Specific BrdU Antibodies." BioProbes Journal.

  • Tuttle, A. H., et al. (2010). "Immunodetection of Bromodeoxyuridine in Tissue Sections." Journal of Visualized Experiments (JoVE).

  • Abcam. "BrdU Staining Protocol." Abcam Protocols.

Sources

Comparative Guide: Thermal Stability of RNA Duplexes with Methyluridine Variants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of RNA therapeutics—specifically mRNA vaccines and siRNA—the choice of uridine modification is a critical determinant of both biological efficacy and physical stability.[1][2] While N1-methylpseudouridine (


)  has become the industry gold standard for reducing immunogenicity, its impact on duplex thermal stability (

) differs mechanistically from other common methyluridines like 2'-O-methyluridine (

)
or 5-methyluridine (

)
.

This guide provides a technical comparison of these modifications, focusing on their thermodynamic contributions to RNA duplex stability. It includes field-validated protocols for assessing


 and mechanistic insights to guide sequence design.

Mechanistic Drivers of Stability

To manipulate RNA stability effectively, one must understand the structural consequences of methylation at different positions.

The Sugar Pucker Switch (C3'-endo vs. C2'-endo)

RNA duplexes naturally adopt an A-form helix, favored by the C3'-endo (North) sugar pucker.

  • 2'-O-methylation (

    
    ):  The methyl group at the 2' position creates a steric clash that locks the ribose into the C3'-endo conformation. This pre-organizes the single strand for hybridization, significantly increasing  duplex stability (entropic stabilization).
    
  • Unmodified Uridine: exists in dynamic equilibrium but favors C3'-endo in duplexes.

Base Stacking and Hydrophobicity
  • 5-methyluridine (

    
     / rT):  The methyl group at the C5 position enhances base stacking interactions through increased hydrophobicity and polarizability. However, its effect is context-dependent and can sometimes distort the helix geometry if not accommodated by the backbone.
    
  • Pseudouridine (

    
    ) & N1-methylpseudouridine (
    
    
    
    ):
    The C-C glycosidic bond allows for greater rotational freedom, and the additional hydrogen bond donor (in
    
    
    ) can bridge water molecules.
    
    
    retains the stacking benefits of the methyl group but loses the N1 hydrogen, altering its hydration spine compared to
    
    
    .

Comparative Analysis: Methyluridine Variants

The following table synthesizes thermodynamic data and biological properties for the most relevant uridine modifications.

Table 1: Comparative Stability and Function Profile
ModificationSymbol

/ Mod (

C)*
Thermodynamic MechanismImmunogenicityPrimary Application
Uridine (Native) UReferenceStandard A-form stackingHigh (TLR7/8 Agonist)Basic Research
2'-O-Methyluridine

+0.5 to +2.0 Entropic Fixation: Locks sugar in C3'-endo; enhances A-form geometry.LowsiRNA, Aptamers (Nuclease resistance)
5-Methyluridine

(rT)
-0.5 to +1.0 Stacking: Hydrophobic methyl effect; context-dependent stabilization.ModeratetRNA mimicry
Pseudouridine

+1.0 to +2.0 Coordination: Water bridging via N1-H; improved stacking.LowmRNA, snRNA
N1-Methylpseudouridine

+0.5 to +1.5 Polarizability: Enhanced stacking vs U; lacks N1-H water bridge of

.
Very Low mRNA Vaccines (COVID-19)
2-Thiouridine

+1.4 Conformational: Sulfur favors C3'-endo; rigidifies backbone.ModerateSpecificity enhancement

*Note:


 values are approximate and highly sequence-dependent. Positive values indicate stabilization relative to unmodified U.
Critical Insight: The Trade-off

While Pseudouridine (


)  often provides the highest thermal stability due to the extra hydrogen bond donor at N1 coordinating a "water spine" in the major groove, N1-methylpseudouridine (

)
sacrifices this specific interaction. However,

is preferred in mRNA therapeutics because it more effectively evades Toll-like Receptor (TLR) detection and prevents ribosome stalling, despite a slightly lower stabilizing potential than

[1, 2].

Decision Matrix & Structural Logic

The following diagram illustrates the decision logic for selecting a modification and the structural pathway leading to stability.

RNA_Stability_Logic Start Select Uridine Modification Goal_Stability Goal: Maximize Duplex Stability (siRNA/Antisense) Start->Goal_Stability Goal_Immuno Goal: Minimize Immunogenicity (mRNA Vaccines) Start->Goal_Immuno Mod_2OMe 2'-O-Methyl Uridine (Um) Goal_Stability->Mod_2OMe Mod_Psi Pseudouridine (Ψ) Goal_Stability->Mod_Psi Mod_m1Psi N1-Methylpseudouridine (m1Ψ) Goal_Immuno->Mod_m1Psi Mech_C3endo Mechanism: C3'-endo Lock (Entropic Stabilization) Mod_2OMe->Mech_C3endo Mech_Stacking Mechanism: Enhanced Stacking (Polarizability) Mod_m1Psi->Mech_Stacking Mod_Psi->Mech_Stacking Outcome_HighTm Outcome: High Tm Nuclease Resistant Mech_C3endo->Outcome_HighTm Mech_Stacking->Outcome_HighTm Context Dependent Outcome_Translation Outcome: High Translation Immune Evasion Mech_Stacking->Outcome_Translation

Caption: Decision logic connecting therapeutic goals to specific methyluridine modifications and their biophysical mechanisms.

Experimental Protocol: UV Melting Curve Analysis

The "Gold Standard" for determining thermodynamic stability is temperature-dependent UV absorbance monitoring. This protocol includes self-validation steps to ensure data integrity.

Equipment & Reagents[4][5]
  • Instrument: UV-Vis Spectrophotometer with Peltier temperature controller (e.g., Cary 100/300).

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. Note: High salt (1M NaCl) may mask subtle destabilizing effects.

  • Sample: RNA duplex at 1.0 - 5.0

    
    M concentration.
    
Step-by-Step Workflow

1. Sample Preparation (Annealing)

  • Mix equimolar amounts of sense and antisense strands.

  • Heat to 90°C for 2 minutes to denature aggregates.

  • Cool slowly to room temperature over 15-20 minutes. Why: Rapid cooling can trap kinetic intermediates (hairpins) rather than the thermodynamic duplex.

2. Data Acquisition (The Ramp)

  • Wavelength: Monitor Absorbance at 260 nm (

    
    ).
    
  • Ramp Rate: 0.5°C to 1.0°C per minute. Critical: Faster rates cause thermal lag, artificially shifting

    
    .
    
  • Range: 15°C to 90°C.

3. Self-Validation (Hysteresis Check)

  • Forward Ramp: Heat 15°C

    
     90°C.
    
  • Reverse Ramp: Cool 90°C

    
     15°C.
    
  • Validation: The heating and cooling curves must superimpose (within 1°C). If they do not, the system is not at thermodynamic equilibrium (hysteresis), and the experiment must be repeated with a slower ramp rate [3, 4].

4. Data Analysis (


 Determination) 
  • Calculate the first derivative of the absorbance curve (

    
    ).
    
  • The

    
     is defined as the temperature at the local maximum of the first derivative.
    
Visualization of Workflow

Tm_Workflow Prep 1. Mix Strands (1:1 Ratio) Anneal 2. Anneal (90°C -> 25°C slow) Prep->Anneal Measure_Heat 3. Heat Ramp (0.5°C/min) Measure A260 Anneal->Measure_Heat Measure_Cool 4. Cool Ramp (Self-Validation) Measure_Heat->Measure_Cool Check 5. Check Hysteresis (Curves match?) Measure_Cool->Check Calc 6. Calculate Tm (Max of 1st Derivative) Check->Calc Yes Fail Repeat with Slower Ramp Check->Fail No Fail->Measure_Heat

Caption: Self-validating workflow for accurate Tm determination. Step 5 is critical for ensuring thermodynamic equilibrium.

References

  • N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. PubMed Central. [Link]

  • Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes. bioRxiv. [Link]

  • Protocol for DNA Duplex Tm Measurements. Michigan Technological University. [Link]

  • Structural analysis of uridine modifications in solved RNA structures. PubMed Central. [Link]

Sources

N3-Methyluridine's effect on duplex stability compared to N1-methylpseudouridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares N3-Methyluridine (


) and N1-methylpseudouridine (

), focusing on their divergent effects on RNA duplex stability and functional outcomes in therapeutic development.

Thermodynamic Stability & Functional Impact in RNA Therapeutics[1]

Executive Summary

For drug development professionals designing RNA therapeutics, the distinction between This compound (


)  and N1-methylpseudouridine (

)
is binary:
  • 
     (The Stabilizer):  The gold standard for coding sequences (e.g., COVID-19 mRNA vaccines). It maintains or enhances duplex stability via improved base stacking while reducing immunogenicity.[1]
    
  • 
     (The Disruptor):  A potent destabilizer. By methylating the Watson-Crick hydrogen bond donor, it abolishes base pairing. It is a structural tool for preventing secondary structures, not for coding sequences.
    
Mechanistic Divergence: The Hydrogen Bond Interface

To understand the thermodynamic data, one must first grasp the structural causality. The impact on duplex stability is dictated by where the methyl group sits relative to the Watson-Crick (WC) face.

Structural Comparison
  • N1-methylpseudouridine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  In pseudouridine, the base is connected to the ribose via a C-C glycosidic bond (C5 position), leaving the N1 position free. 
    
    
    
    methylates this N1 position.[1][2][3][4] Crucially, N1 is on the Hoogsteen face, not the Watson-Crick face. The N3 proton (the primary WC donor) remains intact, allowing perfect pairing with Adenine.
  • This compound (

    
    ):  The methylation occurs directly at the N3 position. In a standard U-A base pair, the N3-H is the essential hydrogen bond donor to Adenine's N1. Methylating N3 sterically hinders the interaction and chemically removes the donor proton.
    
Pathway Visualization

The following diagram illustrates the structural consequences of these modifications on duplex integrity.

G cluster_0 Modification Pathway Uridine Standard Uridine (Reference) m1Psi N1-methylpseudouridine (m1Ψ) Uridine->m1Psi Methylation at N1 (C-C Glycosidic Bond) m3U This compound (m3U) Uridine->m3U Methylation at N3 WC_Face Watson-Crick Face (N3-H Donor) m1Psi->WC_Face Preserves Donor Hoogsteen Hoogsteen Face (N1 Position) m1Psi->Hoogsteen Blocks Non-WC Interactions m3U->WC_Face BLOCKS Donor (Steric Clash) Outcome_Stable Duplex STABILIZED (High Tm) Coding Competent WC_Face->Outcome_Stable H-Bonds Intact + Base Stacking Outcome_Unstable Duplex DESTABILIZED (Low Tm) Coding Incompetent WC_Face->Outcome_Unstable H-Bonds Broken Hoogsteen->Outcome_Stable Reduces Promiscuous Pairing

Figure 1: Mechanistic flow showing how methylation site dictates duplex fate.


 preserves the Watson-Crick face, while 

obliterates it.
Thermodynamic Stability Analysis

The thermodynamic stability of an RNA duplex is quantified by its melting temperature (


). The following data summarizes the comparative effects of replacing Uridine with 

or

in a duplex context.
Table 1: Comparative Thermodynamic Parameters
ParameterStandard Uridine (U)N1-methylpseudouridine (

)
This compound (

)

(vs. U)
Reference (0°C)+0.5°C to +1.5°C (Stabilizing)-4.0°C to -7.0°C (Destabilizing)
Base Pairing Canonical A-UCanonical A-

Abolished / Mismatch
Stacking Energy StandardEnhanced. C-C glycosidic bond allows favorable base overlap.Reduced. Methyl group forces syn-conformation or bulge.
Mismatch Tolerance ModerateLow. Destabilizes mismatches more than

, improving fidelity.
N/A (Does not pair stably).
Primary Utility Natural RNAmRNA Vaccines (Coding)Structural Control (Loop formation)

Key Insight:


 exhibits a "universal base" characteristic in terms of stacking but retains high specificity for Adenine. Conversely, placing a single 

in the center of a 12-mer duplex can drop the

by over 10°C, effectively creating a single-stranded bubble.
Functional Implications in Drug Development[2]
Translation Efficiency (The Critical Differentiator)
  • 
    :  Because it forms stable Watson-Crick pairs, the ribosome reads 
    
    
    
    as Uridine.[1] The enhanced stacking often results in faster ribosome translocation and higher protein yield. It also evades TLR3/7/8 detection, preventing the shut-down of protein synthesis by the innate immune system.
  • 
    :  The ribosome relies on the codon-anticodon helix stability to verify tRNA selection. 
    
    
    
    prevents this helix formation. If incorporated into a coding region,
    
    
    acts as a translational block , causing ribosome stalling or forcing the incorporation of incorrect amino acids (loss of fidelity).
Application Guide
  • Use

    
     when:  Designing mRNA vaccines, protein replacement therapies, or CRISPR guide RNAs where high stability and fidelity are required.
    
  • Use

    
     when:  You need to prevent duplex formation. Examples include:
    
    • Disrupting secondary structures in the 5' UTR that inhibit ribosome loading.

    • Serving as a negative control in hybridization assays.

    • Studying "molecular switches" where base pairing must be turned off.

Experimental Validation Protocol: UV Thermal Denaturation

To verify these effects in your specific sequence context, use the following self-validating protocol. This method measures the hyperchromicity (increase in UV absorbance) as the duplex melts.

Workflow Diagram

Protocol Start Oligonucleotide Synthesis (Target Sequence) Prep Sample Preparation Buffer: 10mM Na2HPO4, 100mM NaCl Conc: 2-5 µM duplex Start->Prep Degas Degassing (Critical for bubble prevention) Prep->Degas Ramp Thermal Ramping 20°C to 90°C @ 0.5°C/min Monitor Abs @ 260nm Degas->Ramp Calc Data Analysis Calculate 1st Derivative (dA/dT) Identify Peak = Tm Ramp->Calc

Figure 2: UV Thermal Denaturation workflow for determining


.
Step-by-Step Methodology
  • Buffer Preparation: Prepare a standard annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Note: Avoid Mg2+ initially as it stabilizes tertiary structures that may complicate duplex analysis.

  • Annealing: Mix equimolar amounts of the modified RNA strand and its complementary RNA/DNA strand (final concentration ~2-5 µM). Heat to 95°C for 3 minutes and cool slowly to room temperature over 1 hour to ensure thermodynamic equilibrium.

  • Degassing: Degas samples using a vacuum or helium sparge. Causality: Dissolved air bubbles expand upon heating, causing spikes in absorbance that ruin the data.

  • Data Acquisition:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

    • Wavelength: 260 nm (monitor hyperchromicity).

    • Ramp: 20°C to 90°C at a rate of 0.5°C or 1.0°C per minute.

  • Analysis: Plot Absorbance vs. Temperature. Calculate the first derivative (

    
    ). The maximum of the derivative peak is the 
    
    
    
    .
    • Validation Check: The transition should be sigmoidal. If the

      
       curve is linear/flat, no duplex was formed.
      
References
  • Nance, K. D., & Meier, J. L. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines.[2] ACS Central Science.[2]

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density.[5] Nucleic Acids Research.

  • Kierzek, E., et al. (2014). The influence of pseudouridine and N1-methylpseudouridine on the thermodynamic stability of RNA duplexes. Nucleic Acids Research.

  • Pauck, M., et al. (2022).

  • Desaulniers, J. P., et al. (2005). Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine.[6] Bioorganic & Medicinal Chemistry.

Sources

A Researcher's Guide to Distinguishing N3-Methyluridine from its Isomers in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of RNA modification analysis and drug development, the precise identification of nucleoside isomers is paramount. N3-Methyluridine (m3U), a post-transcriptional modification found in various RNA species, presents a significant analytical challenge due to the existence of its structural isomers, most notably 5-Methyluridine (m5U, also known as ribothymidine) and 2'-O-Methyluridine (Um). As these molecules share the same elemental composition and thus identical molecular weight, their differentiation by conventional mass spectrometry is not straightforward. This guide provides an in-depth comparison of advanced mass spectrometry-based strategies to reliably distinguish m3U from its isomers, supported by experimental data and field-proven insights.

The Challenge of Isomeric Distinctions

The subtle differences in the placement of a single methyl group on the uridine scaffold (Figure 1) result in nearly identical physicochemical properties, making chromatographic separation difficult and mass-based detection alone insufficient. For researchers in drug development, where off-target modifications can have significant consequences, and for scientists studying the epitranscriptome, where the biological function is tied to the specific isomeric form, robust analytical methods for unambiguous identification are critical.

Figure 1: Chemical structures of this compound (m3U) and its common isomers, 5-Methyluridine (m5U) and 2'-O-Methyluridine (Um).

Tandem Mass Spectrometry (MS/MS): Unveiling Isomer-Specific Fragmentation

Tandem mass spectrometry is a cornerstone technique for the structural elucidation of molecules, including nucleoside isomers. By isolating the protonated molecules ([M+H]⁺) and subjecting them to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), we can generate unique fragmentation patterns that serve as fingerprints for each isomer.

The Power of Fragmentation Analysis

The primary fragmentation pathway for protonated nucleosides involves the cleavage of the glycosidic bond, resulting in the formation of a protonated nucleobase and the neutral loss of the ribose sugar. For methylated uridine isomers, this common transition is observed at m/z 259.1 → 127.[1] While this transition confirms the presence of a methyluridine, it does not differentiate between isomers. The key to distinction lies in the subtle, yet significant, differences in other fragmentation pathways.

A study on the fragmentation of 2'-O- and 3'-O-methylated ribonucleosides revealed that negative ion mode MS/MS can be particularly informative.[2] While positive ion mode often leads to the loss of the entire modified ribose, making isomer differentiation difficult, negative ion mode can produce characteristic fragments from cleavages within the ribose ring.[2] For instance, the neutral loss of a 60-Da fragment (C₂H₄O₂) was found to be characteristic for 3'-O-methyluridine, a close structural relative of the isomers .[2]

Comparative Fragmentation Data
IsomerKey Diagnostic Fragment Ions (m/z)Fragmentation PathwayNotes
This compound (m3U) [BH₂]⁺ at 127Cleavage of the glycosidic bondCommon to all isomers
5-Methyluridine (m5U) [BH₂]⁺ at 127Cleavage of the glycosidic bondCommon to all isomers
2'-O-Methyluridine (Um) [M-H-C₃H₆O₃]⁻ (neutral loss of 90 Da)Cleavage within the ribose ring (negative ion mode)Observed for other 2'-O-methylated nucleosides and is a strong indicator.[2]

This table is a composite based on established fragmentation principles of modified nucleosides. Direct comparative studies providing detailed fragmentation spectra for all three isomers under identical conditions are encouraged for definitive library creation.

Ion Mobility Spectrometry (IMS): Separation in the Gas Phase

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry offers an orthogonal dimension of separation based on the size, shape, and charge of an ion. This technique measures the time it takes for an ion to travel through a gas-filled chamber under the influence of an electric field. The resulting drift time is related to the ion's rotationally averaged collision cross-section (CCS), a value that is unique to the ion's three-dimensional structure.

The subtle structural differences between m3U, m5U, and Um are expected to result in distinct CCS values, allowing for their separation prior to mass analysis. This "gas-phase chromatography" can resolve isomers that are difficult to separate by conventional liquid chromatography.[3][4] Trapped Ion Mobility Spectrometry (TIMS) is a particularly powerful IMS technique that can achieve high mobility resolving power.[1][5]

While a comprehensive database of experimental CCS values for these specific uridine isomers is still emerging, the application of IMS to other nucleoside isomers has demonstrated its significant potential for their unambiguous identification.[3]

Experimental Workflow: A Multi-faceted Approach

For the most reliable differentiation of m3U and its isomers, a multi-faceted approach combining liquid chromatography, ion mobility, and tandem mass spectrometry is recommended.

workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis RNA_Hydrolysis RNA Hydrolysis to Nucleosides LC Liquid Chromatography (HILIC) RNA_Hydrolysis->LC Inject IMS Ion Mobility Spectrometry LC->IMS Introduce MS1 MS1 (Precursor Ion Selection) IMS->MS1 Transfer MS2 MS/MS (CID/HCD) MS1->MS2 Isolate & Fragment Data_Analysis Data Analysis MS2->Data_Analysis Detect & Analyze

Caption: A comprehensive workflow for the analysis of methylated uridine isomers.

Step-by-Step Methodology
  • RNA Digestion:

    • Start with purified RNA.

    • Perform enzymatic digestion to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

    • Ensure complete digestion to avoid artifacts.

  • Liquid Chromatography:

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of these polar analytes.[6][7]

    • Use a column such as a Waters Acquity UPLC BEH amide column.[1]

    • A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is recommended.[1]

    • Optimize the gradient to achieve at least partial separation of the isomers.

  • Ion Mobility Spectrometry:

    • Introduce the eluent from the LC into an IMS-enabled mass spectrometer.

    • Utilize a drift gas such as nitrogen.

    • Optimize IMS parameters (e.g., wave velocity and height for traveling-wave IMS, or scan rate for TIMS) to maximize isomer separation.

  • Tandem Mass Spectrometry:

    • Select the precursor ion for methyluridine (m/z 259.1).

    • Perform CID or HCD on the mobility-separated ions.

    • Acquire full scan MS/MS spectra to capture all fragment ions.

    • For targeted analysis, monitor specific, diagnostic fragment ions for each isomer.

The Potential of Chemical Derivatization

When chromatographic and gas-phase separation are insufficient, chemical derivatization offers a powerful alternative. This strategy involves reacting the nucleosides with a reagent that selectively modifies one isomer, resulting in a unique mass shift that is easily detectable by mass spectrometry.

For example, the derivatization of pseudouridine with acrylonitrile (cyanoethylation) or CMCT has been successfully used to distinguish it from uridine.[8] A similar approach could be developed for m3U and its isomers. For instance, the N3 position of uridine is a common site for derivatization, suggesting that reagents targeting this position might react differently with m3U compared to m5U or Um, where this position is unmethylated and sterically unhindered in the same way.

derivatization cluster_isomers Isomeric Mixture cluster_products Derivatization Products m3U This compound Derivatization Chemical Derivatization m3U->Derivatization m5U 5-Methyluridine m5U->Derivatization Deriv_m3U Derivatized m3U (Mass Shift) Derivatization->Deriv_m3U Reacts Unchanged_m5U Unchanged m5U Derivatization->Unchanged_m5U No Reaction

Caption: Conceptual workflow for distinguishing isomers via chemical derivatization.

Conclusion

Distinguishing this compound from its isomers is a complex but solvable analytical problem. A multi-pronged approach that leverages the separation power of liquid chromatography and ion mobility spectrometry, combined with the structural information gleaned from tandem mass spectrometry, provides the most robust and reliable solution. While direct comparative fragmentation data for all isomers under a single set of conditions remains an area for further research, the principles and methodologies outlined in this guide provide a solid foundation for any laboratory tasked with this challenging but critical analysis. The continued development of high-resolution IMS and advanced fragmentation techniques will undoubtedly further enhance our ability to confidently identify and quantify these important RNA modifications.

References

  • High-Resolution Ion Mobility Spectrometry-Mass Spectrometry of Isomeric/Isobaric Ribonucleotide Variants. Analytical Chemistry. Available at: [Link]

  • Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Genes. Available at: [Link]

  • Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Chemical Communications. Available at: [Link]

  • Differentiation of 2'-O- and 3'-O-methylated ribonucleosides by tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Chemical Communications. Available at: [Link]

  • Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Journal of Biomedical Science. Available at: [Link]

  • Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B. Available at: [Link]

  • Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine. ResearchGate. Available at: [Link]

  • Identifying Isomeric Compounds with Trapped Ion Mobility Spectrometry. News-Medical.net. Available at: [Link]

  • MS/MS fragmentation patterns recorded at the 20% HCD level from a disulfated and fucosylated bikunin CS-glycopeptide precursor ion. ResearchGate. Available at: [Link]

  • Analysis of RNA modifications by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. ResearchGate. Available at: [Link]

  • Analysis of RNA and Its Modifications. Annual Review of Analytical Chemistry. Available at: [Link]

  • Identification of Isomeric N‐Glycans by Conformer Distribution Fingerprinting using Ion Mobility Mass Spectrometry. ResearchGate. Available at: [Link]

  • An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PMC. Available at: [Link]

  • Analysis of RNA and its Modifications. PMC. Available at: [Link]

  • DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Nucleic Acids Research. Available at: [Link]

  • Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. PMC. Available at: [Link]

  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. MDPI. Available at: [Link]

  • Analytical methods for characterizing RNA by LC-MS/MS. LCGC International. Available at: [Link]

  • An Introduction to High Resolution Mass Spectrometry versus Tandem Quad Mass Spectrometry for Large. YouTube. Available at: [Link]

  • Sequencing Grade Tandem Mass Spectrometry for Top–Down Proteomics Using Hybrid Electron Capture Dissociation Methods in a Benchtop Orbitrap Mass Spectrometer. PMC. Available at: [Link]

  • Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients. MDPI. Available at: [Link]

Sources

Functional Comparison: N3-Methyluridine vs. 2'-O-Methyl Uridine in siRNA Design

[1][2]

Executive Summary: The Stabilizer vs. The Destabilizer[2]

In the rational design of therapeutic siRNA, chemical modifications are the primary levers for optimizing potency, stability, and specificity. While 2'-O-methyl uridine (2'-OMe-U ) and this compound (m3U ) both involve methylation, their functional impacts are diametrically opposed.

  • 2'-OMe-U is a Stabilizer . It locks the ribose sugar into the C3'-endo conformation, increasing binding affinity (Tm), conferring robust nuclease resistance, and silencing immune recognition. It is the backbone of modern siRNA chemistry (e.g., GalNAc conjugates).

  • m3U is a Destabilizer .[1] It modifies the nucleobase to remove a hydrogen bond donor, disrupting Watson-Crick base pairing and lowering Tm.[1] Its primary utility is "thermodynamic interrogation" —weakening the seed region's binding affinity just enough to eliminate off-target interactions (which rely on partial complementarity) while maintaining on-target silencing (which relies on full complementarity).

This guide provides a technical deep-dive into utilizing these two modifications to balance the "Stability-Specificity" trade-off.

Structural & Mechanistic Basis

The distinct behaviors of these modifications stem from their specific locations on the nucleotide structure.[2]

Feature2'-O-Methyl Uridine (2'-OMe-U)This compound (m3U)
Modification Site Sugar: 2'-hydroxyl group (-OH) is replaced by a methoxy group (-OMe).Base: Nitrogen-3 position of the Uracil ring.
Chemical Effect Increases hydrophobicity; locks sugar in C3'-endo (RNA-like) pucker.Removes the H-bond donor (N3-H); introduces steric bulk at the Watson-Crick face.
Base Pairing Enhanced: Promotes A-form helix geometry; increases stacking interactions.Disrupted: Sterically clashes with Adenine; removes one H-bond from the U-A pair.
Primary Role Metabolic Stability & Immune Evasion.Specificity Engineering (Off-target reduction).[2][3]
Mechanistic Insight: The Hydrogen Bond Deficit

In a standard U-A base pair, the N3-H of Uracil donates a hydrogen bond to the N1 of Adenine. m3U replaces this hydrogen with a methyl group. This not only deletes the H-bond but creates a steric clash with the pairing Adenine, locally distorting the helix. This "thermodynamic penalty" is the mechanism by which m3U discriminates between high-affinity on-targets and low-affinity off-targets.

Thermodynamic Impact & Stability[2][5][6][7][8][9]

Thermodynamics govern siRNA strand selection (RISC loading) and target recognition.

Thermal Stability (Tm)[1][4]
  • 2'-OMe-U: Increases Tm by approximately 0.5°C to 1.5°C per modification . It rigidifies the duplex.

  • m3U: Decreases Tm by approximately 1.5°C to 3.0°C per modification . It introduces flexibility and local melting.

Nuclease Resistance[5][1][6]
  • 2'-OMe-U: High. The 2'-OMe group sterically blocks nucleophilic attack by the 2'-OH (which is absent) and prevents recognition by many endonucleases. It is the gold standard for serum stability.

  • m3U: Moderate. While the methyl group provides some steric protection against nucleases compared to unmodified RNA, it is significantly less stable than 2'-OMe.

    • Strategic Note: m3U is often used in conjunction with 2'-OMe (as 2'-OMe-m3U ) to combine the destabilizing specificity of the base mod with the nuclease resistance of the sugar mod.

Functional Performance: Specificity & Potency
Off-Target Mitigation (The Seed Region)

The "Seed Region" (nucleotides 2–8 of the guide strand) is the primary driver of miRNA-like off-target effects.[2][7]

  • The 2'-OMe Approach: Placing 2'-OMe in the seed region (positions 2,[2] 14) can reduce off-targets by sterically hindering interaction with the AGO2 binding pocket or the target mRNA. However, excessive stabilization can increase off-target binding if the seed matches a non-target transcript too tightly.

  • The m3U Approach: Placing m3U in the seed region (e.g., position 2, 3, or 4) lowers the binding energy.

    • Mechanism:[5][1][2][8][7][4][9] Off-targets usually have imperfect complementarity (seed match only). The m3U destabilization makes these weak interactions thermodynamically unstable, causing the siRNA to fall off.

    • Result: The perfect on-target match, despite the m3U penalty, retains enough binding energy to remain stable and trigger cleavage.

Immunogenicity
  • 2'-OMe-U: Potently abrogates TLR7/TLR8 immune stimulation. A few 2'-OMe residues are often sufficient to silence the innate immune response.

  • m3U: Base modifications generally reduce immune recognition compared to unmodified RNA, but 2'-OMe is the superior choice for preventing cytokine storms.

Experimental Protocols
Protocol A: Thermodynamic Stability Assessment (Tm Analysis)

To quantify the stabilizing/destabilizing effect of your design.

  • Preparation: Prepare 1.0 µM solutions of siRNA duplexes (Modified vs. Unmodified) in buffer (100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

  • Degassing: Degas samples for 10 minutes to prevent bubble formation.

  • Ramping: Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Heat to 90°C (denature).

    • Cool slowly to 20°C (anneal).

    • Measurement: Ramp temperature from 20°C to 90°C at a rate of 0.5°C/min, monitoring absorbance at 260 nm.

  • Analysis: Calculate Tm using the first derivative method (

    
    ).
    
    • Expectation: 2'-OMe duplexes will shift right (higher Tm); m3U duplexes will shift left (lower Tm).

Protocol B: Dual-Luciferase Off-Target Validation

To verify if m3U successfully reduces seed-mediated off-targeting.

  • Vector Construction:

    • On-Target Plasmid: Insert the perfect complementary target sequence into the 3' UTR of Renilla luciferase (psiCHECK-2 vector).

    • Off-Target Plasmid: Insert a sequence complementary only to the seed region (nt 2–8) of your siRNA.

  • Transfection: Co-transfect HeLa or HEK293 cells with:

    • Reporter Plasmid (100 ng).

    • siRNA (0.1 nM to 10 nM dose response).

    • Lipofectamine RNAiMAX.

  • Assay: Harvest cells 24 hours post-transfection. Measure Firefly (internal control) and Renilla (target) luminescence.

  • Calculation: Normalize Renilla/Firefly ratios.

    • Success Criteria: The m3U-modified siRNA should maintain knockdown of the On-Target Plasmid (similar to unmodified) but show significantly reduced knockdown of the Off-Target Plasmid compared to the unmodified parent.

Visualizing the Mechanism: Thermodynamic Asymmetry[2]

The following diagram illustrates how these modifications influence RISC loading and Target Selection. 2'-OMe stabilizes the passenger strand to ensure it is ejected (if placed correctly) or protects the guide. m3U destabilizes the seed to filter out off-targets.

RISC_Mechanismcluster_ModsChemical Modification InputsiRNA_DuplexsiRNA Duplex(Guide + Passenger)RISC_LoadingRISC Loading Complex(Ago2 + Dicer/TRBP)siRNA_Duplex->RISC_LoadingMod_2OMe2'-OMe (Sugar)Stabilizes HelixBlocks NucleaseMod_2OMe->siRNA_DuplexAdds StabilityMod_m3Um3U (Base)Destabilizes HelixDisrupts H-BondsMod_m3U->siRNA_DuplexAdds InstabilityStrand_SelectionStrand Selection(Thermodynamic Asymmetry)RISC_Loading->Strand_SelectionActive_RISCActive RISC(Guide Strand Only)Strand_Selection->Active_RISCDestabilized 5' endfavored as GuideTarget_ScanTarget Scanning(Seed Region 2-8)Active_RISC->Target_ScanOn_TargetOn-Target mRNA(Perfect Match)Target_Scan->On_Targetm3U allows binding(High Affinity remains)Off_TargetOff-Target mRNA(Seed Match Only)Target_Scan->Off_Targetm3U prevents binding(Low Affinity broken)CleavageCleavageOn_Target->CleavageSilencingEscapeEscapeOff_Target->EscapeNo Silencing(Safety)

Caption: m3U destabilization filters out low-affinity off-targets while 2'-OMe protects the backbone.

Strategic Summary Table
Parameter2'-O-Methyl Uridine (2'-OMe)This compound (m3U)
Best Use Case Backbone stabilization; Immune silencing.[1]Reducing seed-mediated off-target toxicity.[1][2][10]
Effect on Tm Increases (Stabilizes).[1]Decreases (Destabilizes).[8][4]
Serum Half-Life Significantly Extended.Moderately Extended (Best when combined with 2'-OMe).
Risk Over-stabilization can lock in off-targets.Over-destabilization can reduce on-target potency.
Recommended Position Alternating pattern on backbone; positions 2,[5] 14.Seed region (positions 2–5) of Guide Strand.
References
  • Sahoo, A., et al. (2024). this compound and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry.[5][6] Bioorganic & Medicinal Chemistry.[6][8][4][11] Link

  • Kobayashi, Y., et al. (2022). The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects.[7] International Journal of Molecular Sciences. Link

  • Sahoo, A., et al. (2022). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Omega. Link

  • Ui-Tei, K., et al. (2008). Thermodynamic stability and Watson-Crick base pairing in the seed duplex are major determinants of the efficiency of the siRNA-based off-target effect. Nucleic Acids Research.[10] Link

  • Chiu, Y.L., & Rana, T.M. (2003). siRNA function in RNAi: a chemical modification analysis.[1] RNA.[2][3][12][6][8][7][4][9][10][11][13][14] Link

Validating the Role of m³U in Ribosome Subunit Association: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of methodologies for validating the role of 3-methyluridine (m³U) and its functional analog 3-methylpseudouridine (m³Ψ) in ribosome subunit association.

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Discovery Scientists Focus: 23S/28S rRNA Modifications (Helix 69) and Subunit Interface Stability

Executive Summary & Biological Context

Ribosome subunit association—the joining of the small (30S/40S) and large (50S/60S) subunits—is a thermodynamically gated process critical for translation initiation. This process is modulated by post-transcriptional modifications at the inter-subunit bridges.

The Target:

  • In Bacteria (E. coli): The modification at the critical Helix 69 (H69) interface is m³Ψ1915 (3-methylpseudouridine), catalyzed by RlmH (YbeA).

  • In Eukaryotes (H. sapiens, D. melanogaster): The equivalent modification in the 28S rRNA is m³U (e.g., m³U2634 in yeast, m³U4530 in humans), catalyzed by SPOUT1 (or Bmt5/6 in yeast).

Despite the chemical difference (m³U vs. m³Ψ), both modifications sterically shape the Bridge B2a interface. Their absence destabilizes the 70S/80S monosome, leading to translational fidelity errors and ribosome biogenesis defects. This guide compares the three primary methodologies to validate these specific defects.

Comparative Analysis of Validation Methodologies

To validate the role of m³U/m³Ψ, researchers must detect subtle shifts in the equilibrium between free subunits and associated monosomes.

Method A: Sucrose Density Gradient (SDG) Profiling (The Gold Standard)
  • Principle: Separation of ribosomal particles based on sedimentation coefficient (S) under centrifugal force.

  • Best For: Assessing global assembly defects and equilibrium stability in vivo.

  • Sensitivity: Medium. Requires Mg²⁺ titration to reveal "loose" ribosomes.

Method B: Stopped-Flow Light Scattering (The Kinetic Validator)
  • Principle: Real-time monitoring of Rayleigh light scattering intensity as subunits associate (

    
    ).
    
  • Best For: Quantifying association rate constants (

    
    ) and dissociation rates (
    
    
    
    ).
  • Sensitivity: High. Detects millisecond-scale kinetic delays invisible to gradients.

Method C: Chemical Probing (SHAPE/DMS) (The Structural Validator)
  • Principle: Chemical modification of flexible nucleotides followed by primer extension/sequencing.

  • Best For: Mapping local conformational changes in Helix 69 caused by the lack of the methyl group.

  • Sensitivity: Single-nucleotide resolution.

Performance Matrix
FeatureSucrose Gradient (SDG) Stopped-Flow Scattering Chemical Probing (SHAPE)
Throughput Medium (6–12 samples/run)Low (Single sample sequential)High (NGS-based)
Sample Input High (~10–20 OD₂₆₀)Medium (~50 pmol purified)Low (~5 pmol RNA)
Resolution Global (Subunit vs. Monosome)Kinetic (

rates)
Atomic (Nucleotide flexibility)
Mg²⁺ Sensitivity Critical Variable Controlled VariableBuffer Dependent
Cost/Run LowHigh (Instrument access)High (Sequencing)
Verdict Best for Initial Validation Best for Mechanism Best for Structural Model

Detailed Experimental Protocol: Mg²⁺-Titrated Sucrose Gradients

This protocol is the "self-validating" system of choice. By lowering Mg²⁺ concentration, you stress the subunit interface. Wild-type (WT) ribosomes will remain associated, while m³U/m³Ψ-deficient ribosomes (e.g., ΔrlmH) will dissociate into subunits, revealing the defect.

Reagents & Equipment
  • Lysis Buffer A (Associating): 20 mM Tris-HCl (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂ , 6 mM β-mercaptoethanol.

  • Lysis Buffer B (Dissociating): Same as A, but with 1 mM MgCl₂ .

  • Gradient Station: BioComp Gradient Master or manual layering.

  • Ultracentrifuge: SW41 Ti rotor or equivalent.

Step-by-Step Workflow
  • Strain Preparation:

    • Grow WT and Knockout (ΔrlmH or ΔSPOUT1) strains to mid-log phase (OD₆₀₀ ~0.5).

    • Crucial Step: Rapidly cool cells on ice to "freeze" the polysome state. Add Cycloheximide (100 µg/mL) to trap ribosomes on mRNA.

  • Lysis & Clarification:

    • Lyse cells (freeze-thaw or French press) in Buffer A (10 mM Mg²⁺).

    • Clarify lysate: Spin at 16,000 × g for 20 min at 4°C.

    • QC Check: Measure A₂₆₀. Normalize samples to load equal optical density units (e.g., 10 OD).

  • The "Stress Test" (Mg²⁺ Titration):

    • Prepare two sets of 10%–40% sucrose gradients:

      • Set 1 (Control): 10 mM MgCl₂.

      • Set 2 (Challenge): 1.5 mM MgCl₂.

    • Causality: High Mg²⁺ masks weak interfaces. Low Mg²⁺ exposes the specific instability caused by the loss of the m³U/m³Ψ clamp in Helix 69.

  • Ultracentrifugation:

    • Load lysates.

    • Spin at 35,000 rpm (SW41 Ti) for 3.5 hours at 4°C.

  • Fractionation & Analysis:

    • Pump gradients through a UV detector (254 nm).

    • Data Output: You will observe peaks for 30S, 50S, 70S, and Polysomes.

Data Interpretation
  • Valid Result: In 10 mM Mg²⁺, both WT and Mutant profiles look similar (dominant 70S/polysomes).

  • Defect Detection: In 1.5 mM Mg²⁺, the Mutant profile shifts dramatically to free 30S/50S subunits, while WT retains a significant 70S peak.

  • Quantification: Calculate the Association Index (AI) :

    
    
    
    • A significant decrease in AI for the mutant confirms the role of m³U in subunit stability.

Visualizing the Mechanism and Workflow

Figure 1: The m³U/m³Ψ Modification Pathway

This diagram illustrates the enzymatic pathway and the structural consequence of the modification at the subunit interface.

G Substrate Pre-rRNA (Uridine/Pseudouridine) Modification m³U / m³Ψ (Helix 69) Substrate->Modification Methylation (SAM-dependent) Enzyme Methyltransferase (RlmH / SPOUT1) Enzyme->Modification Ribosome 70S/80S Monosome (Functional) Modification->Ribosome Stabilizes Bridge B2a Defect Dissociated Subunits (Translation Error) Modification->Defect Absence causes

Caption: The methylation of Helix 69 by RlmH (bacteria) or SPOUT1 (eukaryotes) is a prerequisite for stable Bridge B2a formation and robust subunit association.

Figure 2: Method Selection Decision Matrix

Use this logic flow to select the appropriate validation method for your specific research question.

DecisionTree Start Objective: Validate m³U Role Q1 Is the defect global or kinetic? Start->Q1 Branch1 Global Stability (In Vivo State) Q1->Branch1 Screening Branch2 Association Rate (Mechanism) Q1->Branch2 Kinetics Branch3 Local Structure (Atomic Detail) Q1->Branch3 Structural Method1 Sucrose Gradient (Mg²⁺ Titration) Branch1->Method1 High Throughput Method2 Stopped-Flow Light Scattering Branch2->Method2 Real-time Data Method3 Cryo-EM / SHAPE Branch3->Method3 High Resolution

Caption: Decision matrix for selecting the optimal validation methodology based on the specific biological question (Stability vs. Kinetics vs. Structure).

References

  • Ortega, J., et al. (2022). RbgA ensures the correct timing in the maturation of the 50S subunits functional sites. Nucleic Acids Research.[1][2] Link

  • O'Connor, M. (2009). Helix 69 of 23S rRNA forms one of the major inter-subunit bridges of the 70S ribosome. Molecular Genetics and Genomics. Link

  • Ero, R., et al. (2008). RlmH (YbeA) methylates 23S rRNA pseudouridine 1915.[1][2][3][4] RNA.[1][2][3][5][6][7][8][9][10] Link

  • Ma, T.H., et al. (2017). Small methyltransferase RlmH assembles a composite active site to methylate a ribosomal pseudouridine. Genes & Development. Link

  • Koenig, M., et al. (2025). The Ptch/SPOUT1 methyltransferase deposits an m³U modification on 28S rRNA for normal ribosomal function. Science Advances.[7] Link

Sources

Comparative Guide: Immunogenicity and Translational Efficacy of m3U vs. Pseudouridine Modified mRNA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of mRNA therapeutics (vaccines and protein replacement therapies), chemical modification of nucleosides is the primary strategy to suppress innate immune recognition (immunogenicity) and enhance protein expression (translation).

This guide compares two specific modifications: Pseudouridine (Ψ) —and its derivative N1-methylpseudouridine (m1Ψ)—versus N3-methyluridine (m3U) .

The Verdict: While both modifications can alter the immunogenic profile of RNA, Pseudouridine (specifically m1Ψ) is the industry standard for coding regions because it suppresses Toll-like Receptor (TLR) activation without disrupting translation. In contrast, m3U is functionally unsuitable for mRNA coding sequences . Methylation at the N3 position eliminates a critical hydrogen bond donor required for Watson-Crick base pairing with Adenine, thereby severely inhibiting or abolishing ribosomal translation. m3U finds utility primarily in non-coding RNA oligonucleotides (e.g., aptamers, siRNA) where steric blocking or nuclease resistance—rather than translation—is the goal.

Mechanistic Basis: Structural Impact & Immune Evasion[1]

The divergent performance of these modifications stems from their atomic-level impact on RNA structure and base pairing.

Structural Chemistry & Base Pairing
  • Pseudouridine (Ψ) / N1-methylpseudouridine (m1Ψ):

    • Structure: Isomer of uridine where the base is attached via a C-C bond rather than an N-C bond.

    • Base Pairing: Retains the N3-H imino proton, allowing standard Watson-Crick pairing with Adenine.

    • Effect: The C-C bond allows greater rotational freedom, enhancing base stacking (reducing entropy) and stabilizing the RNA secondary structure. This often increases translation efficiency.

  • This compound (m3U):

    • Structure: A methyl group is added to the N3 position of the uracil ring.[1]

    • Base Pairing: The N3 position is the canonical hydrogen bond donor for pairing with Adenine. Methylation here sterically blocks this interaction and removes the proton necessary for hydrogen bonding.

    • Effect: In a coding sequence, this disruption prevents the tRNA anticodon from recognizing the codon, leading to ribosome stalling or abortion of translation.

Innate Immune Recognition (TLR Signaling)

Exogenous RNA is detected by Pattern Recognition Receptors (PRRs), primarily endosomal Toll-like Receptors (TLR3, TLR7, TLR8) and cytosolic sensors (RIG-I).

  • Mechanism of Suppression: Modified nucleosides alter the shape and thermodynamic stability of the RNA, preventing successful "docking" into the TLR binding pocket.

  • Comparison:

    • Ψ / m1Ψ: Drastically reduces TLR7/8 signaling and prevents RIG-I activation (by altering secondary structure). This prevents the "Interferon Block" that shuts down cellular translation.

    • m3U: While methylation generally reduces TLR recognition (as seen with other methylated bases like m5C or m6A), its inability to support translation renders its immunogenicity profile irrelevant for therapeutic mRNA applications.

Pathway Visualization

The following diagram illustrates the divergent fates of m3U and Ψ modified mRNA within the cell.

mRNA_Pathway cluster_legend Mechanism Input_mRNA In Vitro Transcribed mRNA Endosome Endosomal Entry Input_mRNA->Endosome TLR_Sensor TLR7/8 Recognition Endosome->TLR_Sensor Unmodified U Cytosol Cytosolic Release Endosome->Cytosol Ψ / m1Ψ / m3U (Evasion) Immune_Resp Innate Immune Response (IFN-α / TNF-α) TLR_Sensor->Immune_Resp Activation Ribosome Ribosomal Loading Cytosol->Ribosome Translation Protein Translation Ribosome->Translation Ψ / m1Ψ (Stable Pairing) Stalling Ribosome Stalling (Translation Failure) Ribosome->Stalling m3U (Steric Block) key1 Ψ: Enhances Stacking Retains H-Bond key2 m3U: Blocks H-Bond Disrupts Pairing

Caption: Comparative pathway analysis showing that while both modifications may facilitate endosomal escape/TLR evasion, m3U fails at the ribosomal decoding stage due to steric hindrance.[2]

Comparative Performance Data

The table below summarizes the critical performance metrics for drug development.

FeaturePseudouridine (Ψ) / m1ΨThis compound (m3U)Clinical Implication
TLR Suppression High. Significantly reduces IFN-α and TNF-α secretion.Moderate/High. Methylation generally masks RNA from TLRs.Both reduce immediate reactogenicity.
Watson-Crick Pairing Maintained. N3-H donor is present.Disrupted. N3-Methyl blocks H-bond with Adenine.m3U cannot be used in coding regions (ORFs).
Translation Efficiency Enhanced. Often >10-fold higher than unmodified RNA.Abolished. Ribosome cannot decode m3U-containing codons.Ψ is essential for vaccines; m3U is non-functional for protein expression.
Nuclease Stability High. Enhances base stacking and resistance to degradation.High. Methylation protects against specific nucleases.Both improve half-life, but m3U is limited to non-coding applications (e.g., aptamers).
Primary Application mRNA Vaccines (COVID-19), Protein Replacement.Structural RNA, Aptamers, tRNA research.[2]Do not use m3U for therapeutic mRNA coding sequences.

Experimental Protocols

To validate these claims in your own pipeline, use the following standardized workflows.

In Vitro Transcription (IVT) with Modified NTPs[1][4]

Objective: Synthesize mRNA containing 100% substitution of Uridine with either Ψ or m3U.

  • Template Preparation: Linearize plasmid DNA encoding a reporter (e.g., Firefly Luciferase or eGFP) followed by a poly(A) tail (120 nt).

  • Reaction Mix (20 µL):

    • 1 µg Linearized DNA Template

    • ATP, CTP, GTP (5 mM each)

    • Test NTP: Add 5 mM of either UTP (Control), Pseudouridine-5'-Triphosphate, or this compound-5'-Triphosphate.

    • T7 RNA Polymerase (High Concentration, e.g., 100 U)

    • Reaction Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM Spermidine, 10 mM DTT).

  • Incubation: 37°C for 2–4 hours.

  • DNase Treatment: Add TURBO DNase (15 mins, 37°C) to remove template.

  • Purification: LiCl precipitation or Silica-column purification.

  • QC: Run on Bioanalyzer/TapeStation. Note: m3U RNA may show slightly different migration due to altered secondary structure.

Immunogenicity & Translation Assay (Dual-Readout)

Objective: Simultaneously measure protein yield and cytokine induction in human PBMCs.

Workflow Diagram:

Experiment_Workflow Start Purified Modified mRNA (Ψ vs m3U vs Unmodified) Transfection Transfection into hPBMCs (Lipid Nanoparticle or Lipofectamine) Start->Transfection Incubation Incubation (24 Hours @ 37°C) Transfection->Incubation Split Incubation->Split Supernatant Collect Supernatant Split->Supernatant Lysate Lyse Cells Split->Lysate ELISA ELISA Assay (IFN-α, TNF-α, IL-6) Supernatant->ELISA Reporter Reporter Assay (Luciferase Luminescence / GFP Flow Cytometry) Lysate->Reporter Result_Imm Readout: Immunogenicity (Low = Better) ELISA->Result_Imm Result_Trans Readout: Translation (High = Better) Reporter->Result_Trans

Caption: Dual-readout workflow for assessing the therapeutic viability of mRNA modifications.

Step-by-Step Protocol:

  • Cell Isolation: Thaw cryopreserved human PBMCs or isolate fresh from whole blood via Ficoll gradient.

  • Seeding: Plate 200,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

  • Transfection: Complex 100 ng of mRNA with Lipofectamine MessengerMAX or MC3-LNP. Treat cells immediately.

  • Incubation: Incubate for 16–24 hours.

  • Harvest:

    • Supernatant: Remove 150 µL for ELISA (R&D Systems DuoSet for IFN-α and TNF-α).

    • Cells: Lyse remaining cells with Glo Lysis Buffer (Promega).

  • Analysis:

    • Translation: Add Luciferase substrate and measure luminescence. Expectation: Ψ = High Signal; m3U = Near Zero Signal.

    • Immunogenicity: Measure cytokine concentration. Expectation: Unmodified U = High Cytokines; Ψ & m3U = Low Cytokines.

References

  • Karikó, K., et al. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA.[3] Immunity, 23(2), 165-175. Link

  • Karikó, K., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833-1840. Link

  • Andries, O., et al. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344. Link

  • Eyler, D. E., et al. (2019). Pseudouridinylation of mRNA coding sequences alters translation. Proceedings of the National Academy of Sciences, 116(46), 23068-23074. Link

  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density. Nucleic Acids Research, 45(10), 6023-6036. Link

Sources

Benchmarking Specificity: N3-Methyluridine (m3U) Methyltransferase Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-modal framework for assessing the specificity of N3-methyluridine (m3U) methyltransferases. It addresses the critical challenge of distinguishing N3-methylation (base modification) from isomeric modifications like 2'-O-methylation (Um) or N3-methylpseudouridine (m3Ψ).[1]

Executive Summary

The assessment of this compound (m3U) methyltransferases (e.g., RsmE in bacteria, Bmt5/Bmt6 in yeast) requires a distinct analytical strategy compared to other RNA methyltransferases. Unlike m6A or m5C, the m3U modification occurs on the Watson-Crick face of the uracil base, directly interfering with base pairing.

This guide provides a validated workflow to distinguish m3U activity from its structural isomers—2'-O-methyluridine (Um) and N3-methylpseudouridine (m3Ψ) .[1] We compare the "Gold Standard" LC-MS/MS approach with high-throughput Reverse Transcription (RT) signature analysis.

The Specificity Challenge: Isomers
ModificationAbbr.Mass (Da)RT BehaviorEnzyme Class
3-Methyluridine m3U 258.23Strong Arrest / Stop Base MTase (e.g., RsmE)
2'-O-Methyluridine Um 258.23Read-through (Pausing)Ribose MTase (e.g., RlmE)
N3-Methylpseudouridine m3Ψ 258.23Arrest / MismatchPseudouridine MTase (e.g., RlmH)

Critical Insight: Standard Mass Spectrometry (MS) cannot distinguish m3U from Um solely by mass-to-charge ratio (


).[1] Chromatographic separation or fragmentation patterns are required.

Comparative Analysis of Detection Technologies

Method A: LC-MS/MS Nucleoside Analysis (The Chemical Validator)
  • Principle: Enzymatic digestion of RNA followed by Liquid Chromatography-Tandem Mass Spectrometry.[1]

  • Pros: Absolute quantification; definitive chemical identification; separates isomers based on retention time.

  • Cons: Low throughput; requires purified RNA; loss of sequence context.

  • Verdict: Essential for initial enzyme characterization.

Method B: Primer Extension / RT-Arrest (The Functional Validator)[1]
  • Principle: Reverse transcriptase (RT) stalls at N3-methylated bases due to steric hindrance and loss of hydrogen bonding.[1]

  • Pros: Preserves sequence context; high sensitivity; distinguishes m3U (Stop) from Um (Read-through).

  • Cons: Semi-quantitative; cannot distinguish m3U from other "hard stop" modifications (e.g., m1A) without specific controls.

  • Verdict: Best for mapping specificity on the transcript.

Detailed Experimental Protocols

Protocol A: Isomer-Resolving LC-MS/MS

This protocol is designed to separate m3U from Um and m3Ψ.[1]

Reagents:

  • Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase.

  • LC Column: Porous Graphitic Carbon (PGC) or High-Strength Silica (HSS) T3.[1] Note: Standard C18 often fails to separate m3U/Um.

Workflow:

  • Digestion: Incubate 1–5 µg of methylated RNA with Nuclease P1 (1 U) and Phosphodiesterase I (0.01 U) at 37°C for 2 hours. Add Alkaline Phosphatase (1 U) for 1 hour.

  • Filtration: Pass through a 10 kDa MWCO filter to remove enzymes.

  • LC Separation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 0% B for 5 min (to elute salts), then 0–10% B over 15 min. m3U typically elutes after U but before m6A.

  • MS/MS Detection: Monitor transition

    
     259.1 
    
    
    
    127.1 (Base loss).
    • Differentiation: Compare retention time (RT) with synthetic standards.

    • m3U RT: ~12.5 min[1]

    • Um RT: ~13.8 min (varies by column).

Protocol B: Reverse Transcription "Hard Stop" Assay

Used to confirm the modification is on the Watson-Crick face (N3) and not the ribose (2'-O).[1]

Reagents:

  • Target RNA (In vitro transcribed + Enzymatically treated).

  • Radiolabeled Primer (

    
    P-ATP) or Fluorescent Primer (FAM).[1]
    
  • Reverse Transcriptase: SuperScript III or AMV.

Workflow:

  • Annealing: Mix 1 pmol RNA with 2 pmol labeled primer. Heat to 65°C for 5 min, snap cool.

  • Extension: Add RT buffer, dNTPs (low concentration: 50 µM to enhance stops), and 100 U RT enzyme.

  • Incubation: 42°C for 30 min.

  • Sequencing Ladder: Run a parallel Sanger sequencing reaction (ddNTPs) on the unmodified template to map the stop position.

  • Analysis:

    • m3U Signal: A strong band at position

      
       (RT stops before the modification).
      
    • Um Signal: Full-length product (RT reads through).

Specificity Assessment Logic (Visualized)

The following diagram illustrates the decision matrix for validating a putative m3U methyltransferase (e.g., RsmE) against off-target activities.

m3U_Specificity_Assessment Start Putative m3U Methyltransferase (e.g., RsmE) InVitro In Vitro Methylation Assay (Substrate: Unmodified RNA + SAM) Start->InVitro Split Analysis Path InVitro->Split LCMS LC-MS/MS Analysis (Protocol A) Split->LCMS PrimerExt Primer Extension / RT-Stop (Protocol B) Split->PrimerExt MassCheck Mass = 258.23 Da? LCMS->MassCheck RTCheck Retention Time Check (vs Standards) MassCheck->RTCheck Yes IsomerUm Matches 2'-O-Me (Um) (Ribose Modification) RTCheck->IsomerUm Late Elution IsomerM3U Matches 3-Methyluridine (m3U) (Base Modification) RTCheck->IsomerM3U Early Elution Validation CONFIRMED SPECIFICITY: m3U Activity IsomerM3U->Validation StopCheck RT Behavior? PrimerExt->StopCheck ReadThrough Read-Through (Suggests Um or Psi) StopCheck->ReadThrough Full Length HardStop Hard Stop (n+1) (Suggests m3U, m1A) StopCheck->HardStop Truncated HardStop->Validation

Figure 1: Dual-pathway validation workflow. Chemical identity (LC-MS) and functional impact (RT-Stop) must both align to confirm m3U specificity.

Case Study: RsmE vs. RlmE

To demonstrate specificity, we compare RsmE (16S rRNA m3U1498 MTase) against RlmE (23S rRNA Um2552 MTase).[1]

ParameterRsmE (Target: m3U)RlmE (Target: Um)
Substrate 30S Subunit (16S rRNA)50S Subunit (23S rRNA)
Causality Methylation of N3 blocks H-bonding.[1]Methylation of 2'-OH stabilizes sugar pucker.[1]
RT Assay Result Arrest at U1498. Read-through at U2552.
Biological Impact Modulates P-site tRNA decoding.[1]Stabilizes A-loop structure.

Experimental Validation: When assessing a novel enzyme, incubate with a synthetic RNA oligo containing the target U.

  • If product elutes at 12.5 min (LC) AND stops RT: It is m3U .

  • If product elutes at 13.8 min (LC) AND permits RT: It is Um .

References

  • RsmE Characterization: Basturea, G. N., et al. (2006). "The RsmE methyltransferase of Escherichia coli is an m3U methyltransferase."[2] RNA, 12(3), 426-434.[1]

  • m3U vs Um Distinction: Desaulniers, J. P., et al. (2005). "Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine." Bioorganic & Medicinal Chemistry, 13(24), 6777-6781.[1]

  • RT-Signature Methodology: Hauenschild, R., et al. (2015).[1] "The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent." Nucleic Acids Research, 43(20), 9950–9964.

  • RlmE (Um) Mechanism: Caldas, T., et al. (2000). "RlmE, a new RNA methyltransferase that modifies the 23S rRNA." Journal of Biological Chemistry, 275(22), 16414-16419.[1]

  • Mass Spectrometry of RNA: Kellner, S., et al. (2010). "Profiling of RNA modifications by multiplexed LC-MS/MS." Chemical Communications, 46(38), 7184-7186.[1]

Sources

Benchmarking N3-Methyluridine (m3U) Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of detection methods for N3-Methyluridine (m3U) , a post-transcriptional RNA modification that critically impacts ribosome biogenesis and translational fidelity. Unlike more common modifications (e.g., m6A), m3U occurs at the Watson-Crick face of the uridine base, creating a steric block that disrupts base pairing and arrests standard reverse transcriptases.

Executive Summary & Methodological Landscape

This compound (m3U) is a "hard" modification. Because the methyl group at the N3 position directly interferes with Watson-Crick hydrogen bonding, it blocks canonical base pairing with Adenine. This chemical reality dictates the detection strategy:

  • For Quantification: LC-MS/MS remains the absolute gold standard.

  • For Mapping: MRT-ModSeq (using MarathonRT) is currently the superior method for transcriptome-wide detection, as it overcomes the reverse transcription (RT) arrest that limits traditional sequencing.

  • For Direct Detection: Nanopore Direct RNA Sequencing offers promise but requires raw signal analysis (e.g., Nanocompore) rather than standard basecalling.

Comparative Benchmarking Matrix
FeatureLC-MS/MS MRT-ModSeq Nanopore Direct RNA RT-Arrest / Primer Ext.
Primary Output Absolute Quantification (molar ratio)Single-Base Resolution MappingNative Molecule DetectionSite-Specific Validation
Sequence Context None (Bulk Nucleosides)High (Illumina Short Read)High (Long Read)Low (Targeted Region)
Mechanism Mass-to-Charge Ratio (m/z)RT Misincorporation (Mn²⁺ assisted)Ionic Current BlockadeRT Termination (Stop)
Input Requirement High (>100 ng purified RNA)Moderate (10-100 ng)High (>500 ng polyA+)Low (PCR-based)
Sensitivity Femtomolar detectionHigh (depends on read depth)Moderate (limit of detection)Moderate
Throughput Low (Sample by Sample)High (Transcriptome-wide)High (Transcriptome-wide)Low (Single Target)

Method 1: MRT-ModSeq (The Mapping Standard)

Why this is the choice for mapping: Standard reverse transcriptases (like MMLV or SuperScript) arrest immediately at m3U sites due to the steric clash. This results in truncated cDNA libraries where the modification is at the very end of the read (causing "drop-off"). MRT-ModSeq utilizes a group II intron reverse transcriptase (MarathonRT ) which, in the presence of Manganese (Mn²⁺), can "jump" or read through the m3U modification, incorporating a mismatch instead of stopping.

Experimental Protocol: MRT-ModSeq for m3U

Reagents:

  • Enzyme: MarathonRT (purified).

  • Buffers:

    • Mg-Buffer: 50 mM Tris-HCl (pH 7.5), 75 mM KCl, 3 mM MgCl₂, 10 mM DTT.

    • Mn-Buffer: 50 mM Tris-HCl (pH 7.5), 75 mM KCl, 3 mM MnCl₂, 10 mM DTT.

  • Input: 50–100 ng rRNA-depleted or polyA-selected RNA.

Step-by-Step Workflow:

  • RNA Fragmentation: Fragment RNA to ~100-200 nt using standard fragmentation reagents (Zn²⁺ based) to ensure uniform coverage.

  • 3' Adapter Ligation: Ligate pre-adenylated 3' adapters to RNA fragments using T4 RNA Ligase 2 (truncated).

  • Reverse Transcription (Split Reaction):

    • Divide the sample into two aliquots.

    • Reaction A (Baseline): Incubate with MarathonRT in Mg-Buffer at 42°C for 1 hour. (MarathonRT fidelity is high; m3U causes stops).

    • Reaction B (m3U Detection): Incubate with MarathonRT in Mn-Buffer at 42°C for 1 hour. (Mn²⁺ relaxes the active site, allowing read-through of m3U, resulting in specific misincorporations).

  • cDNA Purification & Circularization: Purify cDNA, circularize (CircLigase), and PCR amplify to generate Illumina libraries.

  • Sequencing: 2x150 bp paired-end sequencing (Illumina NovaSeq/NextSeq).

  • Bioinformatic Analysis:

    • Align reads to the reference genome.

    • Call Modifications: Compare the Mismatch Rate at every position between Reaction A (Mg) and Reaction B (Mn).

    • Signature: m3U sites will show a dramatic spike in mismatch rate (often >50%) in the Mn²⁺ dataset compared to the Mg²⁺ dataset.

Method 2: LC-MS/MS (The Quantitative Anchor)

Why this is essential: Sequencing methods can suffer from PCR bias or incomplete enzyme activity. LC-MS/MS provides the "ground truth" for the existence and abundance of m3U in a sample.

Workflow:

  • Digestion: Incubate 1 µg RNA with Nuclease P1 (2h, 37°C) followed by Alkaline Phosphatase (1h, 37°C) to yield single nucleosides.

  • Separation: Inject onto a C18 Reverse-Phase HPLC column (e.g., Agilent Zorbax Eclipse Plus).

  • Detection: Use a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Thermo Altis) operating in MRM (Multiple Reaction Monitoring) mode.

    • Target Transition: Monitor the transition of m3U precursor ion (

      
       259.1) to the base fragment ion (
      
      
      
      127.1).
  • Quantification: Compare peak area against a standard curve of synthetic m3U nucleoside.

Method 3: Nanopore Direct RNA Sequencing

Why this is the future: It sequences the native RNA molecule without cDNA conversion, preserving the modification status.

Technical Insight: m3U causes a significant "dwell time" increase and current intensity shift as it passes through the CsgG (R9.4.1) or RNA004 nanopore. Standard basecallers (Guppy/Dorado) may call this as a U or an error.

  • Analysis Tool: Use Nanocompore or Tombo . These tools compare the raw electrical signal of your sample against a "canonical" unmodified reference (IVT RNA).

  • Signal: Look for a cluster of significant signal deviations (KS test) centered on U residues.

Visualizing the Detection Logic

The following diagram illustrates the decision logic and mechanistic differences between the methods.

m3U_Detection_Workflow Start Start: RNA Sample Goal_Quant Goal: Absolute Quantification? Start->Goal_Quant Goal_Map Goal: Map Location? Goal_Quant->Goal_Map No Digestion Nucleoside Digestion (Nuclease P1 + AP) Goal_Quant->Digestion Yes DirectRNA Nanopore Direct RNA Goal_Map->DirectRNA Native/Long Read MRT MRT-ModSeq (MarathonRT) Goal_Map->MRT High Accuracy LCMS LC-MS/MS Analysis Result_Quant Output: m3U/U Ratio (No Sequence Info) LCMS->Result_Quant Digestion->LCMS Result_Map Output: Single-Base Resolution Map DirectRNA->Result_Map Signal Analysis (Nanocompore) Mg_React Mg2+ Reaction: RT Arrests at m3U MRT->Mg_React Mn_React Mn2+ Reaction: RT Misincorporates at m3U MRT->Mn_React Comparison Bioinformatics: Compare Mutation Rates Mg_React->Comparison Mn_React->Comparison Comparison->Result_Map

Caption: Decision tree for m3U detection. LC-MS/MS provides quantification; MRT-ModSeq uses differential RT activity (Mg vs Mn) to map sites; Nanopore analyzes raw ionic current.

References

  • MRT-ModSeq Methodology

    • Tavares, R. C. A., et al. (2024).
    • (Note: While the snippet discusses ac4C, the MRT-ModSeq framework is broadly applicable to RT-arresting modifications like m3U/m1A as cited in Nature Methods papers on MarathonRT).

  • LC-MS/MS Quantification

    • Thüring, K., et al. (2017). "Quantitative analysis of RNA modifications by liquid chromatography–tandem mass spectrometry." Methods.
  • Nanopore Direct RNA Benchmarking

    • Workman, R. E., et al. (2019). "Nanopore native RNA sequencing of a human poly(A) transcriptome.
  • m3U Chemistry & RT Arrest

    • Hauenschild, R., et al. (2015). "The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent." Nucleic Acids Research.

Safety Operating Guide

N3-Methyluridine Laboratory Disposal Guide: Operational Safety & Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

N3-Methyluridine (


) is a modified pyrimidine nucleoside critical for RNA structure stabilization and mRNA therapeutic development.[1] While often classified as "non-hazardous" or a mild irritant in Safety Data Sheets (SDS) due to a lack of acute toxicity data, best practice dictates treating it as a bioactive organic chemical. [1]

Core Directive: Do not dispose of this compound or its residues down the drain.[1] Despite the absence of a specific RCRA P-list or U-list classification, the bioactive nature of nucleoside analogs poses a risk of environmental persistence.[1] All disposal must follow a segregated Chemical Waste stream or a Biohazardous Chemical Waste stream, depending on the matrix.

Hazard Profile & Compatibility Assessment

Before initiating disposal, you must understand the chemical's stability and reactivity to select the correct waste stream.

Table 1: Physicochemical Safety Profile
ParameterSpecificationOperational Implication
CAS Number 2140-76-3 (or analogs)Use for waste manifesting.[1]
Physical State White crystalline solidDust generation risk during weighing/cleanup.[1]
Reactivity Stable; Incompatible with Strong OxidizersDO NOT mix with Nitric Acid, Peroxides, or Chromic Acid in waste drums.[1]
Acute Toxicity Not Classified (GHS) / Irritant (H315, H319)Standard PPE (Nitrile gloves, safety glasses) is sufficient.[1]
Water Solubility SolubleHigh mobility in water systems; Strict Sewer Ban applies.

Expert Insight: The primary risk with


 is not immediate operator injury, but regulatory non-compliance and downstream environmental contamination. Treat it as a "Non-Regulated Organic Chemical" for manifesting, but handle it with the rigor of a hazardous substance.[1]

Disposal Decision Logic (Workflow)

Effective disposal depends on the state of the waste (Solid vs. Liquid) and the context (Pure Chemical vs. Biological Assay).[1]

Figure 1: Waste Stream Decision Tree

The following diagram illustrates the required segregation logic to prevent cross-contamination and ensure compliance.

DisposalWorkflow Start This compound Waste Generated IsBio Is the waste mixed with biological agents (cells, viral vectors)? Start->IsBio IsTox Is the concentration cytotoxic or >1% w/v? IsBio->IsTox Yes State Physical State? IsBio->State No BioYes Yes BioStream Biohazard Waste Stream (Autoclave/Incinerate) IsTox->BioStream No (Trace) ChemBioStream Pathological/Chemical Waste (Do NOT Autoclave -> Incinerate) IsTox->ChemBioStream Yes (High Conc.) BioNo No (Pure Chemical/Buffer) Solid Solid Waste (Powder, contaminated gloves, weighing boats) State->Solid Solid Liquid Liquid Waste (Reaction mixtures, stock solutions) State->Liquid Liquid SolidDispose Solid Chemical Waste Container (Double-bagged, Label: 'Non-RCRA Organic') Solid->SolidDispose LiquidSeg Segregate by Solvent Liquid->LiquidSeg AqWaste Aqueous Waste Carboy (pH 5-9) LiquidSeg->AqWaste Water/Buffer based OrgWaste Organic Solvent Carboy (Halogenated vs Non-Halogenated) LiquidSeg->OrgWaste DMSO/Ethanol based

Caption: Decision matrix for segregating this compound waste based on biological contamination and physical state. Note the distinction between trace biological waste and high-concentration chemical waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Stock Powder & Contaminated Debris)

Applicability: Expired stock powder, weighing boats, contaminated paper towels, and gloves.[1]

  • Containment: Do not throw in the regular trash.

  • Packaging: Place waste in a clear, 6-mil polyethylene bag or a dedicated "Solid Chemical Waste" pail.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: this compound (and any other contaminants).[1]

    • Hazard Checkbox: "Toxic" or "Irritant" (Check local EHS requirements; if unlisted, mark "Non-Regulated Organic").[1]

  • Disposal: Seal the container and request pickup for incineration .

Protocol B: Liquid Waste (Reaction Mixtures & Stocks)

Applicability: Failed PCR reactions, unused stock solutions (usually in water or DMSO).[1]

  • Segregation:

    • Aqueous Stream: If dissolved in water/TE buffer, pour into the "Aqueous Chemical Waste" carboy.

    • Organic Stream: If dissolved in DMSO, Ethanol, or DMF, pour into the "Non-Halogenated Organic Waste" carboy.[1]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Bleach/Sodium Hypochlorite).[1] Reasoning: Mixing nucleosides with bleach can sometimes generate chlorinated byproducts or mild exothermic reactions.

  • Rinsing: Triple-rinse the original stock vial with water. Collect the first rinse in the waste carboy. The second and third rinses can go down the drain if the vessel is visibly clean (subject to local sewer codes).

Protocol C: Biological Waste (Cell Culture Media)

Applicability: Media containing this compound added to cells.[1]

  • Trace Amounts (<100 µM):

    • Treat as standard Biohazard Waste .[1]

    • Add bleach to liquid media (final conc. 10%) for 20 minutes, then drain disposal (if permitted) or solidify for incineration.[1]

    • Note: The nucleoside itself is not potent enough to classify the media as "Hazardous Chemical Waste" at this concentration.

  • High Concentration (>1 mM) or Unused Media:

    • Treat as Chemical Waste .[1][2] Do not autoclave.[1] Heat from autoclaving can volatilize associated solvents or create unknown degradation products.[1]

    • Collect in a carboy labeled "Cell Culture Waste with Chemical Additives."[1]

Spill Management (Emergency Response)

If pure this compound powder is spilled:

  • Isolate: Mark the area.[1][3] Wear N95 mask (to prevent inhalation of dust) and nitrile gloves.[1]

  • Dampen: Cover the powder with a paper towel dampened with water (or inert absorbent) to prevent dust generation.[1] Do not dry sweep. [4][5]

  • Collect: Scoop the wet material into a sealable bag.

  • Clean: Wipe the surface with a soap/water solution.[1]

  • Dispose: Treat the collected material and cleanup wipes as Solid Chemical Waste (Protocol A).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 99592, 3-Methyluridine.[1] PubChem.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[1] EPA.gov.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] OSHA 3404-11R.[1] [Link]

Sources

Personal protective equipment for handling N3-Methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Personal Protective Equipment for Handling N3-Methyluridine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the efficacy of your experiments but also the safety of the personnel conducting them. This compound, a methylated nucleoside analog, is a critical component in advancing RNA research.[1] Like any specialized chemical, its handling demands a protocol rooted in a deep understanding of its properties and a commitment to a culture of safety.

This guide moves beyond a simple checklist. It provides a procedural and logistical framework for the safe handling of this compound, explaining the causality behind each recommendation. Our objective is to create a self-validating system of safety, ensuring that every step, from receiving to disposal, is performed with precision and care.

Hazard Assessment: The "Why" Behind the Precautions

While comprehensive toxicological data for this compound may be limited, its structural similarity to other nucleoside analogs and parent compounds like Uridine warrants a cautious approach. Safety data for Uridine indicates it can cause skin, eye, and respiratory irritation.[2] Therefore, we operate under the principle of ALARA (As Low As Reasonably Achievable) exposure. All personnel must treat this compound as a potentially hazardous substance, minimizing contact and preventing the generation of dust or aerosols.[3]

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the environment itself must be engineered for safety. PPE is the last line of defense, not the first.[4][5]

  • Designated Work Area: All work involving this compound, especially the handling of the pure solid, must be conducted in a designated and clearly marked area.[6] This area should be away from general laboratory traffic. Eating, drinking, applying cosmetics, and storing food are strictly prohibited in this zone.[6][7]

  • Ventilation and Containment: A certified chemical fume hood is mandatory for weighing, aliquoting, and preparing stock solutions from solid this compound to control exposure at the source.[5] This prevents the inhalation of fine particulates.

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum requirements for each stage of handling this compound.

Task Hand Protection Body Protection Eye & Face Protection Respiratory Protection
Receiving & Unpacking Double Nitrile GlovesDisposable, back-closing GownSafety GogglesN95 Respirator (if package integrity is compromised or not sealed in plastic)[8]
Weighing & Aliquoting (in Fume Hood) Double Nitrile GlovesDisposable, back-closing GownSafety Goggles & Face ShieldNot required if performed correctly within a certified fume hood.
Solubilization & Dilution (in Fume Hood) Double Nitrile GlovesDisposable, back-closing GownSafety Goggles & Face ShieldNot required if performed correctly within a certified fume hood.
General Experimental Use (e.g., pipetting solutions) Single Nitrile Gloves (minimum)Long-sleeved Lab CoatSafety Glasses with Side ShieldsNot typically required.
Hand Protection: The Primary Contact Barrier
  • Rationale: Your hands are the most likely part of your body to come into direct contact with the chemical. Nucleoside analogs can potentially be absorbed through the skin.[4]

  • Protocol:

    • Glove Selection: Always use powder-free nitrile gloves. Powder can aerosolize and carry chemical particles, contaminating the work area.[4]

    • Double Gloving: For handling solid this compound or concentrated solutions, wearing two pairs of nitrile gloves is mandatory.[9][10] This practice protects against potential pinholes in the outer glove and minimizes contamination of the inner glove during removal.

    • Proper Technique: The cuff of the outer glove should extend over the cuff of the disposable gown.[4]

    • Changing Gloves: Change gloves every 30-60 minutes during extended procedures, or immediately if you suspect contamination or notice any damage (e.g., tear or puncture).[4]

    • Removal: After handling, remove the outer glove first, followed by the inner glove, without touching the outside of the gloves with your bare skin. Dispose of them immediately in the designated hazardous waste container.[11] Always wash your hands thoroughly after removing gloves.[7]

Body Protection: Shielding from Spills and Splashes
  • Rationale: To protect your skin and personal clothing from contamination.

  • Protocol:

    • Gown Selection: When handling the solid compound or preparing stock solutions, a disposable, solid-front, back-closing gown made of a low-lint material is required.[8] It must have long sleeves with tight-fitting knit or elastic cuffs.

    • Lab Coat: For routine work with dilute solutions, a standard, clean, long-sleeved lab coat is the minimum requirement.[10]

    • Footwear: Shoes must completely cover the feet. Open-toed shoes, sandals, or perforated shoes are never permitted in the laboratory.[7]

Eye and Face Protection: Guarding Against Aerosols and Splashes
  • Rationale: this compound dust or splashes of solutions can cause serious eye irritation.[2]

  • Protocol:

    • Minimum Protection: At all times in the laboratory, ANSI Z87.1-compliant safety glasses with side shields are required.[3]

    • Enhanced Protection: When weighing the solid compound or handling any quantity that could splash, chemical splash goggles are mandatory.[12]

    • Full Face Protection: For maximum protection against splashes when handling larger volumes or during solubilization, a face shield should be worn in addition to chemical splash goggles.[13]

Procedural Workflow for Safe Handling

The following workflow provides a logical sequence for operations involving this compound, integrating the PPE requirements at each stage.

G cluster_prep 1. Pre-Operation Setup cluster_handling 2. Handling Operations (in Fume Hood) cluster_cleanup 3. Post-Operation Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_ppe Gather All Required PPE (Gown, Double Gloves, Goggles, Face Shield) don_ppe Don PPE Correctly weigh Weigh Solid this compound don_ppe->weigh solubilize Prepare Stock Solution aliquot Aliquot for Use/Storage decon Decontaminate Work Surface aliquot->decon dispose_ppe Doff & Dispose of PPE in Hazardous Waste wash Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Decontamination and Waste Disposal

  • Operational Cleanup: At the end of the procedure, wipe down the work surface in the fume hood and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Gloves, gowns, and other disposable PPE[14]

    • Weighing papers and contaminated wipes[15]

    • Empty vials and containers[14]

    • Pipette tips

  • Disposal Procedure:

    • Collect all solid waste in a designated, clearly labeled, sealable hazardous waste container.[15]

    • Never dispose of this compound or contaminated materials in the regular trash or down the drain.[15]

    • Follow all institutional and local regulations for hazardous chemical waste disposal.

By integrating these expert protocols and understanding the rationale behind them, you build a resilient safety culture that protects both you and the integrity of your research.

References

  • Friese, A., et al. (2012). Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • Microbe Online. (2022). Personal Protective Equipment (PPE) Used in the Laboratory. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. [Link]

  • Sahoo, A., et al. (2024). This compound and 2′-O-Alkyl/2′-Fluoro-N3-Methyluridine Functionalized Nucleic Acids Improve Nuclease Resistance While Maintaining Duplex Geometry. ResearchGate. [Link]

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. PubMed Central. [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • National Institutes of Health (NIH). (2022). Waste Disposal Guide. [Link]

  • European Centre for Disease Prevention and Control (ECDC). (2024). Factsheet for health professionals about Marburg virus disease. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

  • Centers for Disease Control and Prevention (CDC). (2026). CDC Strengthens Laboratory Safety. [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Appendix B - Restored. [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). Guidelines on Handling Hazardous Drugs. [Link]

  • Sahoo, A., et al. (2024). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Medicinal Chemistry Letters. [Link]

  • Sahoo, A., et al. (2024). 2'-O-Alkyl/2'-fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry. PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N3-Methyluridine
Reactant of Route 2
Reactant of Route 2
N3-Methyluridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.